(R)-1-Methyl-prop-2-ynylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-but-3-yn-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-3-4(2)5/h1,4H,5H2,2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRMYOZQUCUWFT-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C#C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728994 | |
| Record name | (2R)-But-3-yn-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54139-78-5 | |
| Record name | (2R)-But-3-yn-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-1-Methyl-prop-2-ynylamine chemical properties
An In-Depth Technical Guide to (R)-1-Methyl-prop-2-ynylamine: A Chiral Propargylamine Building Block
Foreword
This compound, also known as (R)-but-3-yn-2-amine, is a chiral propargylamine that serves as a highly valuable intermediate in modern organic and medicinal chemistry. Its unique structure, combining a stereocenter with the reactive propargyl group (a terminal alkyne adjacent to an amine), makes it a coveted building block for introducing specific three-dimensional architecture and functionality into complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis and reactivity, and insights into its applications, particularly within the realm of pharmaceutical development.
Core Physicochemical and Structural Properties
This compound is a chiral primary amine. The hydrochloride salt is the most common commercially available form, appearing as a white to beige solid that offers improved stability and handling compared to the free base.[1]
Structural and Identity Data
| Property | Value (Free Amine) | Value (Hydrochloride Salt) | Reference(s) |
| IUPAC Name | (2R)-But-3-yn-2-amine | (2R)-But-3-yn-2-amine hydrochloride | [2] |
| Synonyms | This compound, (R)-3-Amino-1-butyne | (R)-1-Methylprop-2-ynylamine HCl | [2][3] |
| Molecular Formula | C₄H₇N | C₄H₈ClN (or C₄H₇N·HCl) | [2][3] |
| Molecular Weight | 69.11 g/mol | 105.57 g/mol | [2][4] |
| CAS Number | 30389-17-4 | 869349-15-5 | [2][3] |
| InChI Key | ZZRMYOZQUCUWFT-SSDOTTSWSA-N | - | [2] |
| SMILES | CC#C | CC#C.Cl | [2] |
Physical and Chemical Properties
Detailed experimental data for the pure (R)-enantiomer is not widely published. The following data pertains to the racemic mixture or is predicted based on its structure.
| Property | Value | Reference(s) |
| Appearance | Solid (Hydrochloride Salt) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
| Basicity (pKaH) | The pKa of the conjugate acid (pKaH) for a typical primary amine is ~10.6. A specific value for this compound is not available, but it is expected to be a moderately strong base. | [5] |
| Optical Rotation ([α]D) | A specific value is not publicly available. The direction of rotation must be determined experimentally. It is important to note that the (R/S) designation does not inherently predict a dextro- (+) or levorotatory (-) rotation.[4][6] |
Synthesis of Enantiopure this compound
The enantioselective synthesis of chiral propargylamines is a critical challenge in organic synthesis. Direct synthesis of this compound is not well-documented in publicly accessible literature. However, a robust and logical synthetic strategy involves a chiral pool approach, starting from the commercially available chiral precursor, (R)-(+)-3-Butyn-2-ol . This method ensures the stereocenter is set from the beginning, avoiding costly chiral resolution or complex asymmetric catalysis in later steps.
The proposed pathway involves the conversion of the chiral alcohol into the corresponding primary amine, a common transformation in organic synthesis. A representative three-step sequence is outlined below.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (R)-1-Methyl-prop-2-ynylamine Hydrochloride: Synthesis, Characterization, and Applications in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Methyl-prop-2-ynylamine hydrochloride, a chiral propargylamine derivative, is a valuable building block in modern medicinal chemistry. Its unique structural features, comprising a chiral center and a reactive terminal alkyne, make it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, stereoselective synthesis, analytical characterization, and applications in drug discovery, with a focus on providing practical insights for researchers in the field.
Chemical Identity and Properties
This compound is most commonly handled and commercially available as its hydrochloride salt to enhance its stability and solubility.
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 869349-15-5 | [1][2] |
| Molecular Formula | C₄H₈ClN | [1] |
| Molecular Weight | 105.57 g/mol | |
| IUPAC Name | (2R)-but-3-yn-2-amine;hydrochloride | [2] |
| Synonyms | (R)-But-3-yn-2-amine hydrochloride | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥96% |
Stereoselective Synthesis: Pathways to Enantiopurity
The biological activity of chiral molecules is often enantiomer-dependent. Therefore, securing enantiomerically pure this compound is paramount for its application in pharmaceutical synthesis. The two primary strategies for obtaining the desired (R)-enantiomer are asymmetric synthesis and chiral resolution of the racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly, minimizing the loss of material. One of the most effective methods for the asymmetric synthesis of chiral amines is through the use of chiral auxiliaries, such as tert-butanesulfinamide (tBS). This method generally involves three key steps:
-
Condensation: Reaction of a ketone with enantiomerically pure tBS to form a chiral N-sulfinyl imine.
-
Nucleophilic Addition: Addition of a suitable nucleophile to the imine.
-
Deprotection: Removal of the chiral auxiliary to yield the desired chiral amine.
Chiral Resolution of Racemic 1-Methyl-prop-2-ynylamine
Chiral resolution is a classical and industrially viable method for separating enantiomers from a racemic mixture.[3] This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3][4]
Diagram 1: General Workflow for Chiral Resolution of a Racemic Amine
Caption: Chiral resolution workflow.
Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid
This generalized protocol, adapted from established procedures for resolving racemic amines, serves as a starting point for the resolution of 1-methyl-prop-2-ynylamine.[5][6][7] Optimization of solvent, temperature, and stoichiometry is crucial for achieving high enantiomeric excess.
Materials:
-
Racemic 1-methyl-prop-2-ynylamine
-
(+)-Tartaric acid (enantiomerically pure)
-
Methanol (or other suitable solvent)
-
Sodium hydroxide solution (e.g., 2 M)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation:
-
Dissolve racemic 1-methyl-prop-2-ynylamine (1 equivalent) in a minimal amount of warm methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalent) in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with constant stirring. An exothermic reaction may be observed.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.
-
For improved yield, the flask can be cooled in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove impurities.
-
Allow the crystals to air-dry.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Transfer the dried diastereomeric salt to a beaker and dissolve it in water.
-
Slowly add a sodium hydroxide solution with stirring until the salt is completely dissolved and the solution is basic. This will liberate the free amine.
-
Transfer the solution to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
-
Formation of the Hydrochloride Salt:
-
The free amine can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent like isopropanol. The resulting precipitate is then collected by filtration and dried.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound hydrochloride.
Table 2: Spectroscopic Data Interpretation
| Technique | Expected Absorptions/Signals |
| ¹H NMR | Signals corresponding to the methyl protons, the methine proton adjacent to the nitrogen, the amine protons (which may be broad and exchangeable with D₂O), and the acetylenic proton. The chemical shifts and coupling constants will be characteristic of the molecule's structure. |
| ¹³C NMR | Resonances for the methyl carbon, the chiral methine carbon, and the two sp-hybridized carbons of the alkyne. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine (typically two bands for a primary amine salt), C-H stretching (sp³ and sp), the C≡C triple bond stretch (typically a weak band), and the N-H bend.[8] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the free amine, as well as characteristic fragmentation patterns. |
Applications in Drug Development
Chiral propargylamines are a privileged scaffold in medicinal chemistry, primarily due to their role as inhibitors of monoamine oxidase (MAO) enzymes.[9] MAO-B inhibitors, in particular, are a cornerstone in the treatment of Parkinson's disease, as they prevent the breakdown of dopamine in the brain.
While specific examples of marketed drugs synthesized directly from this compound are not prominently disclosed in publicly available literature, its structural motif is highly relevant to this class of therapeutics. For instance, the synthesis of drugs like Rasagiline and Safinamide involves the coupling of a chiral amine with a propargyl group.[10][11][12][13][14]
The (R)-configuration is often crucial for the desired pharmacological activity and selectivity. Therefore, this compound hydrochloride serves as a critical starting material or a key structural analogue for the synthesis and discovery of novel MAO inhibitors and other neurologically active compounds. Its utility extends to being a versatile intermediate for the introduction of a chiral propargylamine moiety into a wide range of molecular scaffolds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride.
-
Hazard Identification: Based on data for similar compounds, it is expected to be harmful if swallowed and may cause skin and eye irritation.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for complete and detailed safety information.
Conclusion
This compound hydrochloride is a chiral building block of significant value to the pharmaceutical industry. Its stereoselective synthesis, while requiring careful execution, provides access to an enantiomerically pure intermediate crucial for the development of targeted therapeutics. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective utilization in the discovery and development of the next generation of medicines.
References
-
Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Safinamide. Retrieved from [Link]
-
Justia Patents. (2021, February 11). Process for the preparation of Safinamide Mesylate intermediate. Retrieved from [Link]
- Google Patents. (n.d.). US11111208B2 - Process for the preparation of safinamide mesylate intermediate.
- Google Patents. (n.d.). US20110155626A1 - Process for preparation of rasagiline and salts thereof.
-
ResearchGate. (n.d.). A new processfor the synthesisof enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate). Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Retrieved from [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]
-
PubChem. (n.d.). But-3-yn-2-amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Quora. (n.d.). What is the chemical method for the resolution of (+) tartaric acid?. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 1-Pyrindane derivatives as rasagiline analogues. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (n.d.). Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Buy Online CAS Number 869349-15-5 - TRC - this compound Hydrochloride | LGC Standards [lgcstandards.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]
- 13. patents.justia.com [patents.justia.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to (R)-but-3-yn-2-amine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of (R)-1-Methyl-prop-2-ynylamine, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, logical synthetic approaches, and critical applications in medicinal chemistry, framed with the insights of an experienced application scientist.
Compound Identification and Nomenclature
The compound in focus is a chiral propargylamine. The International Union of Pure and Applied Chemistry (IUPAC) name is (R)-but-3-yn-2-amine [1]. Its stereochemistry is crucial for its application in creating enantiomerically pure pharmaceuticals.
A variety of synonyms are used in literature and commercial listings, which can be a source of ambiguity. Clarity in identification is paramount for reproducible research.
Common Synonyms:
| Identifier | Value | Source |
| IUPAC Name | (R)-but-3-yn-2-amine | [1] |
| Molecular Formula | C₄H₇N | [1][3] |
| Molecular Weight | 69.11 g/mol | [1] |
| CAS Number (Racemate) | 30389-17-4 | [1][3] |
| CAS Number ((R)-HCl salt) | 869349-15-5 | [2] |
| Canonical SMILES | CC(C#C)N | [1] |
| InChIKey | ZZRMYOZQUCUWFT-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Understanding the physicochemical properties of a building block is essential for designing reaction conditions, purification strategies, and formulation approaches. Below is a summary of key properties for the racemic mixture, which are generally representative for the enantiomer.
| Property | Value | Source |
| Boiling Point | 77.7 ± 13.0 °C at 760 mmHg | [3] |
| Density | 0.8 ± 0.1 g/cm³ | [3] |
| Refractive Index | 1.444 | [3] |
| Flash Point | -2.3 ± 15.1 °C | [3] |
| pKa | Not specified, but expected to be ~9-10 for the amine | |
| XLogP3-AA | -0.2 | [1] |
Synthesis and Stereochemical Control
The synthesis of chiral propargylamines like (R)-but-3-yn-2-amine is a non-trivial task where achieving high enantiomeric purity is the primary objective. From a process development perspective, the choice is typically between a direct asymmetric synthesis or a racemic synthesis followed by efficient chiral resolution.
Synthetic Strategy: The A³ Coupling Approach
A robust and widely adopted method for preparing propargylamines is the multicomponent A³ coupling reaction (Aldehyde, Alkyne, Amine)[4]. This reaction is typically catalyzed by a copper(I) salt, which activates the terminal alkyne for nucleophilic attack.
For (R)-but-3-yn-2-amine, the reactants would be acetaldehyde, an alkyne source (like acetylene gas or a protected equivalent), and an amine source (like ammonia). The direct use of these simple precursors presents challenges in achieving stereocontrol. Therefore, a common industrial strategy involves synthesizing the racemic amine first and then resolving the enantiomers.
Caption: Proposed workflow for the synthesis and resolution of (R)-but-3-yn-2-amine.
Representative Protocol: Racemic Synthesis and Resolution
The following protocol is a representative, self-validating system based on established chemical principles for A³ coupling and classical resolution.
Part A: Synthesis of Racemic but-3-yn-2-amine
-
Reactor Setup: A 1L jacketed glass reactor is charged with tetrahydrofuran (THF, 500 mL) and copper(I) bromide (CuBr, 0.05 mol). The system is rendered inert with a nitrogen atmosphere.
-
Causality: An inert atmosphere is critical to prevent oxidative side reactions. Cu(I) is the active catalyst for alkyne activation[4].
-
-
Reactant Addition: The mixture is cooled to 0°C. Acetaldehyde (1.0 mol) is added dropwise. Subsequently, a 7N solution of ammonia in methanol (1.2 mol) is added slowly, maintaining the temperature below 5°C.
-
Causality: Low temperature controls the exothermic reaction and prevents aldehyde self-condensation. Ammonia serves as the nucleophilic amine source.
-
-
Alkyne Introduction: Acetylene gas is bubbled through the solution at a controlled rate. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of acetaldehyde.
-
Self-Validation: The disappearance of the limiting reagent (acetaldehyde) indicates reaction completion.
-
-
Workup and Isolation: Upon completion, the reaction is quenched with aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with methyl tert-butyl ether (MTBE). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield racemic but-3-yn-2-amine.
Part B: Chiral Resolution
-
Salt Formation: The racemic amine (1.0 eq) is dissolved in methanol. A solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq), in methanol is added slowly.
-
Causality: The chiral acid reacts with the racemic amine to form two diastereomeric salts with different physical properties, notably solubility. Using 0.5 eq of the resolving agent is a common strategy to selectively precipitate one diastereomer.
-
-
Fractional Crystallization: The solution is allowed to stand at room temperature and then cooled to 0-5°C to induce crystallization. The precipitate (the less soluble diastereomeric salt) is collected by filtration.
-
Self-Validation: The optical rotation of the mother liquor and the recrystallized salt are measured. The process is repeated until a constant optical rotation is achieved for the salt, indicating high diastereomeric purity.
-
-
Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water and treated with a strong base (e.g., 2M NaOH) until the pH is >12. The liberated free amine is then extracted with a suitable organic solvent (e.g., dichloromethane).
-
Final Purification: The organic extracts are combined, dried, and concentrated to yield the enantiomerically pure (R)-but-3-yn-2-amine. Enantiomeric excess (ee) should be confirmed by chiral HPLC or GC.
Applications in Pharmaceutical Research and Development
Amines are foundational in drug design, with over 40% of drugs containing an amine functional group[5]. They are critical for enhancing solubility, bioavailability, and forming key interactions with biological targets[6][7]. The propargylamine moiety, specifically, is a privileged structural motif found in several marketed drugs[4].
Role as a Chiral Synthon
(R)-but-3-yn-2-amine is a valuable chiral intermediate, or synthon. Its defined stereochemistry allows for the construction of complex molecules with precise three-dimensional arrangements, which is essential for selective interaction with chiral biological targets like enzymes and receptors[8][]. Using an enantiopure starting material avoids the need for costly and often inefficient chiral separations at later stages of a synthesis.
The Propargylamine Pharmacophore: Irreversible Enzyme Inhibition
The terminal alkyne group in propargylamines is a "masked" reactive group. It can be metabolically activated by certain enzymes, such as flavin-dependent monoamine oxidases (MAO), to form a highly reactive allene intermediate. This intermediate then covalently binds to the enzyme's active site, leading to irreversible inhibition.
This mechanism is the basis for the therapeutic action of drugs like Pargyline and Rasagiline, which are irreversible MAO-B inhibitors used to treat Parkinson's disease[4]. (R)-but-3-yn-2-amine provides the core scaffold for designing novel inhibitors based on this principle.
Caption: Mechanism of irreversible inhibition of MAO-B by a propargylamine-containing drug.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, but-3-yn-2-amine is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood[1].
References
-
PubChem. (n.d.). But-3-yn-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). But-3-en-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Butyn-2-amine, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-but-3-yn-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Pent-3-yn-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Retrieved from [Link]
-
PubChem. (n.d.). CID 140707412. National Center for Biotechnology Information. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]
-
PubChem. (n.d.). Prop-2-ynylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Butyn-2-one. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Butyn-2-amine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]
-
Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]
Sources
- 1. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Physical Properties of (R)-1-Methyl-prop-2-ynylamine
For professionals in drug development and chemical research, a profound understanding of the physical and chemical properties of chiral building blocks is paramount. (R)-1-Methyl-prop-2-ynylamine, a valuable propargylamine, offers a unique structural motif for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical properties, synthesis considerations, and characterization, designed to empower researchers in their experimental and developmental endeavors.
Chemical Identity and Structure
This compound, also known as (R)-but-3-yn-2-amine, is a chiral primary amine. Its structure features a terminal alkyne and a stereogenic center at the carbon atom bearing the amino group. This combination of functionalities makes it a versatile intermediate in organic synthesis, particularly for introducing chirality and a reactive alkyne handle for further modifications, such as click chemistry or coupling reactions.[1]
The hydrochloride salt of the (R)-enantiomer is also a common and stable form of this compound.[2]
dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12]; overlap=false;
} caption: "Structure of this compound"
Physical and Chemical Properties
Precise physical property data for a specific enantiomer can be elusive if not widely studied. The following table summarizes the known physical properties. Data for the racemic mixture (1-Methyl-prop-2-ynylamine) is provided, as properties such as boiling point and density are identical for both enantiomers. The key distinguishing feature, optical rotation, is discussed separately.
| Property | Value | Source Compound | CAS Number | Reference(s) |
| Molecular Formula | C₄H₇N | Racemate / (R)-Enantiomer | 30389-17-4 | [3] |
| Molecular Weight | 69.11 g/mol | Racemate / (R)-Enantiomer | 30389-17-4 | [3] |
| Appearance | Solid | Racemate | 30389-17-4 | [4] |
| Boiling Point | 77.7 °C at 760 mmHg | Racemate | 30389-17-4 | [3] |
| Density | 0.839 g/cm³ | Racemate | 30389-17-4 | [5] |
| Flash Point | -2.3 °C | Racemate | 30389-17-4 | [3] |
| Refractive Index | 1.444 | Racemate | 30389-17-4 | [3] |
| Molecular Formula (HCl Salt) | C₄H₈ClN | (R)-Enantiomer HCl | 869349-15-5 | [2] |
| Molecular Weight (HCl Salt) | 105.57 g/mol | (R)-Enantiomer HCl | 869349-15-5 | [6] |
Optical Activity
The precursor, (R)-(+)-3-Butyn-2-ol, has a reported specific optical rotation of:
-
[α]²⁰/D = +44° to +49° (neat) [7]
This positive rotation indicates that it is dextrorotatory. The stereochemistry of the subsequent conversion to the amine (e.g., via a Mitsunobu reaction or activation of the hydroxyl group followed by substitution with an azide and reduction) will determine the final rotation of the amine product. It is crucial for researchers to experimentally determine the specific rotation of their synthesized this compound to confirm its enantiomeric purity.[8]
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical development.[1] For this compound, two primary strategies can be employed: asymmetric synthesis or resolution of the racemic mixture.
Asymmetric Synthesis
Modern synthetic methods allow for the direct creation of chiral propargylamines with high enantioselectivity. These often involve the use of a chiral catalyst, such as a copper(I)-bisimine complex, to catalyze the addition of an alkyne to an imine.[5][9] Another approach involves the zirconium-catalyzed addition of alkynylzinc reagents to imines.[10][11] These methods build the chiral center directly and avoid the loss of 50% of the material inherent in classical resolutions.
Chiral Resolution of Racemic 1-Methyl-prop-2-ynylamine
A robust and frequently employed method for obtaining a single enantiomer is the resolution of a racemic mixture. This is typically achieved by reacting the racemic amine with a chiral resolving agent, most commonly a chiral acid like tartaric acid, to form a pair of diastereomeric salts.[12]
dot graph "Chiral_Resolution_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];
} caption: "Workflow for Chiral Resolution by Diastereomeric Salt Crystallization"
Exemplary Protocol for Chiral Resolution:
-
Salt Formation: Dissolve racemic 1-Methyl-prop-2-ynylamine in a suitable solvent such as ethanol. Add a solution of an equimolar amount of a chiral resolving agent, for example, (R,R)-tartaric acid.
-
Crystallization: The two diastereomeric salts formed will have different solubilities. Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomer. The choice of solvent is critical here; it must be one in which the solubilities of the two salts are significantly different.
-
Isolation: Isolate the crystallized salt by filtration. This solid will be enriched in one diastereomer (e.g., the salt of the (R)-amine).
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to deprotonate the amine, breaking the salt.
-
Extraction and Purification: Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer, remove the solvent under reduced pressure, and distill the amine to obtain the pure enantiomer.
-
Validation: The enantiomeric excess (e.e.) of the final product should be determined using a suitable analytical technique, such as chiral HPLC or NMR with a chiral shift reagent.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. The expected spectral features are outlined below.
-
¹H NMR: The proton on the chiral carbon (CH-N) is expected to appear as a quartet. The methyl group attached to this carbon will be a doublet. The acetylenic proton will be a singlet or a narrow triplet depending on long-range coupling. The amine protons (NH₂) typically appear as a broad singlet, and their chemical shift can be concentration-dependent. The signal for the amine protons can be exchanged with D₂O, causing it to disappear from the spectrum, which is a useful diagnostic test.[13]
-
¹³C NMR: The two sp-hybridized carbons of the alkyne will appear in the range of 70-90 ppm. The chiral carbon attached to the nitrogen will be in the aliphatic region, typically between 30-50 ppm.
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: Primary amines show two characteristic bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.[13]
-
C≡C-H Stretch: A sharp, strong absorption around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond.
-
C≡C Stretch: A weaker absorption is expected in the 2100-2260 cm⁻¹ region.
-
N-H Bend: A bending vibration for the primary amine is typically observed around 1590-1650 cm⁻¹.[13]
-
-
Mass Spectrometry: According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. For C₄H₇N, the molecular ion peak (M⁺) would be observed at m/z = 69. Common fragmentation patterns for amines include alpha-cleavage, which would lead to the loss of a methyl group (m/z = 54).[13]
Safety and Handling
This compound is a flammable and potentially toxic substance. The racemic mixture is classified as harmful if swallowed and may cause an allergic skin reaction.[3] As with all chemicals, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry, well-ventilated area away from sources of ignition.
Applications in Research and Development
Chiral propargylamines are highly sought-after building blocks in medicinal chemistry and materials science.[9] The (R)-enantiomer of 1-Methyl-prop-2-ynylamine can be used in:
-
Asymmetric Synthesis: As a chiral starting material for the synthesis of complex, enantiomerically pure molecules, including pharmaceutical ingredients and agrochemicals.[1][14]
-
Click Chemistry: The terminal alkyne provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the straightforward linkage to other molecules.
-
Ligand Synthesis: The amine functionality can be used to synthesize chiral ligands for asymmetric catalysis.
The careful study and application of the physical properties detailed in this guide will enable researchers to effectively utilize this compound in their synthetic campaigns, accelerating the discovery and development of novel chemical entities.
References
-
Pastori, N., et al. (2007). Very Mild, Enantioselective Synthesis of Propargylamines Catalyzed by Copper(I)−Bisimine Complexes. The Journal of Organic Chemistry, 72(8), 2992-2995. [Link]
-
Traverse, J. F., et al. (2003). Enantioselective Synthesis of Propargylamines through Zr-Catalyzed Addition of Mixed Alkynylzinc Reagents to Arylimines. Organic Letters, 5(18), 3273-3275. [Link]
-
Traverse, J. F., et al. (2003). Enantioselective synthesis of propargylamines through Zr-catalyzed addition of mixed alkynylzinc reagents to arylimines. PubMed. [Link]
-
Koradin, C., et al. (2002). Enantioselective Synthesis of Propargylamines by Copper-Catalyzed Addition of Alkynes to Enamines. Angewandte Chemie International Edition, 41(14), 2535-2538. [Link]
-
University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
-
PubChem. (n.d.). 3-Butyn-2-amine, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). But-3-yn-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). (2R)-3-Butyn-2-amine. [Link]
-
PubChem. (n.d.). But-3-en-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pena, A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Catalysis, 11(13), 8236-8271. [Link]
-
Scott, J. P., & France, S. (2007). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 107(12), 5715-5743. [Link]
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
iChemical. (n.d.). 1-METHYL-PROP-2-YNYLAMINE, CAS No. 30389-17-4. [Link]
-
PubChem. (n.d.). Prop-2-ynylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. [Link]
-
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]
-
PubChem. (n.d.). (2R)-but-3-yn-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-methyl-prop-2-ynylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. (2S)-But-3-yn-2-amine | C4H7N | CID 55281006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | C11H13NO | CID 112236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective synthesis of propargylamines through Zr-catalyzed addition of mixed alkynylzinc reagents to arylimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
The Crucial Role of Chiral Amines in Modulating the Reactivity of Terminal Alkynes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures remains a paramount objective. Terminal alkynes, with their inherent reactivity and linear geometry, serve as versatile building blocks. When paired with chiral amines, a powerful synergy emerges, unlocking a plethora of stereoselective transformations that are pivotal in the synthesis of pharmaceuticals and other biologically active molecules. This technical guide provides a comprehensive exploration of the reactivity of terminal alkynes in the presence of chiral amines, delving into the mechanistic underpinnings, practical experimental protocols, and the profound impact of chirality on reaction outcomes.
The Aldehyde-Alkyne-Amine (A³) Coupling Reaction: A Cornerstone of Propargylamine Synthesis
The A³ coupling reaction is a powerful multicomponent transformation that efficiently constructs propargylamines from an aldehyde, a terminal alkyne, and an amine.[1][2] The use of chiral amines, either as a reactant or as a ligand for a metal catalyst, allows for the asymmetric synthesis of chiral propargylamines, which are valuable intermediates in medicinal chemistry.[3][4]
Mechanistic Insights: The Role of the Chiral Environment
The generally accepted mechanism for the metal-catalyzed A³ coupling reaction involves two key catalytic cycles that ultimately merge.[3][5] A metal catalyst, typically copper or gold, activates the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a metal-acetylide intermediate.[3] Concurrently, the aldehyde and amine undergo condensation to form an imine or an iminium ion. The nucleophilic metal-acetylide then adds to the electrophilic imine, yielding the propargylamine product and regenerating the active catalyst.[2]
When a chiral amine is employed as a ligand, it coordinates to the metal center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack on the imine. This stereochemical control is the foundation of the asymmetric A³ coupling.
Figure 1: Generalized mechanism of the asymmetric A³ coupling reaction.
Experimental Protocol: Asymmetric A³ Coupling using a Chiral Copper-Pybox Catalyst
The following protocol is a representative example for the synthesis of a chiral propargylamine using a copper(I) catalyst with a chiral bis(oxazolinyl)pyridine (Pybox) ligand.[6][7]
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.1 mmol)
-
Terminal Alkyne (1.5 mmol)
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈) (0.05 mmol, 5 mol%)
-
(S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S)-iPr-Pybox) (0.055 mmol, 5.5 mol%)
-
Toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde, amine, and toluene.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
In a separate flask, dissolve CuOTf·0.5C₇H₈ and the (S)-iPr-Pybox ligand in toluene. Stir for 30 minutes to form the chiral catalyst complex.
-
Add the catalyst solution to the reaction mixture.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral propargylamine.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Data Presentation: Performance of Various Chiral Ligands in the A³ Coupling
The choice of the chiral ligand is critical for achieving high enantioselectivity in the A³ coupling reaction. The following table summarizes the performance of different chiral ligands in the copper-catalyzed coupling of benzaldehyde, piperidine, and phenylacetylene.
| Entry | Chiral Ligand | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| 1 | (R)-QUINAP | CuBr | Toluene | 95 | 96 | [7] |
| 2 | (S)-iPr-Pybox | CuOTf | Toluene | 98 | 96 | [8] |
| 3 | Glucopybox L14 | CuOTf | CH₂Cl₂ | 69 | 99 | [3] |
| 4 | N-Boc-(L)-Proline | CuI | Toluene | 94 | 98 | [4] |
Direct Enantioselective Addition of Terminal Alkynes to Imines
Another powerful strategy for the synthesis of chiral propargylamines is the direct addition of terminal alkynes to pre-formed or in situ generated imines, catalyzed by a chiral metal complex.[1][6] This approach decouples the imine formation from the C-C bond-forming step, offering a different level of control over the reaction conditions.
Mechanistic Considerations
Similar to the A³ coupling, the mechanism involves the formation of a metal-acetylide. The chiral ligand, bound to the metal, orchestrates the enantioselective addition of the acetylide to the imine.[9] Both copper and palladium catalysts have been effectively employed in this transformation.[10][11]
Figure 2: General mechanism for the direct enantioselective addition of a terminal alkyne to an imine.
Experimental Protocol: Palladium-Catalyzed Enantioselective Addition of an Alkyne to an Imine
The following protocol outlines a general procedure for the highly efficient enantioselective addition of terminal alkynes to imines using a planar chiral palladium catalyst.[11]
Materials:
-
N-Sulfonylimine (0.2 mmol)
-
Terminal Alkyne (0.3 mmol)
-
Planar Chiral Palladacycle Catalyst (0.002 mmol, 1 mol%)
-
Toluene (1 mL)
Procedure:
-
To a flame-dried reaction tube under an inert atmosphere, add the N-sulfonylimine and the planar chiral palladacycle catalyst.
-
Add toluene to the reaction tube.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Stir the reaction at the specified temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Directly purify the reaction mixture by flash column chromatography on silica gel to isolate the chiral propargylamine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation: Scope of the Palladium-Catalyzed Direct Addition
This palladium-catalyzed method demonstrates broad substrate scope with excellent enantioselectivities.
| Entry | Imine Substituent (Ar) | Alkyne Substituent (R) | Yield (%) | ee (%) | Reference |
| 1 | C₆H₅ | C₆H₅ | 95 | 99 | [11] |
| 2 | 4-MeOC₆H₄ | C₆H₅ | 96 | 99 | [11] |
| 3 | 4-ClC₆H₄ | C₆H₅ | 94 | 99 | [11] |
| 4 | 2-Naphthyl | C₆H₅ | 92 | 99 | [11] |
| 5 | C₆H₅ | 4-MeC₆H₄ | 97 | 99 | [11] |
| 6 | C₆H₅ | n-Bu | 85 | 98 | [11] |
Emerging Frontiers: C-H Activation and Sonogashira Coupling
Beyond the well-established A³ and direct addition reactions, the utility of chiral amines in concert with terminal alkynes extends to other important transformations.
Chiral Amine-Mediated C-H Activation
The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy in organic synthesis.[12] In the context of terminal alkynes, transition metal-catalyzed C-H activation enables a variety of transformations.[13] Chiral amines can serve as directing groups or ligands to induce enantioselectivity in these processes, although this remains a developing area of research. The proposed mechanism often involves the formation of a cyclometalated intermediate where the chiral amine dictates the stereochemical outcome of the subsequent alkyne insertion.[3]
Enantioselective Sonogashira Coupling
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C-C bond formation.[14] While traditionally not an asymmetric reaction, recent efforts have focused on developing enantioselective variants through the use of chiral ligands, including chiral amines and their derivatives.[15] The chiral amine ligand coordinates to the palladium catalyst, influencing the stereochemistry of the product, particularly in cases where the coupling creates a new stereocenter.
Conclusion and Future Outlook
The synergy between terminal alkynes and chiral amines provides a powerful platform for the asymmetric synthesis of a diverse array of valuable molecules, most notably propargylamines. The A³ coupling and the direct addition to imines stand out as robust and highly developed methodologies, with a wide range of effective chiral catalysts and predictable stereochemical outcomes. The detailed experimental protocols and comparative data presented in this guide serve as a practical resource for researchers in the field.
Future advancements will likely focus on expanding the substrate scope of these reactions, developing more sustainable and economical catalyst systems, and further exploring the role of chiral amines in less conventional transformations such as enantioselective C-H activation and Sonogashira couplings. The continued exploration of novel chiral amine scaffolds and a deeper mechanistic understanding of the operative catalytic cycles will undoubtedly lead to even more powerful tools for the construction of complex, stereochemically defined molecules for applications in drug discovery and materials science.
References
-
Wang, J., Shao, Z., Yu, K. D. W. Y., & Chan, A. S. C. (2009). Copper(I)‐Catalyzed Asymmetric Addition of Terminal Alkynes to β‐Imino Esters: An Efficient and Direct Method in the Synthesis of Chiral β3‐Alkynyl β2,2‐Dimethyl Amino Acid Derivatives. Advanced Synthesis & Catalysis, 351(9), 1250–1254. [Link]
-
Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1216. [Link][3][7][13]
-
Gjoni, V., & L-Abbassi, Y. (2025). A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. New Journal of Chemistry. [Link]
-
Li, C. J., & Wei, C. (2004). Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines. Proceedings of the National Academy of Sciences, 101(15), 5449-5454. [Link][1][6]
-
Moser, R., Doval, D. A., & Gschwend, B. (2022). Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst. Angewandte Chemie International Edition, 61(35), e202206835. [Link][10]
-
Moser, R., Doval, D. A., & Gschwend, B. (2022). Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst. Angewandte Chemie (International ed. in English), 61(35), e202206835. [Link][11][16]
-
Baruah, M., & Nath, M. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC advances, 11(4), 2203-2226. [Link]
-
Dhanasekaran, S., Kannaujiya, V. K., Biswas, R. G., & Singh, V. K. (2019). Enantioselective A3-Coupling Reaction Employing Chiral CuI-iPrpyboxdiPh/N-Boc-(l)-Proline Complex under Cooperative Catalysis: Application in the Synthesis of (Indol-2-yl)methanamines. The Journal of Organic Chemistry, 84(6), 3275-3292. [Link][4]
-
Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1216. [Link][5]
-
Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1216. [Link][7]
-
Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(12), 2405–2408. [Link][8]
-
Li, C. J., & Wei, C. (2002). Enantioselective Direct-Addition of Terminal Alkynes to Imines Catalyzed by Copper(I)pybox Complex in Water and in Toluene. Journal of the American Chemical Society, 124(21), 5950–5951. [Link][9]
-
Mo, X., Chen, B., & Zhang, G. (2020). Copper-Catalyzed Enantioselective Sonogashira Type Coupling of Alkynes with α-Bromoamides. Angewandte Chemie (International ed. in English), 59(33), 13998–14002. [Link][15]
-
Kumar, A., & Sharma, P. (2021). Diverse reactivity of alkynes in C–H activation reactions. Chemical Communications, 57(1), 23-41. [Link][12]
Sources
- 1. pnas.org [pnas.org]
- 2. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 3. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diverse reactivity of alkynes in C–H activation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Copper-Catalyzed Enantioselective Sonogashira Type Coupling of Alkynes with α-Bromoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enantioselective Synthesis of Propargylamines
Executive Summary
Chiral propargylamines are foundational building blocks in modern organic synthesis, serving as indispensable precursors for a vast array of nitrogen-containing compounds, including many pharmaceuticals and biologically active molecules.[1] Their unique trifunctionality—comprising a stereocenter, an amine, and a reactive alkyne moiety—offers a versatile platform for complex molecular construction. This guide provides an in-depth technical overview of the principal catalytic strategies for the enantioselective synthesis of these high-value compounds. We will delve into the mechanistic underpinnings, practical applications, and comparative advantages of the most significant methodologies, including transition-metal catalysis, organocatalysis, and biocatalysis, with a focus on providing actionable insights for researchers in drug development and chemical synthesis.
Introduction: The Strategic Importance of Chiral Propargylamines
The propargylamine framework is a privileged scaffold in medicinal chemistry. Notable drugs such as Selegiline and Rasagiline, used in the treatment of Parkinson's disease, feature this core structure.[2] The alkyne group is not merely a structural element but a versatile functional handle, amenable to a wide range of transformations such as click chemistry, cyclization reactions, and further functionalization, enabling the synthesis of diverse heterocyclic systems like pyrroles, pyridines, and oxazoles.[1][3]
The critical challenge lies in controlling the stereochemistry at the carbon atom bearing the amine and alkyne groups. Direct, enantioselective methods that construct this stereocenter from simple achiral precursors are of paramount importance as they offer greater efficiency and atom economy than classical resolution or chiral pool-based approaches. This guide will explore the leading catalytic solutions to this synthetic problem.
The A³ Coupling: A Cornerstone Multicomponent Strategy
The A³ (Aldehyde-Alkyne-Amine) coupling is a one-pot, three-component reaction that has become one of the most powerful and atom-economical methods for synthesizing propargylamines.[1][4] The asymmetric variant (AA³ coupling) has been the subject of intense research to achieve high enantioselectivity.[5]
Mechanism and the Role of the Catalyst
The generally accepted mechanism involves the in situ formation of an iminium ion from the aldehyde and amine. Simultaneously, a metal catalyst, typically copper(I) or gold(I), activates the terminal alkyne to form a metal acetylide.[6] The nucleophilic addition of the metal acetylide to the electrophilic iminium ion yields the propargylamine product and regenerates the active catalyst.
The key to enantioselectivity is the use of a chiral ligand that coordinates to the metal center. This chiral metal complex orchestrates the facial selectivity of the acetylide attack on the prochiral iminium ion.
Copper-Catalyzed Asymmetric A³ Coupling
Copper catalysis is the most established approach for the AA³ reaction. The choice of the chiral ligand is critical for achieving high yields and enantiomeric excess (ee).[6]
Key Ligand Classes:
-
PyBOX (Pyridine-bis(oxazoline)) Ligands: Among the earliest successful ligands, providing a C2-symmetric chiral environment.[7]
-
Axially Chiral P,N-Ligands (e.g., QUINAP, PINAP): These ligands have proven exceptionally effective, particularly for reactions involving secondary amines.[6][8] The breakthrough report by Knochel in 2003 using CuBr and (R)-QUINAP set a benchmark for the field, achieving high yields and excellent enantioselectivities (up to 98% ee) for the coupling of aliphatic aldehydes, dibenzylamine, and trimethylsilylacetylene.[6][8]
Caption: General workflow for the one-pot Asymmetric A³ Coupling reaction.
Representative Data for Copper-Catalyzed A³ Coupling
The following table summarizes representative results for the CuBr/(R)-QUINAP catalyzed A³ coupling, demonstrating its broad applicability for various aldehydes.[6]
| Entry | Aldehyde (RCHO) | Yield (%) | ee (%) |
| 1 | Cyclohexanecarboxaldehyde | 99 | 98 |
| 2 | Isovaleraldehyde | 98 | 98 |
| 3 | Pivalaldehyde | 95 | 96 |
| 4 | 2-Phenylpropionaldehyde | 99 | 97 |
Conditions: Aldehyde (1.0 eq), dibenzylamine (1.1 eq), TMS-acetylene (1.5 eq), CuBr (5 mol%), (R)-QUINAP (5.5 mol%), Toluene, RT, 1-6 days.
Experimental Protocol: CuBr/(R)-QUINAP Catalyzed A³ Coupling[6][8]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add CuBr (5 mol%) and (R)-QUINAP (5.5 mol%).
-
Solvent Addition: Add anhydrous toluene via syringe. Stir the mixture for 30 minutes at room temperature to allow for complex formation.
-
Reactant Addition: Add the secondary amine (e.g., dibenzylamine, 1.1 equiv.) followed by the aldehyde (1.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.5 equiv.) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from 24 to 144 hours depending on the substrates.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral propargylamine.
Direct Asymmetric Alkynylation of Imines
An alternative to the multicomponent A³ coupling is the direct addition of a terminal alkyne to a pre-formed or in situ-generated imine. This two-component approach allows for greater control over the reaction conditions and can be advantageous when one of the A³ components is unstable or precious.
Mechanistic Overview
Similar to the A³ coupling, this method relies on a chiral metal catalyst to simultaneously activate the alkyne C-H bond and control the stereochemical outcome of the addition to the C=N double bond of the imine.[9][10] Copper(I) complexes are again the most widely used catalysts for this transformation.[7]
Caption: Simplified catalytic cycle for Cu-catalyzed direct alkynylation of an imine.
Key Catalytic System: Cu(I)/PyBOX
The combination of a copper(I) salt (e.g., CuOTf) and a chiral PyBOX (pybox) ligand is a highly effective system for the direct enantioselective addition of alkynes to imines.[7] This system is notable for its ability to function not only in organic solvents like toluene but also in water, representing a significant advance in green chemistry.[7][10]
Representative Data for Cu(I)/PyBOX Catalyzed Imine Alkynylation[7]
| Entry | Imine Substituent (Ar) | Alkyne | Solvent | Yield (%) | ee (%) |
| 1 | Phenyl | Phenylacetylene | Toluene | 92 | 91 |
| 2 | 4-MeO-Ph | Phenylacetylene | Toluene | 91 | 92 |
| 3 | 4-Cl-Ph | Phenylacetylene | Toluene | 90 | 90 |
| 4 | Phenyl | Phenylacetylene | Water | 87 | 82 |
| 5 | Phenyl | 1-Hexyne | Toluene | 85 | 88 |
Conditions: Imine (formed in situ from aldehyde and aniline), Alkyne (1.5 eq), CuOTf (10 mol%), Ph-Pybox (10 mol%), RT, 2-4 days.
Organocatalytic and Biocatalytic Approaches
While transition-metal catalysis dominates the field, metal-free strategies offer compelling advantages, such as avoiding toxic metal residues in the final product—a critical consideration in pharmaceutical manufacturing.
Organocatalysis
Chiral Brønsted acids, such as phosphoric acids, have emerged as powerful organocatalysts for propargylamine synthesis.[11] The catalyst operates by protonating and activating the imine, forming a chiral ion pair with its conjugate base. This chiral environment then directs the nucleophilic attack of the alkyne. This approach is particularly useful for Mannich-type reactions to generate propargylamines with multiple stereocenters.[11][12]
Biocatalysis
Enzymatic methods represent the pinnacle of enantioselectivity and sustainability. Biocatalytic cascades have been developed to synthesize enantiopure propargylic amines from racemic alcohol starting materials.[13] For example, a cascade involving an unspecific peroxygenase (UPO) to oxidize a racemic propargylic alcohol to the corresponding aldehyde, followed by a transaminase (ATA) to convert the aldehyde into the chiral amine, can achieve excellent optical purity.[13] While highly selective, these methods often have a narrower substrate scope compared to metal-based catalysts.
Conclusion and Future Outlook
The enantioselective synthesis of propargylamines has matured significantly, with robust and versatile methods based on transition-metal catalysis, particularly copper, now available to the synthetic chemist. The Asymmetric A³ coupling and the direct alkynylation of imines stand out as the most powerful and broadly applicable strategies.[5][9] The development of highly effective chiral ligands, such as QUINAP and PyBOX, has been central to this success.
Future research will likely focus on several key areas:
-
Expansion of Catalyst Portfolio: While copper is dominant, other metals like iridium, gold, and palladium offer unique reactivity that is still being explored.[14][15][16]
-
C-H Activation: Direct coupling of amines (via N-sp³ C-H activation) with alkynes is a highly desirable but challenging frontier that would further improve atom economy.[17]
-
Flow Chemistry: Translating these catalytic reactions into continuous flow systems can enhance safety, scalability, and reproducibility, particularly for industrial applications.
-
Sustainable Catalysis: The continued development of catalysts based on earth-abundant metals and the expansion of organocatalytic and biocatalytic methods will be crucial for greener chemical manufacturing.[1][13]
This guide has provided a technical framework for understanding and applying the core strategies in this vital area of synthesis. The methodologies discussed empower researchers to construct complex, high-value chiral molecules, accelerating innovation in drug discovery and materials science.
References
-
Title: Development of and recent advances in asymmetric A3 coupling.[5][6] Source: Chemical Society Reviews URL: [Link]
-
Title: The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines.[4] Source: Molecules URL: [Link]
-
Title: Organocatalytic asymmetric synthesis of propargylamines with two adjacent stereocenters: mannich-type reactions of in situ generated C-alkynyl imines with β-keto esters.[11] Source: Angewandte Chemie International Edition in English URL: [Link]
-
Title: Synthesis and Reactivity of Propargylamines in Organic Chemistry.[3] Source: Chemical Reviews URL: [Link]
-
Title: Metal-free multicomponent approach for the synthesis of propargylamine: a review.[1] Source: RSC Advances URL: [Link]
-
Title: Enantioselective Metal-Catalyzed Reductive Coupling of Alkynes with Carbonyl Compounds and Imines: Convergent Construction of Allylic Alcohols and Amines.[14] Source: Accounts of Chemical Research URL: [Link]
-
Title: Recent Developments in Asymmetric Alkynylation of Imines.[9] Source: Current Organic Chemistry URL: [Link]
-
Title: Synthesis of Propargylamines by Cross-Dehydrogenative Coupling.[17] Source: Molecules URL: [Link]
-
Title: A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines.[13] Source: Organic Letters URL: [Link]
-
Title: Solvent-free synthesis of propargylamines: an overview.[2][15] Source: RSC Advances URL: [Link]
-
Title: Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling.[8] Source: Organic Chemistry Portal URL: [Link]
-
Title: Catalytic asymmetric approach to syn-propargylamines.[12] Source: ResearchGate URL: [Link]
-
Title: Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst.[16] Source: Angewandte Chemie International Edition in English URL: [Link]
-
Title: Enantioselective Direct-Addition of Terminal Alkynes to Imines Catalyzed by Copper(I)pybox Complex in Water and in Toluene.[7] Source: Journal of the American Chemical Society URL: [Link]
-
Title: Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines.[10] Source: Proceedings of the National Academy of Sciences of the United States of America URL: [Link]
Sources
- 1. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of and recent advances in asymmetric A3 coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Development of and recent advances in asymmetric A3 coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 9. Recent Developments in Asymmetric Alkynylation of Imines: Ingenta Connect [ingentaconnect.com]
- 10. Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organocatalytic asymmetric synthesis of propargylamines with two adjacent stereocenters: mannich-type reactions of in situ generated C-alkynyl imines with β-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantioselective Metal-Catalyzed Reductive Coupling of Alkynes with Carbonyl Compounds and Imines: Convergent Construction of Allylic Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 16. Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
An In-depth Technical Guide to (R)-1-Methyl-prop-2-ynylamine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
(R)-1-Methyl-prop-2-ynylamine, a chiral propargylamine, is a valuable building block in modern medicinal chemistry. Its unique structural features, combining a chiral secondary amine with a reactive terminal alkyne, make it a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders. This guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed methodologies for its enantioselective synthesis, and an exploration of its applications in drug development, supported by established protocols and mechanistic insights.
Introduction: The Significance of Chiral Propargylamines in Medicinal Chemistry
Chiral amines are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals, with over 40% of commercial drugs containing at least one chiral amine moiety. The specific stereochemistry of these amines is often crucial for their biological activity and therapeutic efficacy. Within this class of compounds, propargylamines—molecules containing both an amine and a propargyl group (a C≡C-CH₂- moiety)—have emerged as particularly important intermediates in drug discovery. The propargyl group is a versatile functional handle that can participate in a variety of chemical transformations, allowing for the construction of complex molecular architectures.
This compound, also known as (R)-but-3-yn-2-amine, is a prime example of a chiral propargylamine that serves as a key precursor in the synthesis of high-value pharmaceutical compounds. Its strategic importance lies in its ability to introduce both a specific stereocenter and a reactive alkyne into a target molecule, enabling further functionalization through reactions such as click chemistry, Sonogashira coupling, and various cyclization strategies.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and process development.
Molecular Formula and Weight
The molecular and physical properties of this compound and its commonly used hydrochloride salt are summarized in the table below.
| Property | This compound (Free Base) | This compound HCl |
| Molecular Formula | C₄H₇N[1] | C₄H₈ClN[1] |
| Molecular Weight | 69.11 g/mol [1] | 105.57 g/mol |
| Appearance | Assumed to be a liquid at room temperature | White to beige solid |
| Boiling Point (racemate) | 77.7 °C at 760 mmHg | Not applicable |
| Density (racemate) | 0.839 g/cm³ | Not available |
| Refractive Index (racemate) | 1.444 | Not available |
| Storage Conditions | Store at 2-8 °C | Store at 2-8 °C |
Spectroscopic Data
Characterization of this compound is critical to ensure its purity and stereochemical integrity. Below are the expected spectroscopic signatures.
Infrared (IR) Spectroscopy: As a primary amine, this compound is expected to exhibit characteristic N-H stretching vibrations as two distinct bands in the region of 3400-3300 cm⁻¹.[2] Other key absorptions include the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹, typically weak), and the C-N stretch (in the 1250–1020 cm⁻¹ range).[2] The N-H bending vibration is anticipated around 1650-1580 cm⁻¹.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the terminal alkyne (C≡C-H) is expected to appear as a triplet. The methine proton (CH-NH₂) will be a multiplet, coupled to the methyl and alkyne protons. The methyl protons (CH₃) will appear as a doublet, and the amine protons (-NH₂) will likely be a broad singlet. Protons on carbons adjacent to the nitrogen atom typically resonate in the δ 2.3-3.0 ppm region.[3]
-
¹³C NMR: The carbons of the alkyne will appear in the δ 70-90 ppm region. The carbon atom bonded to the nitrogen (C-N) is expected to be in the δ 35-60 ppm range, being deshielded by the electronegative nitrogen atom.[3]
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is a key challenge and a critical step in its utilization for pharmaceutical applications. Two primary strategies are employed: asymmetric synthesis and chiral resolution of the racemic mixture.
Asymmetric Synthesis from Prochiral Ketones
A robust method for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary, such as tert-butanesulfinamide (tBS). This approach allows for the stereocontrolled addition of a nucleophile to a prochiral imine.
Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis of this compound.
Experimental Protocol:
-
Imine Formation: To a solution of 3-butyn-2-one (1.0 eq) in an appropriate solvent such as THF, add (R)-tert-butanesulfinamide (1.05 eq). To this mixture, add a Lewis acid, typically titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq), and stir at room temperature until the reaction is complete, as monitored by TLC.
-
Diastereoselective Reduction: Cool the reaction mixture to -78 °C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise. The stereoselectivity of the reduction is directed by the chiral sulfinyl group. Allow the reaction to warm to room temperature and stir until completion.
-
Auxiliary Cleavage: Quench the reaction with methanol and then add a solution of hydrochloric acid in methanol. Stir the mixture to effect the cleavage of the sulfinyl group. The product, this compound, can then be isolated as its hydrochloride salt following a standard aqueous workup and extraction.
Causality of Experimental Choices: The use of (R)-tert-butanesulfinamide as a chiral auxiliary is advantageous due to its high stereodirecting ability and the ease of its removal under acidic conditions. Titanium(IV) ethoxide acts as a dehydrating agent and Lewis acid to promote the formation of the sulfinyl imine. The low temperature for the reduction step enhances the diastereoselectivity of the hydride attack.
Chiral Resolution of Racemic 1-Methyl-prop-2-ynylamine
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-methyl-prop-2-ynylamine. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent.
Workflow for Chiral Resolution:
Caption: Chiral resolution of racemic 1-Methyl-prop-2-ynylamine.
Experimental Protocol:
-
Salt Formation: Dissolve racemic 1-methyl-prop-2-ynylamine in a suitable solvent, such as ethanol. Add a solution of a chiral resolving agent, for example, L-(+)-tartaric acid (0.5 eq), in the same solvent.
-
Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The difference in solubility between the two diastereomers is the basis for the separation. Collect the crystals by filtration.
-
Liberation of the Free Amine: Dissolve the collected diastereomeric salt in water and basify the solution with an aqueous base, such as sodium hydroxide, to liberate the free amine. Extract the enantiomerically enriched amine with an organic solvent and purify by distillation.
Trustworthiness of the Protocol: The success of this method relies on the careful selection of the resolving agent and the crystallization solvent to achieve a significant difference in the solubilities of the diastereomeric salts. The enantiomeric excess of the resolved amine should be determined at each stage using a suitable analytical technique, such as chiral HPLC or GC, to validate the effectiveness of the resolution.
Applications in Drug Development: A Case Study Approach
This compound is a valuable intermediate in the synthesis of several clinically important drugs. Its utility is exemplified in the synthesis of Rasagiline, a potent and irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[4]
Synthesis of Rasagiline:
The synthesis of Rasagiline involves the N-alkylation of (R)-1-aminoindan with a propargyl electrophile. While Rasagiline itself does not directly use this compound, the synthesis of analogs and related compounds often employs chiral propargylamines. The general principle of incorporating a chiral propargylamine moiety is illustrated below.
Illustrative Reaction Scheme:
Caption: General scheme for the synthesis of Rasagiline.
The structural motif of this compound is highly sought after for the development of novel therapeutic agents targeting the central nervous system. The propargylamine moiety is a known "privileged scaffold" for MAO inhibitors, and the introduction of a chiral center allows for enhanced selectivity and potency.
Safety and Handling
This compound is a flammable and corrosive substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed and may cause skin irritation.
Conclusion
This compound is a cornerstone chiral building block for the synthesis of complex, biologically active molecules. Its unique combination of a stereochemically defined secondary amine and a versatile terminal alkyne provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutics. The robust methodologies for its enantioselective synthesis, coupled with its proven utility in the construction of enzyme inhibitors and other drug candidates, ensure its continued importance in the field of drug discovery and development.
References
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- IR Spectroscopy Tutorial: Amines. University of Calgary.
- But-3-yn-2-amine | C4H7N. PubChem.
- Spectroscopy of Amines. Chemistry LibreTexts.
- A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline and its closely related compounds along with major biological activity advancements. Mansa STM Publishers.
Sources
Introduction: The Significance of Chiral Propargylamines
An in-depth guide to the discovery, synthesis, and applications of (R)-1-Methyl-prop-2-ynylamine, a key building block in modern medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in peer-reviewed literature and established experimental protocols.
This compound, also known as (R)-α-methylpropargylamine or (R)-3-amino-1-butyne, is a chiral amine that has garnered significant attention in medicinal chemistry. Its structure is deceptively simple, yet it combines two chemically powerful features: a stereogenic center and a terminal alkyne. This combination makes it a highly valuable chiral building block for the synthesis of complex molecular architectures. The propargylamine moiety itself is a well-established pharmacophore, most notably recognized for its role in the mechanism-based inhibition of monoamine oxidase (MAO) enzymes. The introduction of a methyl group at the α-position creates a chiral center, allowing for stereospecific interactions with biological targets, a critical consideration in modern drug design to enhance potency and reduce off-target effects.
This guide provides an in-depth exploration of the discovery, stereoselective synthesis, and diverse applications of the (R)-enantiomer of 1-methyl-prop-2-ynylamine, offering both foundational knowledge and practical, field-proven insights for its use in research and development.
Part 1: Discovery and Historical Context
The development of chiral propargylamines is intrinsically linked to the evolution of monoamine oxidase inhibitors (MAOIs). The first generation of MAOIs, such as iproniazid, were often non-selective and associated with significant side effects. This led to the pursuit of more selective and targeted inhibitors. The discovery that the propargylamine functional group could act as an irreversible "suicide" inhibitor of MAO was a pivotal moment.
Initial research focused on achiral propargylamines like pargyline and clorgyline. However, the drive for greater selectivity and potency led chemists to explore the introduction of stereocenters. The synthesis and resolution of racemic 1-methyl-prop-2-ynylamine was a logical progression, enabling researchers to investigate how stereochemistry influenced biological activity. It was discovered that the biological activity of many chiral drugs resides primarily in one enantiomer. For MAO inhibitors, the (R)-enantiomer often displays significantly different pharmacological properties compared to its (S)-counterpart, establishing this compound as a key intermediate for creating stereochemically pure active pharmaceutical ingredients (APIs).
Part 2: Stereoselective Synthesis and Characterization
The synthesis of enantiomerically pure this compound is a critical challenge that has been addressed through several elegant chemical strategies. The primary approaches include chiral resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution via Diastereomeric Salt Formation
A classical and industrially scalable method for obtaining the pure (R)-enantiomer is the resolution of racemic 1-methyl-prop-2-ynylamine. This process involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts possess different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.
Workflow for Chiral Resolution:
Caption: Workflow for chiral resolution of 1-methyl-prop-2-ynylamine.
Experimental Protocol: Resolution with L-Tartaric Acid
-
Salt Formation: Dissolve racemic 1-methyl-prop-2-ynylamine (1.0 eq) in methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of warm methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then place it in a 4°C refrigerator overnight to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. The solid is typically the (R)-amine-(L)-tartrate salt. The mother liquor contains the more soluble (S)-amine-(L)-tartrate salt.
-
Enantiomeric Purity Check: The enantiomeric excess (ee) of the crystalline salt should be determined at this stage using chiral HPLC or by analyzing the free amine after a small-scale workup.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a strong base (e.g., 2M NaOH solution) until the pH is >12.
-
Extraction: Extract the liberated free amine into an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the enantiomerically pure this compound.
Asymmetric Synthesis
Modern synthetic chemistry often favors asymmetric methods that create the desired stereocenter directly. One effective approach is the asymmetric addition of an acetylide to an imine precursor.
Caption: Asymmetric synthesis via addition to a chiral auxiliary.
This method often utilizes a chiral auxiliary, such as a sulfinyl group, attached to the imine nitrogen. The chiral auxiliary directs the incoming nucleophile (the acetylide) to one face of the imine, leading to the formation of the desired stereoisomer with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the target enantiopure amine.
Characterization
The identity and purity of this compound must be rigorously confirmed.
| Analytical Method | Purpose | Expected Outcome |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Confirms the chemical structure, connectivity, and absence of major impurities. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the mass-to-charge ratio, confirming the molecular formula. |
| Chiral HPLC/GC | Enantiomeric Purity (ee%) | Separates the (R) and (S) enantiomers to quantify the enantiomeric excess of the final product. |
| Optical Rotation | Confirmation of Stereochemistry | Measures the rotation of plane-polarized light. The (R)-enantiomer will have a specific rotation value ([α]D) with a defined sign (+ or -). |
Part 3: Applications in Medicinal Chemistry
The primary utility of this compound is as a precursor for APIs, particularly as a key component of irreversible MAO-B inhibitors used in the treatment of Parkinson's disease.
Mechanism of Action: Irreversible MAO-B Inhibition
Monoamine oxidase B (MAO-B) is an enzyme responsible for degrading neurotransmitters like dopamine in the brain. In Parkinson's disease, preserving dopamine levels is a key therapeutic strategy. Propargylamines act as mechanism-based inhibitors. The alkyne group is essential for this activity. After binding to the enzyme's active site, the enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the propargylamine. This process generates a highly reactive intermediate that covalently bonds to the N5 atom of the FAD cofactor, thereby irreversibly inactivating the enzyme.
Caption: Mechanism of irreversible MAO-B inhibition by a propargylamine.
The stereochemistry at the α-carbon is crucial. For many MAO-B inhibitors, the (R)-configuration provides a superior fit into the enzyme's active site, leading to greater potency and selectivity for MAO-B over the related MAO-A isoform, which reduces the risk of side effects like the "cheese effect."
Example: Synthesis of Rasagiline
Rasagiline, an MAO-B inhibitor for Parkinson's disease, incorporates a structure derived from a chiral propargylamine. While it is not directly made from this compound, its synthesis relies on the same principles of stereocontrol. The synthesis of analogous compounds often uses this compound as a starting point for structure-activity relationship (SAR) studies to develop new and improved MAO-B inhibitors.
Conclusion
This compound is more than a simple chemical; it is a testament to the importance of stereochemistry in drug design. Its value lies in its dual functionality—a stereogenic center for specific molecular recognition and a terminal alkyne for covalent modification of enzyme targets. The robust methods developed for its stereoselective synthesis have made it an accessible and indispensable tool for medicinal chemists. As the search for more selective and potent therapeutics continues, the strategic use of such chiral building blocks will remain a cornerstone of innovation in drug discovery and development.
References
-
Title: Mechanism-based inhibitors of monoamine oxidase. Source: Youdim, M. B. H., & Tipton, K. F. (2002). In Monoamine Oxidase Inhibitors in Neurological Diseases (pp. 45-60). Taylor & Francis. URL: [Link]
-
Title: Monoamine oxidase: from genes to behavior. Source: Shih, J. C., Chen, K., & Ridd, M. J. (1999). Annual review of neuroscience, 22(1), 197-217. URL: [Link]
Methodological & Application
Application Notes and Protocols: The Strategic Use of (R)-1-Methyl-prop-2-ynylamine in Diastereoselective A3 Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-component A3 (Aldehyde-Alkyne-Amine) coupling reaction is a cornerstone of modern synthetic chemistry, valued for its efficiency and atom economy in producing propargylamines.[1][2] These structures are pivotal intermediates in the synthesis of numerous biologically active compounds and pharmaceuticals.[3][4] This document provides a detailed guide on the strategic application of a chiral amine, specifically (R)-1-Methyl-prop-2-ynylamine, in A3 coupling reactions. While the asymmetric synthesis of chiral propargylamines is well-documented, the use of a pre-existing chiral propargylamine as a foundational building block offers a direct and powerful route to diastereomerically enriched products. This approach leverages the inherent chirality of the amine to control the formation of a new stereocenter, providing a streamlined pathway to complex, stereodefined molecules relevant to drug discovery.
Introduction: Leveraging Inherent Chirality in A3 Coupling
The A3 coupling reaction is a one-pot synthesis that efficiently forms a C-C and a C-N bond by combining an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal salt.[1][5] The resulting propargylamine motif is a versatile pharmacophore found in various therapeutic agents.[3]
The quest for stereochemically pure compounds has led to the development of asymmetric A3 (AA3) coupling reactions, which commonly employ chiral catalysts or ligands to induce enantioselectivity.[6][7][8] An alternative and highly effective strategy is the use of a chiral reactant, such as a chiral amine. When a chiral amine like this compound is used, the reaction proceeds via a diastereoselective pathway. The pre-existing stereocenter on the amine influences the facial selectivity of the nucleophilic attack on the in-situ formed iminium ion, leading to the formation of diastereomeric products in unequal amounts. This substrate-controlled approach is a valuable tool for accessing complex chiral molecules without the need for often expensive and sensitive chiral catalysts.
Mechanistic Rationale: The Pathway to Diastereoselectivity
The generally accepted mechanism for the metal-catalyzed A3 coupling reaction involves three key steps that proceed in a catalytic cycle.[1][6] The use of a chiral amine introduces a diastereoselective element to this process.
-
Iminium Ion Formation: The reaction commences with the condensation of the aldehyde and the chiral amine, this compound, to form a chiral iminium ion intermediate. This step is often reversible.
-
Metal-Acetylide Formation: Concurrently, the transition metal catalyst, typically a copper(I) salt, coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[1] This facilitates deprotonation by a base (often the amine present in the reaction mixture) to generate a nucleophilic metal-acetylide species.
-
Diastereoselective Nucleophilic Attack: The metal-acetylide then attacks the electrophilic carbon of the chiral iminium ion. The stereochemical outcome of this step is directed by the existing stereocenter on the amine. The nucleophile will preferentially attack one of the two diastereotopic faces of the iminium ion to minimize steric hindrance, leading to the formation of one diastereomer in excess.
The following diagram illustrates the proposed catalytic cycle and the key diastereoselective step.
Caption: Proposed Catalytic Cycle for Diastereoselective A3 Coupling.
Experimental Protocol: A General Guideline
This protocol provides a general procedure for a copper-catalyzed A3 coupling reaction using this compound. Optimization of catalyst, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aldehyde (aliphatic or aromatic)
-
Terminal Alkyne
-
Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the copper(I) catalyst (e.g., CuI, 5 mol%).
-
Reagent Addition: Add the anhydrous solvent (e.g., Toluene, 0.5 M). Sequentially add the aldehyde (1.0 eq.), this compound (1.1 eq.), and the terminal alkyne (1.2 eq.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the diastereomers and obtain the pure product.
-
Characterization: Characterize the product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis.
The following diagram outlines the general experimental workflow.
Caption: General Experimental Workflow for A3 Coupling.
Substrate Scope and Considerations
The A3 coupling reaction is known for its broad substrate scope, and this generally extends to diastereoselective variants.
| Component | Scope & Considerations |
| Aldehydes | Both aromatic and aliphatic aldehydes are typically well-tolerated. Aromatic aldehydes may react faster. Steric hindrance on the aldehyde can influence the diastereoselectivity. |
| Alkynes | A wide range of terminal alkynes, including aryl, alkyl, and silyl-substituted alkynes, can be used. The steric bulk of the alkyne's substituent can play a crucial role in the degree of diastereoselectivity. |
| Catalyst | Copper(I) salts like CuI, CuBr, and CuCl are most common.[9] Other metals such as gold and silver have also been employed.[1] Catalyst loading is typically in the range of 1-10 mol%. |
| Solvent | A variety of solvents can be used, with toluene, DCM, acetonitrile, and even water being reported for A3 couplings.[1] The choice of solvent can affect reaction rates and, in some cases, selectivity. |
Key to Success - Maximizing Diastereoselectivity:
-
Steric Differentiation: The degree of diastereoselectivity is highly dependent on the steric differences between the groups on the aldehyde and the alkyne. Larger differences in steric bulk are likely to lead to higher diastereomeric ratios.
-
Temperature: Lower reaction temperatures often lead to higher selectivity, as the transition states leading to the different diastereomers will have a larger energy difference.
-
Catalyst System: While this protocol focuses on a simple copper salt, the use of certain ligands in conjunction with the metal catalyst could potentially enhance the diastereoselectivity by creating a more organized and sterically demanding transition state.
Applications in Drug Discovery and Medicinal Chemistry
The products of this diastereoselective A3 coupling, chiral propargylamines with two defined stereocenters, are highly valuable scaffolds in drug discovery. They can serve as key intermediates for the synthesis of:
-
Nitrogen-containing heterocycles: The alkyne functionality can be readily transformed into a variety of heterocyclic systems.
-
Peptidomimetics: The propargylamine core can act as a constrained dipeptide isostere.
-
PROTACs and Chemical Probes: The propargylamine can function as a versatile linker, connecting a protein-of-interest (POI) ligand to an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).[10] The defined stereochemistry of the linker can be crucial for optimal ternary complex formation and degradation efficacy.
Conclusion
The use of this compound in A3 coupling reactions represents a robust and direct strategy for the synthesis of diastereomerically enriched propargylamines. This substrate-controlled approach offers a practical alternative to catalyst-controlled asymmetric synthesis, providing rapid access to stereochemically complex molecules. By understanding the mechanistic principles and carefully selecting reaction partners and conditions, researchers can effectively leverage the inherent chirality of this building block to construct valuable intermediates for the development of new therapeutics and chemical tools.
References
-
The Asymmetric A3 (Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules. [Link]
-
Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Synthesis Search. [Link]
-
Enantioselective A3-Coupling Reaction Employing Chiral CuI-iPrpyboxdiPh/N-Boc-(l)-Proline Complex under Cooperative Catalysis: Application in the Synthesis of (Indol-2-yl)methanamines. The Journal of Organic Chemistry. [Link]
-
A3 coupling reaction. Wikipedia. [Link]
-
Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. RSC Advances. [Link]
-
Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances. [Link]
-
Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. ACS Catalysis. [Link]
-
A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. New Journal of Chemistry. [Link]
-
The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Semantic Scholar. [Link]
-
The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines. ResearchGate. [Link]
-
A3 coupling reaction of primary aromatic amine for the synthesis of indolylquinolines derivatives. ResearchGate. [Link]
-
Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. Sci-Hub. [Link]
-
Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. [Link]
-
Solvent-free synthesis of propargylamines: an overview. ResearchGate. [Link]
-
Solvent-free synthesis of propargylamines: an overview. Semantic Scholar. [Link]
-
The Indispensable Role of N-Methylprop-2-yn-1-amine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
-
But-3-yn-2-amine. PubChem. [Link]
-
Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. [Link]
-
Propargylamine: an Important Moiety in Drug Discovery. ResearchGate. [Link]
-
A Rh(II)-catalyzed multicomponent reaction by trapping an α-amino enol intermediate in a traditional two-component reaction pathway. ResearchGate. [Link]
-
Discovery of novel propargylamine-modified 4-aminoalkyl imidazole substituted pyrimidinylthiourea derivatives as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
-
But-3-en-2-amine. PubChem. [Link]
-
Chemistry & Biology Of Multicomponent Reactions. Combinatorial Chemistry & High Throughput Screening. [Link]
-
List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. GOV.UK. [Link]
Sources
- 1. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 2. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
(R)-1-Methyl-prop-2-ynylamine: A Versatile Chiral Building Block in Modern Synthesis
Introduction: The Strategic Value of Chiral Propargylamines
In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, making stereochemistry a critical determinant of efficacy and safety. Chiral building blocks, pre-functionalized molecules with defined stereocenters, serve as invaluable starting materials for the efficient construction of complex chiral targets. Among these, chiral propargylamines have emerged as particularly versatile synthons. The propargyl group, with its reactive terminal alkyne, is a gateway to a multitude of chemical transformations, including cycloadditions, coupling reactions, and functional group interconversions.
(R)-1-Methyl-prop-2-ynylamine, also known as (R)-but-3-yn-2-amine, is a prime example of such a strategic chiral building block. Its utility is most notably demonstrated in the synthesis of Rasagiline, a potent and selective monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. Beyond this flagship application, its unique combination of a stereogenic center and a reactive alkyne moiety opens avenues for its use in the synthesis of other bioactive molecules and chiral ligands for asymmetric catalysis. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₇N | |
| Molecular Weight | 69.11 g/mol | |
| Appearance | Data not available | |
| Boiling Point | 77.7 ± 13.0 °C at 760 mmHg | ECHEMI |
| Density | 0.8 ± 0.1 g/cm³ | ECHEMI |
| Refractive Index | 1.444 | ECHEMI |
| Chirality | (R)-enantiomer | |
| CAS Number | 30389-17-4 |
Application Note I: Keystone in the Synthesis of (R)-(+)-N-Propargyl-1-aminoindan (Rasagiline)
The most prominent application of a chiral propargylamine building block is in the synthesis of Rasagiline. While Rasagiline is (R)-(+)-N-propargyl-1-aminoindan, the principles of its synthesis often involve the coupling of a chiral amine with a propargyl moiety. A common and efficient route involves the direct N-propargylation of (R)-1-aminoindan. This transformation highlights the importance of controlling reaction conditions to prevent over-alkylation and preserve stereochemical integrity.
Mechanistic Insight: The N-Alkylation of Amines
The reaction of an amine with an alkyl halide, such as propargyl bromide, is a classic Sₙ2 reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is typically required to neutralize the resulting ammonium salt and regenerate the free amine for further reaction. A significant challenge in this process is the potential for over-alkylation, where the newly formed secondary amine reacts further with the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt. Careful control of stoichiometry, reaction temperature, and the choice of base are crucial to favor mono-alkylation.
Caption: Sₙ2 Mechanism of Amine Propargylation.
Experimental Protocol: Synthesis of (R)-(+)-N-Propargyl-1-aminoindan
This protocol details a direct N-propargylation of (R)-1-aminoindan using propargyl bromide, a method that avoids the use of protecting groups.[1]
Materials:
-
(R)-1-aminoindan
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Deionized water
-
Ethyl acetate
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a stirred suspension of (R)-1-aminoindan (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq) in anhydrous acetonitrile, add propargyl bromide (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with water, dilute HCl, dilute NaOH, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-(+)-N-propargyl-1-aminoindan.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.
Justification of Experimental Choices:
-
Base: Potassium carbonate is a mild inorganic base, sufficient to neutralize the hydrobromic acid formed during the reaction without promoting significant side reactions.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Temperature: Elevated temperature is employed to increase the reaction rate, as the nucleophilicity of the amine is moderate.
-
Work-up: The acidic and basic washes are crucial for removing unreacted starting materials and by-products.
Caption: Synthesis of Rasagiline via N-Propargylation.
Application Note II: this compound in Asymmetric Multicomponent Reactions
Chiral propargylamines are valuable substrates and building blocks in multicomponent reactions (MCRs), which are convergent chemical processes where three or more reactants combine in a single pot to form a complex product. The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a prominent example, providing a highly atom-economical route to propargylamines. When a chiral amine like this compound is employed, it can induce diastereoselectivity in the formation of the product.
Mechanistic Insight: The A³ Coupling Reaction
The mechanism of the A³ coupling reaction typically involves the in-situ formation of an iminium ion from the reaction of the aldehyde and the amine. Concurrently, a metal catalyst (often copper or gold) activates the terminal alkyne, facilitating its deprotonation to form a metal acetylide. The nucleophilic acetylide then attacks the electrophilic iminium ion to forge the new carbon-carbon bond, yielding the propargylamine product. The use of a chiral amine introduces a stereocenter that can direct the approach of the acetylide to the iminium ion, leading to the preferential formation of one diastereomer.
Caption: Diastereoselective A³ Coupling Reaction.
Experimental Protocol: Diastereoselective Synthesis of a Propargylamine via A³ Coupling
This protocol describes a general procedure for a copper-catalyzed A³ coupling reaction using a chiral amine.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) bromide (CuBr)
-
Toluene, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aldehyde (1.0 eq), this compound (1.2 eq), and anhydrous toluene.
-
Add the terminal alkyne (1.1 eq) to the mixture.
-
Add the copper(I) bromide catalyst (5 mol%) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the diastereomerically enriched propargylamine. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Justification of Experimental Choices:
-
Catalyst: Copper(I) salts are effective and relatively inexpensive catalysts for the A³ coupling reaction.
-
Solvent: Toluene is a common solvent for this reaction, although other non-protic solvents can also be used.
-
Inert Atmosphere: An inert atmosphere is often necessary to prevent the oxidation of the copper(I) catalyst.
-
Stoichiometry: A slight excess of the amine and alkyne is often used to ensure complete consumption of the aldehyde.
Conclusion
This compound and its precursors are valuable chiral building blocks in organic synthesis. Their utility is well-established in the industrial production of important pharmaceuticals like Rasagiline. Furthermore, the presence of a stereogenic center adjacent to a versatile propargyl group makes them attractive starting materials for asymmetric synthesis, particularly in multicomponent reactions where they can induce diastereoselectivity. The protocols and mechanistic discussions provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this and related chiral propargylamines in their synthetic endeavors, paving the way for the discovery and development of new chemical entities.
References
-
PubChem. (n.d.). But-3-yn-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
- U.S. Patent No. 8,901,352. (2014). Method for the synthesis of rasagiline. Google Patents.
- Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)
- Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and reactivity of propargylamines in organic chemistry. Chemical Reviews, 117(24), 14091-14200.
- Biswas, S., & Ghosh, S. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(5), 2841-2856.
- Gommermann, N., Koradin, C., Polborn, K., & Knochel, P. (2003). A versatile method for the preparation of chiral propargylamines.
- U.S. Patent Application Publication No. 2011/0054218 A1. (2011). Process for the Synthesis of Propargylated Aminoindan Derivatives. Google Patents.
Sources
Application Notes and Protocols for the Palladium-Catalyzed Cyclization of Propargylamines: A Guide for Researchers
The palladium-catalyzed cyclization of propargylamines has emerged as a powerful and versatile strategy in synthetic organic chemistry for the construction of a diverse array of nitrogen-containing heterocycles. These structural motifs are ubiquitous in pharmaceuticals, natural products, and functional materials, making methodologies for their efficient synthesis a subject of intense research. This guide provides an in-depth exploration of this transformative reaction, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Propargylamine Cyclization
Propargylamines, readily accessible through multicomponent reactions such as the A³ coupling (alkyne-aldehyde-amine), are uniquely primed for cyclization.[1] They possess both a nucleophilic amine and an electrophilic alkyne moiety within the same molecule, setting the stage for intramolecular bond formation. The intervention of a palladium catalyst dramatically lowers the activation energy for this process, enabling cyclization under mild conditions and with high degrees of selectivity.[1][2] This approach offers significant advantages over traditional multi-step syntheses of nitrogen heterocycles, including increased atom economy, reduced synthetic steps, and the ability to rapidly generate molecular complexity from simple precursors.
The strategic selection of the palladium catalyst, ligands, and reaction conditions allows for the targeted synthesis of a wide variety of heterocyclic scaffolds, including quinolines, pyrrolidines, indoles, and piperazines.[3][4][5] This tunability makes palladium-catalyzed propargylamine cyclization an invaluable tool in the modern synthetic chemist's arsenal.
Mechanistic Underpinnings: A Tale of Palladium's Catalytic Dance
The generally accepted mechanism for the palladium-catalyzed cyclization of propargylamines, particularly in the context of forming quinolines from N-aryl propargylamines, involves a series of well-orchestrated steps. Understanding this catalytic cycle is paramount for troubleshooting and optimizing reaction conditions.
A plausible mechanistic pathway is as follows:
-
Coordination and Activation: The palladium(II) catalyst, often Pd(OAc)₂, coordinates to the alkyne of the propargylamine substrate. This coordination increases the electrophilicity of the alkyne, making it more susceptible to nucleophilic attack.
-
Intramolecular Nucleophilic Attack: The tethered amine nitrogen attacks the activated alkyne in an intramolecular fashion. This key bond-forming step can proceed via different modes of cyclization (e.g., 6-endo-dig for quinoline synthesis), leading to the formation of a vinylpalladium intermediate.
-
Isomerization/Rearrangement: The resulting intermediate can undergo further isomerization or rearrangement steps to generate a more stable species.
-
Reductive Elimination or β-Hydride Elimination: The final product is liberated from the palladium center through either reductive elimination or a β-hydride elimination followed by tautomerization, regenerating the active palladium catalyst to continue the cycle.
The choice of palladium precursor and ligands can significantly influence the efficiency and selectivity of these steps. For instance, phosphine ligands can modulate the electronic properties and steric environment of the palladium center, thereby affecting the rate and outcome of the reaction.[6][7]
Figure 1: A simplified representation of the catalytic cycle for the palladium-catalyzed cyclization of propargylamines.
Protocol 1: Synthesis of Functionalized Quinolines via Palladium-Catalyzed Cyclization of N-Aryl Propargylamines
This protocol details a reliable method for the synthesis of substituted quinolines from readily available N-aryl propargylamines, adapted from established literature procedures.[1][8]
Materials and Equipment:
-
Substrate: N-aryl propargylamine (1.0 equiv)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Solvent: Toluene (0.05 M solution)
-
Glassware: Schlenk tube or sealed reaction vial, magnetic stirrer, heating block or oil bath
-
Purification: Silica gel for column chromatography, rotary evaporator, standard glassware for extraction.
-
Reagents for workup and purification: Dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, petroleum ether, ethyl acetate.
Experimental Procedure:
-
Reaction Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the N-aryl propargylamine (0.1 mmol, 1.0 equiv) and palladium(II) acetate (1.1 mg, 0.005 mmol, 5 mol%).
-
Solvent Addition: Add toluene (2.0 mL) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 80 °C. Stir the reaction mixture vigorously for 12 hours.
-
Workup: After 12 hours, remove the reaction from the heat and allow it to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product, but a gradient of petroleum ether and ethyl acetate is a good starting point (e.g., 50:1 petroleum ether/ethyl acetate).[1]
-
Characterization: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified quinoline derivative. Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[1][8]
Data Presentation:
| Entry | Propargylamine Substrate | Product | Yield (%) |
| 1 | N-(1,3-diphenylprop-2-yn-1-yl)aniline | 2,4-diphenylquinoline | 81 |
| 2 | N-(1-phenyl-3-(p-tolyl)prop-2-yn-1-yl)aniline | 2-phenyl-4-(p-tolyl)quinoline | 81 |
| 3 | N-(1-(4-chlorophenyl)-3-phenylprop-2-yn-1-yl)aniline | 4-(4-chlorophenyl)-2-phenylquinoline | 71 |
| 4 | N-(3-(4-fluorophenyl)-1-phenylprop-2-yn-1-yl)aniline | 4-(4-fluorophenyl)-2-phenylquinoline | 75 |
Table 1: Representative examples of quinolines synthesized via palladium-catalyzed cyclization of N-aryl propargylamines.[1][8]
Expert Insights & Causality:
-
Catalyst Choice: Palladium(II) acetate is a commonly used and effective catalyst for this transformation. It is relatively stable to air and moisture, making it convenient to handle.
-
Solvent Selection: Toluene is a suitable solvent as it is relatively non-polar and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
-
Temperature: The reaction is typically heated to 80 °C to provide sufficient thermal energy to overcome the activation barrier of the cyclization process.
-
Atmosphere: While the reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the catalyst or substrate, some procedures report successful outcomes under air.[1] For optimal reproducibility, an inert atmosphere is recommended.
Protocol 2: Synthesis of Chloromethylene Pyrrolidines via Palladium-Catalyzed Cyclization-Amination of Propargylamines and 1,3-Dienes
This protocol describes a novel and efficient method for the synthesis of functionalized pyrrolidines through a palladium-catalyzed reaction between propargylamines and 1,3-dienes.[3]
Materials and Equipment:
-
Substrates: Propargylamine (1.0 equiv), 1,3-diene (2.0 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Additive: Copper(I) chloride (CuCl) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (0.1 M solution)
-
Glassware: Schlenk tube or sealed reaction vial, magnetic stirrer, heating block or oil bath.
-
Purification: Silica gel for column chromatography, rotary evaporator, standard glassware for extraction.
-
Reagents for workup and purification: Dichloromethane (DCM), water, brine, anhydrous sodium sulfate, petroleum ether, ethyl acetate.
Experimental Procedure:
Figure 2: Step-by-step workflow for the synthesis of chloromethylene pyrrolidines.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the propargylamine (0.2 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (11.6 mg, 0.01 mmol, 5 mol%), and copper(I) chloride (19.8 mg, 0.2 mmol, 1.0 equiv).
-
Solvent and Reagent Addition: Add 1,2-dichloroethane (2.0 mL) followed by the 1,3-diene (0.4 mmol, 2.0 equiv).
-
Reaction Execution: Seal the tube and immerse it in a preheated oil bath at 80 °C. Stir the mixture for 12 hours.
-
Workup: After cooling to room temperature, quench the reaction with water (5 mL) and extract with dichloromethane (3 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired chloromethylene pyrrolidine.
Data Presentation:
| Entry | Propargylamine | 1,3-Diene | Product | Yield (%) |
| 1 | N-benzyl-1-phenylprop-2-yn-1-amine | Isoprene | 1-benzyl-3-(chloromethylene)-4,4-dimethyl-2-phenylpyrrolidine | 85 |
| 2 | N-benzyl-1-(p-tolyl)prop-2-yn-1-amine | Isoprene | 1-benzyl-3-(chloromethylene)-4,4-dimethyl-2-(p-tolyl)pyrrolidine | 82 |
| 3 | N-benzyl-1-phenylprop-2-yn-1-amine | 2,3-dimethyl-1,3-butadiene | 1-benzyl-3-(chloromethylene)-4,4,5,5-tetramethyl-2-phenylpyrrolidine | 78 |
Table 2: Selected examples for the synthesis of chloromethylene pyrrolidines.[3]
Expert Insights & Causality:
-
Catalyst System: The use of a Pd(0) catalyst, Pd(PPh₃)₄, is crucial for initiating the catalytic cycle, likely through oxidative addition to a component of the reaction mixture.
-
Role of CuCl: Copper(I) chloride is proposed to act as a Lewis acid to activate the alkyne and also serves as the chloride source for the final product.
-
Solvent Choice: 1,2-Dichloroethane is an effective solvent for this transformation, likely due to its ability to dissolve the reagents and its suitable boiling point.
-
Excess Diene: Using an excess of the 1,3-diene helps to ensure complete consumption of the limiting propargylamine and drives the reaction towards product formation.
Trustworthiness: A Self-Validating System
The protocols described herein are based on peer-reviewed and published methodologies.[1][3][8] The reliability of these procedures is validated by the following:
-
Reproducibility: The detailed step-by-step instructions, including precise quantities of reagents and specific reaction conditions, are designed to ensure reproducibility in a standard laboratory setting.
-
Characterization Data: The expected outcomes are supported by comprehensive characterization data, including NMR and mass spectrometry, which allows for unambiguous identification of the synthesized products.[1][8]
-
Broad Substrate Scope: The applicability of these protocols to a range of substrates, as demonstrated in the provided data tables, underscores the robustness and general utility of the methods.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient temperature, poor quality reagents/solvents. | Use a fresh batch of catalyst, ensure accurate temperature control, use freshly distilled/anhydrous solvents. |
| Formation of multiple byproducts | Incorrect reaction temperature, side reactions (e.g., isomerization, polymerization). | Optimize the reaction temperature, screen different ligands or catalyst precursors, ensure an inert atmosphere. |
| Difficulty in product purification | Co-elution of starting material or byproducts. | Optimize the eluent system for column chromatography, consider alternative purification techniques (e.g., preparative TLC, recrystallization). |
Conclusion
The palladium-catalyzed cyclization of propargylamines represents a cornerstone of modern synthetic chemistry for the construction of nitrogen heterocycles. The protocols and insights provided in this guide are intended to empower researchers to confidently apply this powerful methodology in their own synthetic endeavors. By understanding the underlying principles and paying careful attention to experimental detail, scientists can unlock the vast potential of this reaction to accelerate the discovery and development of novel molecules with significant applications in medicine and materials science.
References
-
Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules. Available at: [Link][1][8]
-
Palladium‐Catalyzed Cyclization Amination of Propargylamine and 1,3‐Dienes. Advanced Synthesis & Catalysis. Available at: [Link]
-
Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. The Journal of Organic Chemistry. Available at: [Link]
-
Palladium-Catalyzed Cyclization of Propargylic Compounds. Accounts of Chemical Research. Available at: [Link]
-
Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. Molecules. Available at: [Link]
-
Palladium-catalyzed dimerization of N-aryl propargylamines for the synthesis of 3-vinylquinolines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University Research Portal. Available at: [Link]
-
Palladium-Catalyzed Atom-Economical Synthesis of Pyrroles. Angewandte Chemie International Edition. Available at: [Link]
-
Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters. Available at: [Link]
-
Phosphine ligands and catalysis. Gessner Group. Available at: [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Chem. Available at: [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]
-
Palladium-Catalyzed Cascade Difluoroalkylation/Cyclization of N‑Propargylamides: Synthesis of Oxazoles and Oxazolines. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed dimerization of N-aryl propargylamines for the synthesis of 3-vinylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gessnergroup.com [gessnergroup.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes [mdpi.com]
Application Notes & Protocols: The Strategic Utility of (R)-1-Methyl-prop-2-ynylamine in Pharmaceutical Intermediate Synthesis
Abstract: (R)-1-Methyl-prop-2-ynylamine, also known as (R)-but-3-yn-2-amine, is a chiral propargylamine that serves as a highly valuable and versatile building block in modern medicinal chemistry. Its unique trifunctional structure—comprising a stereodefined chiral center, a reactive primary amine, and a terminal alkyne—offers a powerful toolkit for the synthesis of complex and stereospecific pharmaceutical intermediates. This guide provides an in-depth exploration of its strategic applications, focusing on fundamental transformations such as N-alkylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer insights into its potential for developing novel therapeutics, particularly in the realm of neuropharmacology.[1]
Introduction: A Trifunctional Chiral Building Block
In the quest for novel therapeutics with high efficacy and specificity, the use of chiral synthons is paramount. This compound emerges as a molecule of significant interest due to the convergence of three key chemical features within a single, low-molecular-weight structure:
-
The Propargylamine Scaffold: The propargylamine moiety is a well-established "privileged structure" in drug design, most notably for its role in irreversible enzyme inhibitors. The terminal alkyne can form covalent bonds with enzyme cofactors (such as flavin in monoamine oxidase), leading to potent and durable inhibition. This makes it a cornerstone for designing inhibitors of enzymes like monoamine oxidase B (MAO-B), which are critical targets in treating neurodegenerative diseases.[2]
-
The (R)-Stereocenter: Biological systems are inherently chiral. The presence of a defined stereocenter at the α-carbon allows for precise, three-dimensional interactions with target proteins. Utilizing an enantiomerically pure intermediate like the (R)-form is a critical strategy to maximize therapeutic activity while minimizing off-target effects and potential toxicity associated with the corresponding (S)-enantiomer.
-
The Primary Amine: The nucleophilic primary amine serves as a versatile chemical handle for molecular elaboration. It readily participates in a wide array of robust and high-yielding reactions, including N-alkylation, acylation, and reductive amination, enabling its seamless integration into larger, more complex molecular frameworks.[1][3]
This combination makes this compound a powerful starting material for constructing libraries of diverse compounds for drug discovery screening and for the targeted synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties and Safety Data
Proper handling and storage are essential for maintaining the integrity and reactivity of this intermediate. The compound is typically supplied as a solid free base or a more stable hydrochloride salt.[1]
Table 1: Physicochemical Properties
| Property | This compound (Free Base) | This compound HCl |
| CAS Number | 30389-17-4[4] | 869349-15-5[5] |
| Molecular Formula | C₄H₇N[4] | C₄H₈ClN[5] |
| Molecular Weight | 69.11 g/mol [4] | 105.57 g/mol [6] |
| Appearance | Solid | White to beige solid[1] |
| Boiling Point | 77.7 ± 13.0 °C at 760 mmHg[4] | Not available |
| Storage | Store at 0-8 °C[1] | Store at 0-8 °C[1] |
Table 2: GHS Safety Information (for Free Base)
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning [7] | H302: Harmful if swallowed.[7]H317: May cause an allergic skin reaction.[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] |
Handling Protocol:
-
Always handle this compound and its salts in a well-ventilated fume hood.[8]
-
Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Core Application I: Synthesis of Chiral Secondary Amines via N-Alkylation
N-alkylation is a foundational transformation for incorporating the (R)-1-methylpropargylamine scaffold into a target molecule. This reaction attaches a new substituent to the nitrogen atom, forming a secondary amine that can be a final drug product or an intermediate for further modification. The direct alkylation with alkyl halides is a classic and effective method.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine base (e.g., diisopropylethylamine) is chosen to deprotonate the primary amine, increasing its nucleophilicity. Crucially, it does not compete with the amine in reacting with the alkyl halide.
-
Solvent: A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is ideal. These solvents can dissolve the amine salt and the base while effectively solvating the cation of the base, leaving the anion more reactive. They do not possess acidic protons that could interfere with the reaction.
-
Temperature: Moderate heating is often employed to increase the reaction rate of this Sₙ2-type reaction, but excessive temperatures are avoided to minimize side reactions, such as elimination of the alkyl halide or over-alkylation to a tertiary amine.
Protocol 1: N-Alkylation with an Alkyl Halide
This protocol describes a representative N-alkylation of this compound with benzyl bromide to yield (R)-N-Benzyl-1-methyl-prop-2-ynylamine.
Materials:
-
This compound (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 69.1 mg) and anhydrous potassium carbonate (2.5 mmol, 345 mg).
-
Add anhydrous acetonitrile (10 mL) and stir the suspension for 10 minutes at room temperature.
-
Reagent Addition: Slowly add benzyl bromide (1.1 mmol, 188 mg or 0.13 mL) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Cool the mixture to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure secondary amine.
Caption: Experimental workflow for N-alkylation.
Core Application II: Assembly via "Click Chemistry" (CuAAC)
The terminal alkyne of this compound is an ideal functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry." This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of other functional groups, making it a premier strategy for linking molecular fragments in drug discovery.[2] This approach allows for the rapid synthesis of 1,2,3-triazole-containing compounds, which are important pharmacophores known for their metabolic stability and ability to engage in hydrogen bonding.
Causality Behind Experimental Choices:
-
Catalyst System: The reaction is catalyzed by a Copper(I) species. As Cu(I) is prone to oxidation, it is often generated in situ from a stable Copper(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent, typically sodium ascorbate. This ensures a constant, low concentration of the active Cu(I) catalyst.
-
Solvent System: The reaction is famously robust and often runs well in aqueous solvent mixtures, such as t-butanol/water or DMF/water. This makes the reaction "green" and simplifies the workup, as many organic impurities remain in the organic phase while the product may be extracted or precipitate.
-
Stoichiometry: The reaction is highly efficient, and near-stoichiometric amounts of the azide and alkyne can be used, reflecting the atom-economical nature of this transformation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a representative click reaction between this compound and benzyl azide to form the corresponding 1,2,3-triazole.
Materials:
-
This compound (1.0 equiv)
-
Benzyl azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.10 equiv)
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
Procedure:
-
Solution Preparation: In a vial, dissolve this compound (1.0 mmol, 69.1 mg) and benzyl azide (1.0 mmol, 133.1 mg) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 mmol, 19.8 mg in 1 mL water).
-
In another small vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 mmol, 12.5 mg in 1 mL water).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution first, followed by the copper sulfate solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction is often accompanied by a color change. Monitor for completion by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water (15 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude triazole is often of high purity. If necessary, it can be further purified by flash column chromatography or recrystallization.
Caption: Experimental workflow for CuAAC "Click" reaction.
Conclusion and Future Outlook
This compound stands out as a potent and versatile chiral intermediate for pharmaceutical synthesis. Its constituent functional groups—a chiral amine and a terminal alkyne—provide independent and orthogonal handles for molecular elaboration through robust and well-understood synthetic transformations. The protocols detailed herein for N-alkylation and copper-catalyzed cycloaddition represent fundamental, reproducible methods for integrating this valuable scaffold into diverse molecular architectures. For researchers and drug development professionals, this intermediate offers a reliable starting point for the synthesis of novel, stereochemically pure drug candidates, particularly in the development of next-generation enzyme inhibitors and other targeted therapeutics.
Caption: Synthetic utility of this compound.
References
-
A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate) - Der Pharma Chemica. (URL: [Link])
- US Patent US8901352B2 - Method for the synthesis of rasagiline - Google P
-
SAFETY DATA SHEET - Methylamine - Airgas. (URL: [Link])
-
The Indispensable Role of N-Methylprop-2-yn-1-amine in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed. (URL: [Link])
- US Patent US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google P
-
A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution | Request PDF - ResearchGate. (URL: [Link])
-
Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitors - PubMed. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
- 7. 1-methyl-prop-2-ynylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. airgas.com [airgas.com]
Application Note: Asymmetric Synthesis of Neuroprotective Agents Using Propargylamines
Abstract
Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant and growing healthcare challenge. A promising therapeutic strategy involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine. Propargylamines are a class of potent, mechanism-based irreversible inhibitors of MAO-B, with clinically approved drugs such as (R)-Rasagiline and Selegiline demonstrating their therapeutic efficacy. The stereochemistry of these agents is critical for their biological activity, necessitating precise control during synthesis. This application note provides an in-depth guide to the asymmetric synthesis of chiral propargylamines, focusing on the versatile A³ (Aldehyde-Alkyne-Amine) coupling reaction. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, present representative data, and describe a standard protocol for evaluating the neuroprotective activity of the synthesized compounds.
The Propargylamine Motif: A Privileged Scaffold in Neuroprotection
The propargylamine functional group is a cornerstone in the design of neuroprotective agents. Its primary mechanism of action is the irreversible inhibition of monoamine oxidase (MAO), a flavin adenine dinucleotide (FAD)-containing enzyme that metabolizes monoamine neurotransmitters.[1] There are two main isoforms, MAO-A and MAO-B. Selective inhibition of MAO-B is particularly desirable for treating Parkinson's disease because MAO-B is the predominant form in the human brain and is primarily responsible for dopamine metabolism.[1]
By inhibiting MAO-B, propargylamine-based drugs increase the synaptic concentration and prolong the half-life of dopamine, thereby alleviating motor symptoms.[1] Furthermore, this inhibition prevents the formation of reactive oxygen species (ROS) generated during dopamine degradation, a process linked to oxidative stress and neuronal damage.[1] The therapeutic action relies on the formation of a covalent bond between the propargylamine inhibitor and the FAD cofactor of the enzyme, leading to its inactivation.[1][2] This mechanism-based inhibition underscores the importance of the propargyl group's unique reactivity.
Asymmetric A³ Coupling: A Convergent Strategy for Chiral Propargylamine Synthesis
The three-component A³ coupling reaction, which combines an aldehyde, an alkyne, and an amine, is a highly efficient and atom-economical method for synthesizing propargylamines.[3][4][5][6] The development of asymmetric variants of this reaction (AA³ coupling) has provided powerful tools for accessing enantiomerically enriched propargylamines, which are crucial for developing selective and effective neuroprotective drugs.[7][8][9]
Causality of Component Selection: The "Why" Behind the "How"
The success of an asymmetric A³ coupling hinges on the careful selection of a metal catalyst and a chiral ligand.
-
Catalyst: Copper(I) salts, such as CuBr or CuOTf, are most commonly employed.[8][10][11] Copper(I) plays a dual role: it acts as a Lewis acid to activate the imine (formed in situ from the aldehyde and amine) for nucleophilic attack, and it forms a copper-acetylide intermediate, which is the key nucleophilic species.
-
Chiral Ligand: The source of stereochemical induction is a chiral ligand that coordinates to the copper center. This coordination creates a chiral environment around the metal, forcing the coupling of the alkyne and the imine to proceed through a sterically favored transition state, leading to the preferential formation of one enantiomer. Ligands like (R)-QUINAP or various PyBOX derivatives have proven highly effective.[10][11] The choice of ligand is critical and often substrate-dependent, requiring empirical screening for optimal results.
The general workflow for this synthetic approach is outlined below.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of and recent advances in asymmetric A3 coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 11. Propargylic amine synthesis by amination [organic-chemistry.org]
Navigating the Labyrinth of Amine Protection: A Detailed Guide for (R)-1-Methyl-prop-2-ynylamine
Introduction: The Imperative for Selective N-Protection
In the intricate world of synthetic organic chemistry, particularly in the realm of drug development and the synthesis of complex molecular architectures, the ability to selectively mask and unmask reactive functional groups is paramount. (R)-1-Methyl-prop-2-ynylamine, a chiral secondary propargylamine, represents a valuable building block due to the unique combination of a stereogenic center and a reactive terminal alkyne. However, the very nucleophilicity and basicity of the secondary amine that make it a versatile synthon also present a significant challenge, as it can interfere with a wide array of desired chemical transformations.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of N-protection strategies tailored for this compound. We will move beyond generic protocols to address the specific nuances of this chiral propargylamine, offering not just step-by-step instructions but also the underlying chemical principles that govern the selection of an appropriate protecting group. The strategies discussed herein are designed to be robust, high-yielding, and, critically, to preserve the stereochemical integrity of the chiral center.
Core Principles of Amine Protection
The ideal N-protecting group for this compound should exhibit the following characteristics:
-
Ease of Installation: The protection reaction should proceed in high yield under mild conditions that do not compromise the chiral purity or the alkyne functionality.
-
Stability: The protected amine must be inert to a wide range of reaction conditions that may be employed in subsequent synthetic steps.
-
Ease of Removal (Deprotection): The protecting group should be cleavable in high yield under conditions that do not affect other functional groups within the molecule.
-
Orthogonality: In the context of multi-step synthesis, the chosen protecting group should be removable under conditions that are distinct from those used to cleave other protecting groups present in the molecule, a concept known as an orthogonal protection strategy.[1][2][3]
Carbamates are the most widely employed class of protecting groups for amines, effectively diminishing the nucleophilicity and basicity of the nitrogen atom.[4][5] This guide will focus on the three most common carbamate protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
Strategic Selection of the N-Protecting Group
The choice of protecting group is a critical strategic decision in any synthetic sequence. The following diagram illustrates the orthogonal nature of the Boc, Cbz, and Fmoc protecting groups, allowing for their selective removal in the presence of one another.
Figure 1: Orthogonal deprotection strategies for common amine protecting groups.
A Comparative Analysis of Protection Strategies
| Protecting Group | Key Advantages | Key Disadvantages | Deprotection Conditions |
| Boc | Stable to a wide range of non-acidic conditions. Easily removed with mild acids. | Acid labile, limiting its use in reactions requiring strong acids. | Trifluoroacetic acid (TFA) in CH₂Cl₂, HCl in dioxane or Et₂O.[6][7] |
| Cbz | Stable to acidic and basic conditions. Removed under neutral conditions. | Susceptible to catalytic hydrogenation, which may affect other functional groups like alkynes. | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][8] |
| Fmoc | Stable to acidic and hydrogenolysis conditions. Cleaved under mild basic conditions. | Base labile, limiting its use in reactions requiring strong bases. | Piperidine in DMF or CH₃CN.[9][10] |
Experimental Protocols
The following protocols are adapted from established procedures for the N-protection of secondary and chiral amines and are expected to be highly effective for this compound. Researchers should perform small-scale trial reactions to optimize conditions for their specific application.
Protocol 1: N-Boc Protection
The tert-butoxycarbonyl (Boc) group is an excellent choice for general protection, offering broad stability. The protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O).
Sources
- 1. Chiral N-phosphonyl imine chemistry: an efficient asymmetric synthesis of chiral N-phosphonyl propargylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. N-Boc-propargylamine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes & Protocols: Copper-Catalyzed Synthesis of Propargylamines
Abstract
Propargylamines are foundational structural motifs in a vast array of biologically active molecules and are pivotal intermediates in synthetic organic chemistry.[1][2][3] Their synthesis via the one-pot, three-component coupling of an aldehyde, an alkyne, and an amine (A³ coupling) represents a highly efficient and atom-economical approach.[3][4] This application note provides an in-depth guide to the copper-catalyzed A³ coupling reaction, detailing the underlying mechanism, offering insights into catalyst and reagent selection, and presenting robust, step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of the A³ Coupling Reaction
The convergence of an aldehyde, a terminal alkyne, and an amine in a single pot to forge two new bonds (one C-C and one C-N) is a powerful transformation in modern synthesis.[4] This multicomponent reaction, often referred to as the A³ coupling (Aldehyde-Alkyne-Amine), is prized for its operational simplicity and adherence to the principles of green chemistry by minimizing steps and waste.[3]
Copper catalysts, particularly Cu(I) salts, are the most frequently employed due to their low cost, high catalytic efficiency, and excellent stability.[3] Unlike many traditional transition metal catalysts that require stringent inert conditions, many copper-catalyzed A³ couplings can be performed under mild conditions, sometimes even in aqueous media.[3][4] This versatility makes the reaction highly adaptable for generating diverse libraries of propargylamine derivatives, which are crucial for drug discovery and the synthesis of complex heterocyclic compounds like pyrroles and quinolines.[2][5]
Reaction Mechanism and Scientific Rationale
A thorough understanding of the catalytic cycle is paramount for reaction optimization and troubleshooting. The generally accepted mechanism for the copper-catalyzed A³ coupling involves several key steps.[3][4]
Causality Behind the Catalytic Cycle:
-
Alkyne Activation: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne, forming a copper-π-alkyne complex.[6][7][8] This interaction increases the acidity of the terminal alkyne's C-H bond.
-
Copper Acetylide Formation: A base, which can be the amine reactant itself or an added base, deprotonates the activated alkyne, leading to the formation of a key intermediate: the copper acetylide species.[3]
-
Imine/Iminium Ion Formation: Concurrently, the aldehyde and amine undergo a condensation reaction to form an imine, which can be protonated to generate a more electrophilic iminium ion.[3][4] The copper catalyst can also act as a Lewis acid to facilitate this step.[3]
-
Nucleophilic Attack: The nucleophilic copper acetylide then attacks the electrophilic carbon of the imine or iminium ion.[3][4] This crucial C-C bond-forming step generates the propargylamine product.
-
Catalyst Regeneration: The copper catalyst is regenerated, allowing it to re-enter the catalytic cycle.
This sequence highlights the dual role of the copper catalyst: it activates the alkyne for deprotonation and can facilitate the formation of the electrophilic iminium species.
Diagram: Catalytic Cycle of A³ Coupling
Caption: Generalized catalytic cycle for the copper-catalyzed A³ coupling reaction.
Catalyst Systems and Reagent Selection
The success of the A³ coupling is highly dependent on the choice of catalyst, solvent, and base. While numerous metals can catalyze this reaction, copper remains the most practical and widely used.[6]
Copper Sources
Simple copper(I) salts are highly effective. Cu(I) is believed to be the active catalytic species. While Cu(II) salts can also be used, they may require in-situ reduction or proceed through a different mechanism.[9][10]
| Copper Source | Common Use Case & Notes |
| CuI, CuBr, CuCl | Most common, inexpensive, and robust. Often used without ligands.[1] |
| Cu(OTf)₂, Cu(OAc)₂ | Copper(II) sources; effective for a range of substrates.[6][7] |
| Copper Nanoparticles | Heterogeneous catalysts offering easy recovery and recyclability.[2][5][11] |
Ligands
While many A³ couplings proceed efficiently without a ligand, the introduction of ligands can significantly enhance reactivity, broaden the substrate scope, and, crucially, induce enantioselectivity in asymmetric variants.[12]
| Ligand Type | Impact on Reaction | Example |
| Phosphines (e.g., PPh₃) | Can improve catalyst stability and efficiency, especially for challenging substrates.[13][14] | |
| N-Heterocyclic Carbenes (NHCs) | Form robust copper complexes, leading to highly active and stable catalysts.[5] | |
| Chiral Ligands (e.g., PyBox, QUINAP) | Essential for asymmetric A³ coupling to produce enantioenriched propargylamines.[15][16] |
Solvents and Bases
The choice of solvent can influence reaction rates and yields. A range of solvents from polar aprotic (e.g., CH₃CN, DMSO) to nonpolar (e.g., Toluene) have been successfully employed.[6][17] Notably, some protocols work well under solvent-free conditions or even in water, highlighting the reaction's green chemistry credentials.[3][11] The amine reactant often serves as the base, but in cases with less basic amines or for rate acceleration, an external base like DBU may be added.[17]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General Protocol for A³ Coupling
This protocol provides a robust starting point that can be optimized for specific substrates.
Diagram: General Experimental Workflow
Caption: Standard workflow for the synthesis and purification of propargylamines.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Copper(I) Chloride (CuCl) (0.05 mmol, 5 mol%)
-
Toluene (or other suitable solvent), 3-5 mL
-
Round-bottom flask with stir bar
-
Condenser and inert gas (N₂ or Argon) line
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the copper(I) chloride catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., Toluene), followed by the amine and then the aldehyde via syringe.
-
Alkyne Addition: Add the terminal alkyne to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and allow it to stir for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired propargylamine.[1]
Protocol Example: Synthesis of 1-(4-phenyl-1-(piperidin-1-yl)but-2-yn-1-yl)benzene
This specific example is adapted from established methodologies.
-
Reactants: Benzaldehyde (106 mg, 1.0 mmol), Piperidine (94 mg, 1.1 mmol), Phenylacetylene (122 mg, 1.2 mmol).
-
Catalyst: CuCl (5 mg, 0.05 mmol).
-
Solvent: Toluene (4 mL).
-
Conditions: 100 °C for 12 hours under N₂ atmosphere.[1]
Following the general protocol, this reaction typically yields the desired propargylamine in good to excellent yields (often >85%) after purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Sterically hindered substrates. | Use fresh, high-purity Cu(I) salt; Increase reaction temperature; Screen different solvents or add a ligand (e.g., PPh₃); Increase reaction time. |
| Formation of Side Products | Homocoupling of the alkyne (Glaser coupling); Aldol condensation of the aldehyde. | Ensure an inert atmosphere to minimize oxidative homocoupling; Add reagents in the specified order (amine/aldehyde first); Use a less basic amine or add an external, non-nucleophilic base. |
| Difficult Purification | Product co-elutes with starting materials. | Adjust the polarity of the eluent for column chromatography; Consider converting the amine product to its hydrochloride salt to facilitate purification. |
Conclusion
The copper-catalyzed A³ coupling reaction is a powerful, versatile, and efficient method for the synthesis of propargylamines. Its operational simplicity, mild conditions, and high atom economy make it an indispensable tool in both academic research and industrial drug development. By understanding the core mechanism and the roles of each component, researchers can effectively troubleshoot and adapt the provided protocols to generate a vast array of valuable compounds.
References
-
Recent Advances in A3 Coupling with Metal Salts. (2022). Encyclopedia.pub. [Link]
-
Three-component coupling for the synthesis of propargylamine and its mechanism. (2025). ResearchGate. [Link]
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper(I) Halides. (2019). ACS Omega. [Link]
-
Recent Advances in the A Coupling Reactions and their Applications. (2019). ResearchGate. [Link]
-
A Review on Recent Advances in the Application of Nanocatalysts in A3 Coupling Reactions. (2018). Chemistry–A European Journal. [Link]
-
Development of and recent advances in asymmetric A3 coupling. (2019). Royal Society of Chemistry. [Link]
-
Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. (2022). MDPI. [Link]
-
A3 Coupling Reaction. (2023). Chemistry LibreTexts. [Link]
-
A3 coupling reaction. (n.d.). Wikipedia. [Link]
-
Propargylamine Synthesis by Copper-Catalyzed Oxidative Coupling of Alkynes and Tertiary Amine N-Oxides. (2011). Sci-Hub. [Link]
-
Solvent-free synthesis of propargylamines: an overview. (2021). National Institutes of Health. [Link]
-
Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Mechanochemical Cu(ii) complexes and propargylamine synthetic adventures. (2024). Royal Society of Chemistry. [Link]
-
Enantioselective, Copper(I)-Catalyzed Three-Component Reaction for the Preparation of Propargylamines. (2003). Organic Chemistry Portal. [Link]
-
Recent Advances in A3 Coupling with Metal Salts. (2022). Encyclopedia.pub. [Link]
-
Study on the A3-coupling reaction catalyzed by readily available copper-containing minerals. Synthesis of propargylamines. (2014). ResearchGate. [Link]
- Propargylamine synthesis using a copper (i) catalysed three component coupling reaction. (2012).
-
Shedding light on the use of Cu(II)-salen complexes in the A3 coupling reaction. (2021). ResearchGate. [Link]
-
Microwave-assisted copper(I) catalyzed A 3 -coupling reaction: Reactivity, substrate scope and the structural characterization of two coupling products. (2018). ResearchGate. [Link]
-
Copper-Catalyzed A3-Coupling: Synthesis of 3-Amino-1,4-diynes. (2022). ResearchGate. [Link]
-
Solvent Effects in Gold-Catalyzed A3-Coupling Reactions. (2013). ResearchGate. [Link]
-
ChemInform Abstract: Propargylamine Synthesis by Copper-Catalyzed Oxidative Coupling of Alkynes and Tertiary Amine N-Oxides. (2011). ResearchGate. [Link]
-
Copper A3 Coupling using a Switchable Homogeneous/Heterogeneous Catalyst. (2018). RSC Blogs. [Link]
-
Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation. (2022). JACS Au. [Link]
Sources
- 1. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Recent Advances in the Application of Nanocatalysts in A3 Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of and recent advances in asymmetric A3 coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 16. Enantioselective, Copper(I)-Catalyzed Three-Component Reaction for the Preparation of Propargylamines [organic-chemistry.org]
- 17. WO2012005692A1 - Propargylamine synthesis using a copper (i) catalysed three component coupling reaction - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of Functionalized Quinolines from Propargylamines
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide array of biological and photophysical properties.[1][2][3] The development of efficient and modular synthetic routes to access functionalized quinolines is therefore of paramount importance. This document details the synthesis of quinolines via the cyclization of propargylamines, a versatile and increasingly popular strategy. We provide a detailed examination of the underlying reaction mechanisms, showcase the utility of various catalytic systems, and offer step-by-step protocols for the synthesis of these valuable N-heterocycles. The methodologies presented herein are distinguished by their high atom economy, broad substrate scope, and operational simplicity, making them highly amenable to both academic research and industrial drug development settings.
Introduction: The Strategic Importance of Quinoline Synthesis
Quinolines and their derivatives are integral to a vast number of pharmaceuticals and bioactive molecules. Their planar, aromatic structure allows for effective intercalation with DNA and interaction with various enzymatic active sites, leading to a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been foundational to organic chemistry but often suffer from harsh reaction conditions, limited substrate scope, and the generation of significant waste.
Modern synthetic chemistry has gravitated towards more elegant and efficient strategies, among which the transition-metal-catalyzed cyclization of readily accessible precursors has gained significant traction.[4] Propargylamines, which can be easily prepared through multicomponent A³ coupling reactions, have emerged as exceptionally versatile building blocks for the construction of a variety of nitrogen-containing heterocycles, including quinolines.[5] This approach offers a convergent and modular route to diversely functionalized quinoline cores.
This application note will focus on metal-catalyzed domino reactions that transform propargylamines into quinolines, providing both the theoretical framework and practical guidance for their implementation in the laboratory.
Mechanistic Insights: The Transformation of Propargylamines
The conversion of N-aryl propargylamines to quinolines is not a single transformation but rather a cascade of carefully orchestrated chemical events. The specific mechanistic pathway is highly dependent on the choice of catalyst and reaction conditions. Two prominent and well-elucidated pathways are the Gold-catalyzed hydroarylation/cyclization and the Palladium-catalyzed cyclization/isomerization.
Gold-Catalyzed Intramolecular Hydroarylation
Gold catalysts, particularly Au(I) and Au(III) species, are renowned for their unique ability to activate alkynes towards nucleophilic attack. In the context of N-aryl propargylamines, the gold catalyst coordinates to the alkyne moiety, rendering it highly electrophilic. This activation facilitates an intramolecular hydroarylation, where the electron-rich N-aryl group attacks the activated alkyne in a 6-endo-dig cyclization fashion. This key step forms the foundational six-membered ring of the quinoline core. Subsequent protonolysis or oxidative aromatization leads to the final quinoline product.
Caption: Gold-Catalyzed Quinoline Synthesis Mechanism.
Palladium-Catalyzed Cyclization
Palladium catalysts offer an alternative and highly efficient route to quinolines from propargylamines. The reaction is believed to proceed through a different mechanistic manifold. The palladium catalyst, typically in the form of Pd(OAc)₂, initiates the cyclization of the propargylamine.[6] This process can be followed by isomerization steps to yield the thermodynamically stable aromatic quinoline system. The reaction conditions can be finely tuned to favor either the cyclization to quinolines or isomerization to 1-azadienes, showcasing the versatility of this catalytic system.[6][7][8]
Caption: General Workflow for Palladium-Catalyzed Synthesis.
Experimental Protocols
The following protocols are provided as a representative guide. Researchers should optimize conditions based on their specific substrates and available laboratory equipment.
Protocol 1: Gold-Catalyzed Synthesis of Tetrahydroquinolines
This protocol is adapted from a procedure for the gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines.[9]
Materials:
-
N-Aryl Propargylamine (1.0 equiv)
-
Gold(I) Catalyst (e.g., IPrAuCl/AgOTf, 2 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-aryl propargylamine (0.5 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous DCM (5 mL).
-
In a separate vial, prepare the active gold catalyst by mixing IPrAuCl (0.01 mmol, 2 mol%) and AgOTf (0.01 mmol, 2 mol%) in anhydrous DCM (1 mL). Stir for 5 minutes at room temperature.
-
Add the catalyst solution to the reaction flask containing the propargylamine.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tetrahydroquinoline.
Protocol 2: Palladium-Catalyzed Synthesis of Functionalized Quinolines
This protocol is based on a highly selective palladium-catalyzed cyclization of propargylamines.[6]
Materials:
-
Propargylamine (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Toluene
-
Standard laboratory glassware
Procedure:
-
In a reaction vial, combine the propargylamine (0.1 mmol, 1.0 equiv) and Pd(OAc)₂ (0.005 mmol, 5 mol%).[6]
-
Add toluene (2 mL) to the vial.[6]
-
Stir the reaction mixture at 80 °C for 12 hours.[6] The reaction is typically run under an air atmosphere.[6]
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, remove the solvent by vacuum distillation.[6]
-
Purify the crude residue by flash column chromatography on silica gel to obtain the target quinoline product.[6]
Data Presentation: Substrate Scope and Yields
The versatility of these methods is demonstrated by their tolerance to a wide range of functional groups on the propargylamine starting material. The following table summarizes representative yields for various substituted quinolines synthesized via a palladium-catalyzed cyclization.
| Entry | R¹ (on Aryl Ring) | R² (on Alkyne) | Product | Yield (%) |
| 1 | H | Ph | 2-Phenylquinoline | 93 |
| 2 | 4-Me | Ph | 6-Methyl-2-phenylquinoline | 85 |
| 3 | 4-OMe | Ph | 6-Methoxy-2-phenylquinoline | 82 |
| 4 | 4-F | Ph | 6-Fluoro-2-phenylquinoline | 78 |
| 5 | 4-Cl | Ph | 6-Chloro-2-phenylquinoline | 80 |
| 6 | H | Cyclohexyl | 2-Cyclohexylquinoline | 81 |
Data adapted from Molecules 2023, 28(17), 6259.[6][8]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and GC-MS. The identity and purity of the final products should be rigorously confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Consistent analytical data across multiple batches will ensure the reproducibility and reliability of the synthesis.
Conclusion and Future Outlook
The synthesis of functionalized quinolines from propargylamines represents a significant advancement in heterocyclic chemistry. The use of gold and palladium catalysts provides mild, efficient, and highly versatile routes to these important scaffolds. The operational simplicity and broad substrate tolerance make these methods particularly attractive for applications in drug discovery and development, where the rapid generation of diverse chemical libraries is essential. Future research in this area will likely focus on the development of even more sustainable catalytic systems, including the use of earth-abundant metals and enantioselective transformations to access chiral quinoline derivatives.
References
-
Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines to Construct Tetrahydroquinolines and 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolines. The Journal of Organic Chemistry. [Link]
-
Gold-Catalyzed Synthesis of Quinolines from Propargyl Silyl Ethers and Anthranils through the Umpolung of a Gold Carbene Carbon. Angewandte Chemie International Edition. [Link]
-
Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules. [Link]
-
Novel routes to quinoline derivatives from N-propargylamines. RSC Advances. [Link]
-
Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Green Chemistry. [Link]
-
Gold catalysis in quinoline synthesis. ResearchGate. [Link]
-
Gold-Catalyzed Synthesis of Quinolines from Propargyl Silyl Ethers and Anthranils through the Umpolung of a Gold Carbene Carbon. Semantic Scholar. [Link]
-
Reaction activities of propargylamine and different synthesis strategies for quinolines and 1-azadienes. ResearchGate. [Link]
-
Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. PubMed. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. [Link]
-
Novel Routes to Quinoline Derivatives from N-Propargylamines. Request PDF. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Gold catalysis in quinoline synthesis. Chemical Communications. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Quinolines and 2‐Functionalized Quinolines by Difluorocarbene Incorporation. Advanced Synthesis & Catalysis. [Link]
-
Synthesis of Polyfunctionalized Quinolines via the Sequence of Propargyl–Allenyl Isomerization and Aza-electrocyclization. The Journal of Organic Chemistry. [Link]
-
Synthesis of polyfunctionalized quinolines via the sequence of propargyl-allenyl isomerization and aza-electrocyclization. Semantic Scholar. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journal of Organic Chemistry. [Link]
-
Solvent controlled radical cyclization of propargylamines for multi-iodinated quinoline formation. PubMed. [Link]
-
Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. ResearchGate. [Link]
-
Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. OUCI. [Link]
-
synthesis of quinoline derivatives and its applications. Slideshare. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. PubMed. [Link]
Sources
- 1. Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Novel routes to quinoline derivatives from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing allene formation in propargylamine synthesis
Welcome to the technical support center for propargylamine synthesis. This guide is designed for researchers, chemists, and drug development professionals to address a common and often frustrating challenge in the synthesis of propargylamines: the formation of isomeric allene byproducts. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you minimize or eliminate this unwanted side reaction, ensuring the purity and integrity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of allene formation during propargylamine synthesis?
Allene formation is typically the result of a base-catalyzed 1,3-prototropic rearrangement, also known as an alkyne-allene isomerization.[1] In this process, a base abstracts a proton from the carbon adjacent to the nitrogen atom (the propargylic position). The resulting anion is in equilibrium with an allenic anion, which can then be protonated to yield the undesired allene isomer.[2][3] The stability of the final product can influence the reaction outcome, as the interconversion between N-propargyl, allenyl, and N-alkynyl forms can be reversible.[3]
Q2: My synthesis is not base-catalyzed, so why am I still observing allene formation?
Even if your primary reaction protocol does not explicitly include a strong base, several factors can create a sufficiently basic environment to trigger isomerization:
-
Amine Reagents: The amine starting material itself is basic and can promote the rearrangement, especially at elevated temperatures.
-
Basic Additives/Catalysts: In multicomponent reactions like the A3 coupling, catalysts or additives might have basic properties.[4][5]
-
Work-up Conditions: Aqueous basic work-ups (e.g., with sodium bicarbonate or carbonate) can induce isomerization if the product is sensitive.
-
Purification Media: Basic impurities in solvents or chromatography media (e.g., non-neutral silica gel) can also catalyze the reaction on-column.
Q3: Which analytical techniques are best for detecting and quantifying allene impurities?
Detecting allene impurities requires techniques that can distinguish between the alkyne and allene isomers.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is often the first line of detection. The allenic protons typically appear as a characteristic multiplet around 4.5-5.5 ppm, while the terminal alkyne proton is a distinct singlet or triplet around 2-3 ppm. The propargylic CH₂ protons in the desired product usually appear around 3-4 ppm.
-
¹³C NMR: The central carbon of the allene (C=C=C) has a unique and highly deshielded signal, often appearing around 200 ppm, which is a definitive indicator of its presence. The terminal carbons of the allene appear around 75-95 ppm.
-
-
Infrared (IR) Spectroscopy: Allenes show a characteristic cumulative double bond stretch at approximately 1950 cm⁻¹, a region where few other functional groups absorb. Terminal alkynes show a C≡C stretch around 2100-2150 cm⁻¹ and a ≡C-H stretch around 3300 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can separate the isomers and provide their respective mass spectra, allowing for quantification.[7]
Q4: Can I reverse the isomerization from the allene back to the desired propargylamine?
In most cases, the isomerization is thermodynamically driven, and the allene or a further rearranged product may be the more stable isomer under the reaction conditions.[2][3] While the initial deprotonation is reversible, driving the equilibrium back to the propargylamine is synthetically challenging and often impractical. Prevention is a far more effective strategy than attempting a post-synthesis reversal.
Troubleshooting Guide: Suppressing Allene Formation
This section provides detailed troubleshooting steps for common synthetic routes to propargylamines, focusing on the widely used A³ (Aldehyde-Alkyne-Amine) coupling reaction.[5]
Issue 1: Significant Allene Formation in an A³ Coupling Reaction
The A³ coupling is a powerful method for creating propargylamines but can be prone to allene formation if not properly controlled.[4][8]
Root Cause Analysis & Solution Workflow
The workflow below outlines a systematic approach to identifying and resolving the source of isomerization.
Caption: Troubleshooting workflow for A³ coupling.
Step 1: Reaction Temperature Optimization
Causality: The 1,3-prototropic shift has a significant activation energy. Higher temperatures provide the energy to overcome this barrier, accelerating the rate of isomerization. Many standard A³ coupling procedures run at elevated temperatures (80-110 °C), which can be detrimental.[9]
Corrective Action:
-
Run the reaction at the lowest possible temperature. Start at room temperature and monitor the reaction progress.
-
If the reaction is too slow, gently warm in increments (e.g., to 40 °C, then 60 °C), analyzing an aliquot at each stage for allene formation.
-
Identify the temperature threshold where the desired product forms at an acceptable rate without significant isomerization.
Step 2: Evaluation of Base and Catalyst System
Causality: The choice and amount of catalyst and base are critical. While many A³ couplings use copper salts, the specific counterion and any additives can influence the basicity of the medium.[10][11] The amine reactant itself is a base.
Corrective Action:
-
Catalyst Choice: If using a copper(I) salt like CuI or CuBr, ensure it is high purity. Some reactions benefit from gold or silver catalysts, which can sometimes be run under milder conditions.[9][10]
-
Amine Stoichiometry: Use the minimum required excess of the amine component. A large excess increases the overall basicity of the reaction mixture.
-
Avoid Strong Bases: Do not add extraneous strong bases (e.g., tertiary amines like triethylamine) unless absolutely essential for the specific substrate. If a base is required, a weaker, non-nucleophilic base may be preferable.
Table 1: Impact of Reaction Parameters on Allene Formation
| Parameter | Condition to Favor Propargylamine | Condition to Favor Allene | Rationale |
| Temperature | Low (e.g., 25-50 °C) | High (e.g., >80 °C) | Isomerization is kinetically controlled and has a high activation energy. |
| Base | Weak base or catalytic amount | Strong, sterically hindered base | Stronger bases more readily abstract the acidic propargylic proton.[12] |
| Solvent | Aprotic, non-polar (e.g., Toluene) | Polar, aprotic (e.g., DMSO) | Polar aprotic solvents can stabilize the anionic intermediate, favoring isomerization.[2] |
| Reaction Time | Minimum time for completion | Prolonged heating | Extended exposure to reaction conditions increases the probability of isomerization. |
Step 3: Solvent Selection
Causality: The solvent can influence the equilibrium between the propargylamine and the allene by solvating the charged intermediates formed during isomerization.[2] Polar aprotic solvents like DMSO can stabilize the deprotonated intermediate, potentially favoring the formation of the allene.[2]
Corrective Action:
-
If currently using a polar solvent (e.g., DMSO, DMF), switch to a less polar, aprotic solvent such as toluene, dioxane, or DCM.
-
In some cases, running the reaction under solvent-free conditions can reduce byproduct formation.[9]
Issue 2: Allene Formation During Nicholas Reaction Protocols
The Nicholas reaction, which uses a dicobalt hexacarbonyl complex to stabilize a propargylic cation, is another important route for elaborating propargylamines.[13][14][15] While the cobalt complex protects the alkyne from isomerization under many conditions, allene formation can still occur, particularly during the decomplexation step.
Root Cause Analysis: Decomplexation Conditions
Causality: The oxidative decomplexation step, often performed with reagents like ceric ammonium nitrate (CAN) or iodine, can generate radical or ionic intermediates. If the reaction medium is basic or if the product is heated during this step, isomerization can be triggered post-cobalt removal.
Corrective Action:
-
Low-Temperature Decomplexation: Perform the decomplexation at low temperatures (0 °C or below).
-
Buffered or Neutral Conditions: Ensure the decomplexation is performed under neutral or slightly acidic conditions to immediately quench any bases formed.
-
Alternative Reagents: For sensitive substrates, milder decomplexation reagents, such as air oxidation on silica gel, can be attempted, though this is often slower.
Experimental Protocols
Protocol 1: Optimized A³ Coupling for Suppression of Allene Formation
This protocol is a general starting point for a copper-catalyzed A³ coupling reaction, optimized for minimizing allene byproduct.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aldehyde (1.0 eq), CuI (0.05 eq), and a non-polar solvent like toluene (0.2 M concentration).
-
Reagent Addition: Add the secondary amine (1.1 eq) followed by the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature (25 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Take a small aliquot, quench with water, extract with ethyl acetate, and analyze the organic layer.
-
Temperature Adjustment (If Necessary): If no significant product is formed after 6-8 hours, warm the reaction to 40 °C and continue monitoring. Avoid temperatures above 60 °C if possible.
-
Work-up: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on neutral silica gel.
Protocol 2: Analytical Workflow for Allene Detection
This protocol details how to prepare a sample for definitive analysis of allene content.
-
Sample Preparation: Take a representative crude sample from your reaction mixture post-workup (before purification). Dissolve a small amount (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Look for characteristic peaks:
-
Allene: δ ≈ 4.5-5.5 ppm (allenic C-H)
-
Propargylamine: δ ≈ 3.0-4.0 ppm (propargylic N-CH₂) and δ ≈ 2.0-3.0 ppm (alkynyl C-H, if terminal).
-
-
Integrate the distinct signals corresponding to the allene and the propargylamine to determine their relative ratio.
-
-
¹³C NMR Analysis (Confirmation):
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Search for the highly diagnostic central allene carbon signal:
-
Allene: δ ≈ 200-215 ppm (C=C =C)
-
-
-
IR Analysis (Alternative Confirmation):
-
Prepare a thin film of the crude oil or a KBr pellet of the solid.
-
Scan the IR spectrum and look for a weak to medium absorbance at ~1950 cm⁻¹, which is characteristic of the allene C=C=C stretch.
-
Mechanism of Base-Catalyzed Isomerization
The following diagram illustrates the generally accepted mechanism for the conversion of a propargylamine to its allenamine isomer in the presence of a base (B:).
Caption: Base-catalyzed propargylamine-allenamine isomerization.
References
-
Alabugin, I. V., & Gold, B. (2015). Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides. Beilstein Journal of Organic Chemistry, 11, 1415–1426. [Link]
-
Alabugin, I. V., & Gold, B. (2015). Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides. PubMed.[Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. MDPI.[Link]
-
ResearchGate. (n.d.). Base‐catalyzed cyclizations of propargylamines as allene precursors. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. [Link]
-
MDPI. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. [Link]
-
Kay, M. A. (2011). Synthesis of Allenes by Isomerization Reactions. Science of Synthesis, 44, 1-34. [Link]
-
Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. [Link]
-
ResearchGate. (n.d.). Synthesis of Allenes by Isomerization Reactions. [Link]
-
American Chemical Society. (2019). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega, 4(25), 21183–21193. [Link]
-
Wikipedia. (n.d.). A3 coupling reaction. [Link]
-
Scribd. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]
-
National Center for Biotechnology Information. (2022). Radical transformations for allene synthesis. PubMed Central.[Link]
-
Organic Chemistry Portal. (n.d.). Allene synthesis by olefination or allenation. [Link]
-
National Center for Biotechnology Information. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. PubMed Central.[Link]
-
ResearchGate. (2002). The Nicholas reaction: The use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis. [Link]
-
Chemistry LibreTexts. (2023). 3.1: A3 Coupling Reaction. [Link]
-
NROChemistry. (n.d.). Nicholas Reaction. [Link]
-
Wiley Online Library. (2021). Propargylic Coupling Reactions via Bimetallic Alkyne Complexes: The Nicholas Reaction. Organic Reactions.[Link]
-
ResearchGate. (2015). How can I separate allene from alkynes? [Link]
-
ResearchGate. (n.d.). Allene formation with 1,3-dicarbonyl nucleophiles. Reaction conditions. [Link]
-
ResearchGate. (2014). Study on the A3-coupling reaction catalyzed by readily available copper-containing minerals. Synthesis of propargylamines. [Link]
-
Semantic Scholar. (n.d.). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. [Link]
-
Preprints.org. (2024). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]
-
ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview. [Link]
-
ResearchGate. (2015). A Simple and Economic Synthesis of Propargylamines by CuI-Catalyzed Three-Component Coupling Reaction with Succinic Acid as Additive. [Link]
-
HAL open science. (2018). Synthesis of Propargylamines under Solvent-Free CuI-Zeolite Catalysis. [Link]
-
ResearchGate. (2022). Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. multimedia.knv.de [multimedia.knv.de]
- 13. researchgate.net [researchgate.net]
- 14. Nicholas Reaction | NROChemistry [nrochemistry.com]
- 15. organicreactions.org [organicreactions.org]
Technical Support Center: Selective Mono-Propargylation of Primary Amines
Welcome to the technical support center for the selective mono-propargylation of primary amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a propargyl group onto a primary amine with precision. In this resource, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the success of your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve your synthetic goals efficiently and reliably.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the mono-propargylation of primary amines.
Q1: I am consistently getting a mixture of mono- and di-propargylated products. How can I improve the selectivity for the mono-propargylated amine?
A1: Achieving mono-selectivity and avoiding di-propargylation is the most common challenge in the propargylation of primary amines.[1] This occurs because the mono-propargylated secondary amine product is often as nucleophilic, or even more so, than the starting primary amine. Here are several strategies to enhance mono-selectivity:
-
Stoichiometric Control: Carefully control the stoichiometry of your reagents. Using the primary amine as the limiting reagent and a slight excess of the propargylating agent can sometimes favor mono-alkylation. Conversely, using a large excess of the amine can also improve mono-selectivity by increasing the statistical probability of the propargylating agent reacting with the more abundant starting material. A common starting point is to use no more than 1.0 to 1.1 equivalents of the propargylating agent.[1]
-
Slow Addition: The slow, dropwise addition of the propargylating agent to the reaction mixture is highly recommended.[1] This maintains a low concentration of the electrophile, which kinetically favors the initial mono-alkylation over the subsequent di-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by reducing the rate of the second propargylation, which may have a slightly higher activation energy.
-
Steric Hindrance: Employing a propargylating agent with a sterically bulky group can disfavor the second addition to the now more sterically hindered secondary amine.[1] Similarly, this strategy is more effective for bulkier primary amines.
Q2: My starting material is sensitive to the basic conditions typically used for propargylation. What are my options?
A2: For base-sensitive substrates, traditional propargylation using propargyl bromide and a base can lead to degradation.[2] An excellent alternative is the Nicholas reaction , which proceeds under acidic conditions.[2][3] This reaction involves the use of a dicobalt hexacarbonyl-stabilized propargylium cation, which is a soft electrophile that reacts with a wide range of nucleophiles, including amines.[2][3]
The general workflow for a Nicholas reaction is as follows:
-
Complexation of a propargyl alcohol with dicobalt octacarbonyl.
-
Generation of the propargylium cation using a Lewis acid (e.g., BF₃·OEt₂).
-
Reaction with the primary amine.
-
Oxidative decomplexation to yield the propargylated amine.
This method is particularly useful for complex and functionally dense molecules that are intolerant to basic conditions.[2]
Q3: I am observing a byproduct with the same mass as my desired product. What could it be?
A3: A common byproduct with the same mass as the N-propargylamine is the corresponding allene isomer . This is formed by the rearrangement of the propargyl group.[1] This isomerization can sometimes be facilitated by the base used in the reaction. Differentiating between the propargyl and allenyl isomers can be achieved using ¹H NMR spectroscopy. The key diagnostic signals are:
-
Propargyl group: A characteristic acetylenic proton signal (a sharp singlet or a triplet if coupled to the methylene group) typically appears around δ 2-3 ppm. The methylene protons adjacent to the nitrogen and the alkyne will also have a distinct chemical shift.
-
Allenyl group: The allenic protons will have more complex splitting patterns and will appear at different chemical shifts, typically further downfield than the acetylenic proton.
If you suspect allene formation, modifying the reaction conditions, such as using a milder base or a different solvent, may help to minimize this side reaction.
Troubleshooting Guides
This section provides more detailed troubleshooting for specific issues you may encounter.
Guide 1: Low or No Yield of the Desired Mono-Propargylated Product
If you are experiencing low or no yield, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Leaving Group | While propargyl bromide is common, its reactivity can sometimes be insufficient. Consider using a propargylating agent with a better leaving group, such as propargyl tosylate or mesylate, to increase the reaction rate.[1] |
| Inappropriate Solvent | The choice of solvent is crucial. Aprotic polar solvents like DMF, acetonitrile, or THF are generally effective as they can dissolve the amine and facilitate the SN2 reaction.[1] Ensure your solvent is anhydrous if moisture-sensitive reagents are used. |
| Degraded Reagents | Propargyl halides can degrade over time.[1] Ensure your propargylating agent is fresh or has been properly stored. The purity of the primary amine is also critical. |
| Insufficiently Basic Conditions | The primary amine needs to be sufficiently nucleophilic to attack the propargylating agent. If you are using a weak base, it may not be strong enough to deprotonate the amine (or its ammonium salt form) to the required extent. Consider using a stronger base or a different base/solvent system. |
| Steric Hindrance | Highly sterically hindered primary amines can be challenging to propargylate.[4][5] In such cases, you may need to use more forcing conditions (higher temperature, longer reaction time) or explore alternative synthetic routes such as reductive amination. |
Guide 2: Formation of Unexpected Side Products
The formation of side products can complicate purification and reduce the yield of your desired compound.
-
Issue: Intramolecular Cyclization
-
Cause: The N-propargylamine product can undergo intramolecular cyclization, especially under harsh conditions (strong base, high temperature), to form heterocycles like pyrroles.[1]
-
Solution: Employ milder reaction conditions. Use a weaker base and lower the reaction temperature. Minimizing the reaction time can also help to reduce the formation of these byproducts.
-
-
Issue: Hydroamination
-
Cause: The starting primary amine can add across the carbon-carbon triple bond of the propargylated product. This is more likely to occur at elevated temperatures or in the presence of transition metal catalysts that can promote hydroamination.[1]
-
Solution: Use mild reaction conditions and avoid catalysts known to promote hydroamination. Ensuring complete consumption of the starting amine can minimize its availability to participate in this side reaction.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Selective Mono-Propargylation using Propargyl Bromide
This protocol is a starting point and may require optimization for your specific substrate.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or THF).
-
Addition of Base: Add a suitable base (e.g., K₂CO₃, 1.5 eq or Et₃N, 1.2 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Slow Addition of Propargylating Agent: In a separate syringe, prepare a solution of propargyl bromide (1.05 eq) in the same anhydrous solvent. Add the propargyl bromide solution dropwise to the stirred amine mixture over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired mono-propargylated amine.
Protocol 2: Reductive Amination for Controlled Mono-Alkylation
Reductive amination is an excellent alternative for the controlled synthesis of secondary amines.[6]
-
Imine Formation: In a round-bottom flask, dissolve the primary amine (1.0 eq) and propionaldehyde (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane). If the amine is in its salt form, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. Stir the mixture at room temperature. The formation of the imine can be monitored by the disappearance of the aldehyde and amine starting materials.
-
Reduction: Once imine formation is significant, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) in portions. STAB is often preferred as it is milder and can be used in a one-pot procedure without the need to isolate the imine.
-
Reaction Monitoring: Monitor the reduction by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, carefully quench any remaining reducing agent with water or a dilute acid. Adjust the pH to basic and extract the product with an organic solvent. Dry, concentrate, and purify the product by column chromatography.
Visualizing the Process
To better understand the challenges and strategies, here are some diagrams illustrating the key concepts.
Diagram 1: The Over-Alkylation Problem
Caption: The challenge of over-alkylation in primary amine propargylation.
Diagram 2: Decision Workflow for Method Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in (R)-1-Methyl-prop-2-ynylamine synthesis
An essential chiral building block in medicinal chemistry, (R)-1-Methyl-prop-2-ynylamine is a key intermediate in the synthesis of numerous pharmaceutical agents, most notably Rasagiline, a treatment for Parkinson's disease. Its synthesis, while conceptually straightforward, is often plagued by issues that can lead to significantly reduced yields and compromised purity.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to diagnosing and resolving common experimental challenges encountered during the synthesis of this critical amine. The information is structured in a direct question-and-answer format to address specific problems, grounded in fundamental chemical principles and supported by established literature.
Troubleshooting Guide: Diagnosing and Solving Low Yield
This section addresses the most common and critical issue in the synthesis of this compound: lower-than-expected yield. The problems are broken down by the observational stage of the experiment.
Q1: My reaction seems incomplete. The starting material is still present after the recommended reaction time. What should I do?
This is a frequent issue stemming from either suboptimal reaction kinetics or reagent-related problems.
Possible Causes & Solutions:
-
Reagent Quality: The purity and reactivity of starting materials are paramount. Propargyl halides can degrade over time, and the activity of bases can be compromised by improper storage.
-
Actionable Advice: Always use freshly distilled or recently purchased reagents. If using a strong base like sodium hydride (NaH), ensure it is from a fresh container and handled under strictly anhydrous conditions.
-
-
Insufficient Activation: The reaction may be too sluggish at the current temperature.
-
Actionable Advice: While high temperatures can promote side reactions, gentle heating to 40-60°C can often drive the reaction to completion.[1] Monitor the reaction progress every 1-2 hours via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal balance.
-
-
Improper Solvent Choice: The solvent plays a critical role in facilitating the SN2 reaction.
-
Actionable Advice: Aprotic polar solvents such as acetonitrile, DMF, or THF are generally effective choices as they solvate the cation of the base while leaving the nucleophilic amine relatively free to react.[1] Ensure the solvent is anhydrous, as water can quench strong bases and hydrolyze alkylating agents.
-
Q2: My TLC/GC-MS analysis shows the formation of multiple byproducts, leading to a low yield of the desired amine. What are these side reactions and how can I prevent them?
Side product formation is the most common culprit for low yields in propargylamine synthesis. The key is to control the reaction conditions to favor the desired mono-alkylation pathway.
Key Side Reactions and Mitigation Strategies:
-
Over-Alkylation: The most prevalent side reaction is the formation of the di-alkylated product (e.g., N,N-dipropargyl-ethylamine or N-methyl-N,N-dipropargylamine). The secondary amine product is often nucleophilic enough to react a second time.
-
Mechanism: The desired this compound can be deprotonated and react with another equivalent of the alkylating agent.
-
Prevention:
-
Stoichiometric Control: Use no more than 1.0 to 1.1 equivalents of the alkylating agent relative to the starting amine.[1]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) at 0°C. This maintains a low concentration of the electrophile, favoring mono-alkylation over the subsequent, typically slower, di-alkylation.[1]
-
-
-
Alkyne-Related Side Reactions: The terminal alkyne proton is acidic and can be deprotonated by strong bases, leading to unwanted follow-on reactions.
-
Allene Rearrangement: A strong base can facilitate the rearrangement of the propargyl group to a more stable, conjugated allene isomer.[1]
-
Polymerization: Metal acetylides formed under basic conditions can initiate polymerization.
-
Prevention:
-
Choice of Base: Avoid excessively strong bases like NaH or organolithiums if possible. Milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium hydroxide (CsOH) are often sufficient and reduce the incidence of these side reactions.[2]
-
Temperature Control: Keep the reaction temperature as low as feasible to suppress these undesired pathways.
-
-
The following diagram illustrates the competition between the desired reaction and the over-alkylation side reaction.
Caption: Competing reaction pathways in N-alkylation.
Q3: I seem to have a good conversion, but I'm losing my product during workup and purification. Why is this happening?
This compound is a relatively small and volatile amine, making it susceptible to physical loss during standard laboratory procedures.
Workup and Purification Pitfalls:
-
Evaporation Loss: Aggressive removal of solvent under high vacuum, especially with heating, can cause significant loss of this volatile product.
-
Actionable Advice: Remove solvents using a rotary evaporator with minimal heating and carefully controlled vacuum. Once the bulk of the solvent is gone, avoid leaving the flask on high vacuum for extended periods.
-
-
Poor Extraction: The free amine may have some water solubility, leading to losses during aqueous workups.
-
Actionable Advice: Ensure the aqueous layer is basic (pH > 10) before extracting with an organic solvent. This suppresses protonation and keeps the amine in its more organic-soluble free-base form. Perform multiple extractions (3-4 times) with a suitable solvent like dichloromethane or ethyl acetate to ensure complete recovery.
-
-
Chromatography Issues: Standard silica gel chromatography is often problematic for basic amines. The acidic nature of silica can lead to strong adsorption, resulting in significant peak tailing, poor separation, and irreversible loss of the product on the column.[3][4]
-
Actionable Advice:
-
Use a Modified Mobile Phase: Add 0.5-1% of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your hexane/ethyl acetate eluent system. This "neutralizes" the acidic sites on the silica, dramatically improving peak shape and recovery.[3]
-
Use an Alternative Stationary Phase: If problems persist, switch to a basic stationary phase like amine-functionalized silica or basic alumina.[4]
-
Consider an Alternative Purification: Forgo chromatography in favor of an acid-base purification. Convert the crude amine to a non-volatile salt (e.g., by adding HCl), wash away organic impurities, then basify the aqueous layer and re-extract the pure free amine. A modern approach uses trichloroacetic acid (TCA) to precipitate the amine salt, which is then isolated and gently heated to liberate the pure amine.[5]
-
-
FAQs: Optimization & Chiral Purity
Q: What is the best way to obtain the enantiomerically pure (R)-amine?
While direct asymmetric synthesis is possible, the most common and accessible method is chiral resolution of the racemic amine.[6] This involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which can then be separated by fractional crystallization.
-
Recommended Resolving Agent: (+)-Tartaric acid is a cost-effective and highly effective resolving agent for basic amines like this one.[6]
-
General Procedure: The (R,R)-tartrate salt of this compound often has different solubility properties than the (R,R)-tartrate salt of the (S)-amine, allowing one to be selectively crystallized.
The following workflow outlines the classical resolution process.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Q: My enantiomeric excess (e.e.) is low after resolution. How can I improve it?
-
Recrystallization: A single crystallization is rarely sufficient. The solid salt should be recrystallized one or more times from a suitable solvent system to achieve high diastereomeric and, consequently, high enantiomeric purity.
-
Solvent Choice: The choice of solvent for crystallization is critical. Alcohols like methanol or ethanol are common starting points. Sometimes, a mixture of solvents is required to achieve the perfect solubility differential.
Q: How can I best monitor the reaction's progress?
-
TLC: Use a silica plate and develop with a mobile phase of 10-20% methanol in dichloromethane, with a few drops of triethylamine or ammonium hydroxide added to the developing chamber. Visualize with a potassium permanganate stain, which is highly sensitive to the alkyne group.
-
GC-MS: This is an excellent method for monitoring the disappearance of starting material and the appearance of the product and any volatile byproducts.
Data Summary Tables
Table 1: Troubleshooting Guide for Low Yield
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Poor reagent quality, low temperature | Use fresh reagents; gently heat to 40-60°C and monitor. |
| Major Side Product | Over-alkylation | Use ≤1.1 eq. of alkylating agent; add it dropwise at 0°C. |
| Complex Mixture | Alkyne polymerization/rearrangement | Use a milder base (e.g., K₂CO₃); maintain low temperature. |
| Loss After Workup | Product volatility | Avoid high vacuum/heat during solvent removal. |
| Loss on Column | Adsorption to acidic silica | Use a TEA-doped eluent or an amine-functionalized column.[3][4] |
Table 2: Comparison of Amine Purification Techniques
| Method | Advantages | Disadvantages | Best For |
| Distillation | Good for large scale, solvent-free. | Risk of thermal degradation; requires sufficient boiling point difference. | High-boiling, thermally stable amines. |
| Standard Silica Chromatography | High resolution possible. | Strong product adsorption, tailing, yield loss.[3] | Not recommended without modification. |
| Modified Silica Chromatography | Excellent recovery and peak shape. | Requires addition of a basic modifier (e.g., TEA).[3] | Routine lab-scale purification. |
| Acid-Base Extraction | Simple, cheap, avoids chromatography. | Can be labor-intensive; risk of emulsion formation. | Crude purifications or removing non-basic impurities. |
| TCA Salt Precipitation | Novel, high recovery, avoids large waste streams.[5] | Requires handling of trichloroacetic acid. | Efficient purification with reduced solvent waste. |
Key Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography for Volatile Amines
-
Column Preparation: Select a standard silica gel column.
-
Slurry & Packing: Pack the column using your initial, non-polar eluent (e.g., 98:2 Hexane:Ethyl Acetate) that contains 1% triethylamine (TEA) .
-
Equilibration: Before loading the sample, flush the packed column with at least 3-5 column volumes of the initial eluent (containing 1% TEA) to ensure the entire silica bed is neutralized.[3]
-
Sample Loading: Dissolve your crude amine in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel. Gently evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this dry powder onto the top of the column bed.
-
Elution: Begin elution with your starting mobile phase (e.g., 98:2 Hexane:EtOAc + 1% TEA). Gradually increase the polarity of the mobile phase as needed to elute your product.
-
Fraction Collection: Collect fractions and analyze by TLC (using a TEA-doped developing jar).
-
Solvent Removal: Combine the pure fractions. Remove the solvent and TEA on a rotary evaporator using a room temperature water bath to minimize product loss.
References
- (No Source)
- Trichloroacetic acid fueled practical amine purifications. PubMed Central (PMC). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvwtnMe3MbevP-oyasuq9nr46CxlpXy6gti9S9u1Fmx4omh-wvc22kU6Ev1kfeCHDQqVjMm1fSdTSWIaffo62_uYUFcJmzOQFzVwvRBeeTgjuetiTL95QLf37g18ScLKRmfcRwGWfzVA7jzgk=]
- Common side reactions and byproducts in amine-propargyl conjugations. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7g8bimOyL-TvIuHjrMTKu2soRs9hKvS_F6KI8b1rmm_WRW-_lncy5FPlEpzY7Ck_D78IYm9kaDHAdLRb_PY4fDv9XOvsKRTkPEcvkJpMvuUshFoZA8lwt8f3oBhqMT5nLj7TFQ_YB3MnnJ1sd5H23OXoNoLWReyJZv7sB1XvFhOlsJPANNm9t-Lf5QFcZquavLL_Xc9362t9keqXpZvhJEw==]
- How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYmaoyRnlOHzzhFRDDTvsELbDLeNA1bZ7gl_q3Bqcsv4qAae_CFpYciUnyabVU84-nropMsXM3qUZLjSbJDg4i4bMSEOh-gFdRn6858cOsQn7z2MfdcfMX14gBXhEeQM7-PVPVOJbuVGtawreKrEW54Dp_eIaMQSKuPpBsIfBxcXrWMN28M-cBDyB8PHphLW56r9paYuwBCG_ee9BlDVPqottZRI-aQSvGnZM=]
- Purification of amine reaction mixtures. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdnZ9cIWrP18-01_rFWzlwSMwj22PKuotXmeyuoFdoR2CHj9t5JedTxL4nLb4BGqpZUTjAgx5l6UBqM0Pr7Py1OgrPgGcqf765xzO9eTfqP8gfLKKVR12sc-0r5FEa9VWJF_AiQ4W3f2iq]
- Process for the purification of amines. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpviZPXYxo2gDX61wIwY4UY07_wiFP3658KQrgRGQKYMQhy2xfh3Ys0u_PG29NGyGHrvLv9lzGH56Mbm78BzobKhZAKcbBdbJ6kDNZAnhoNOC0FjJdyxYFii6oRMPqWBnMTJ2KAAA_Sc0B]
- Benchmarking But-3-en-2-amine: A Comparative Guide for Synthetic Chemists. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMJI0AWb4Vs0qcMP3oXJhf8gScQKyNuJn0bw6B0l1-4r4sGPp1KOu5Jx-0b7tTnX9zj-M84C7CXByVfkWsvcscrHc5GNX3SadyALj958iJ9zlkIAtensEGebgj2R12oywQ3vSgR0RgtyeSGg1B9-U412WX7Sc1lKV8K3OnZvkmyaWZ9Qyj8tVOoUtyk-kjfbGVUAZ5MC1y_3jdOm1c02N3BS7b6iM=]
- Is there an easy way to purify organic amines?. Biotage. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDWG_H8HzSuKtWv-yCUjIsi_XuqY16xluGcGRqMG0g59jA1gDrdAJxtTwkTbER-Gqrmw66KXHXvEK5chUTG2OciRjuN8Bk0rF8-WWTZM5LgAGvCZ-L3XOFgaN-ZUr6PsQlXgcXIcGQikvpXJ6u]
- SYNTHESIS OF 4-TRIISOPROPYLSILYL-3-BUTYN-2-OL BY ASYMMETRIC TRANSFER HYDROGENATION. Organic Syntheses. [http://www.orgsyn.org/demo.aspx?prep=v84p0120]
- Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central (PMC). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqkutleRMeFlAlW8purKsxeB6Hd3zOt0cczRxDghqwQaozIG1h1Ob7eqBC_RLk-67ORgkt1ahu_aQ5CXdzkyLC5WuPddpajGt8jyTf0bTlnfMKGUA-xG8pdvEDUkijZZsRG7uwvNYs7oY3fFI=]
- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.orglett.6b02131]
- Metal-free multicomponent approach for the synthesis of propargylamine: a review. PubMed Central (PMC). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhqN3RWYbhwD1jkH0vy3pHINKkL5NCqTrdnRrpS8wZC8533RP3fhJdjrr7fC34_Z2kS9_oJZiKkcgYTPXPYufyEmfLyMElvZZz6cphGY1HaMNJdwaHOUmh2doeDorcZJZGWyTeRdn2bdyg75o=]
- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PubMed Central (PMC). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHuwdCMAb5H-uvCkTtdv3acNaxeYOy-4uOYSE0mVFaoHDP0WcxOGjWN7x2pFjk2HAt0PpuSJjHXhpsDvmZ59crpyoNDjRpckUURw4bpLQt-7AUxZyxPXUIAQ4SEjICQRIkhEBYrU7zAkcYPds=]
- Solvent-free synthesis of propargylamines: an overview. PubMed Central (PMC). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSJCrBbLvFmOihIXDajf6Ep5MIZoX_H8TlHpuQRSCxqwyswMADP0MB-UzjILJ8owN1JN-6Jyt7HKOm3BQduQc27vyv-UD0hJdoulww-WaTLYazeQUMB6jXwcOvp_rkBiZZNxbvvqg-HKnDLhA=]
- Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. PubMed Central (PMC). [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568478/]
- Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [https://www.organic-chemistry.org/synthesis/C-N/amines2.shtm]
- Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [https://pubs.acs.org/doi/10.1021/acs.chemrev.7b00225]
- Chiral resolution. Wikipedia. [https://en.wikipedia.org/wiki/Chiral_resolution]
- Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. PubMed. [https://pubmed.ncbi.nlm.nih.gov/2800361/]
- This compound hydrochloride. Echemi. [https://www.echemi.com/products/pid2086259-r-1-methyl-prop-2-ynylamine-hydrochloride.html]
- Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. The Royal Society of Chemistry. [https://www.rsc.
- A novel synthesis of [2H6]2-methyl-3-butyn-2-ol. ResearchGate. [https://www.researchgate.net/publication/244589254_A_novel_synthesis_of_2H62-methyl-3-butyn-2-ol]
- 1-methyl-prop-2-ynylamine. biosynth. [https://www.biosynth.com/p/M483494/1-methyl-prop-2-ynylamine]
- Solvent-free synthesis of propargylamines: an overview. ResearchGate. [https://www.researchgate.net/publication/351886891_Solvent-free_synthesis_of_propargylamines_an_overview]
- 1-Methyl-prop-2-ynylamine hydrochloride. Santa Cruz Biotechnology. [https://www.scbt.com/p/1-methyl-prop-2-ynylamine-hydrochloride-30389-17-4]
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [https://www.rsc.
- Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. PubMed Central (PMC). [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842217/]
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents. [https://patents.google.
- Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. IOSR Journal. [http://www.iosrjournals.org/iosr-jac/papers/vol9-issue10/Version-1/F0910013032.pdf]
- Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [https://ellman.yale.edu/research/asymmetric-synthesis-amines]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Side Reactions of Propargylamines Under Harsh Conditions
Welcome to the Technical Support Center for propargylamine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with propargylamines, particularly under harsh experimental conditions. Propargylamines are invaluable building blocks in organic synthesis, but their reactivity can lead to a variety of undesired side reactions, especially at elevated temperatures or in the presence of strong acids, bases, or certain catalysts. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, mitigate, and prevent these common issues.
Section 1: Troubleshooting Common Side Reactions
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying chemistry and actionable solutions.
Problem 1: Low or No Yield of the Desired N-Propargylated Product
Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting materials. The isolated yield of your target propargylamine is significantly lower than expected.
Possible Causes and Solutions:
-
Inadequate Reaction Conditions: While high temperatures can trigger side reactions, some propargylation reactions are sluggish at room temperature. Gentle heating to 40-60°C can sometimes improve the reaction rate and yield without promoting significant degradation.[1]
-
Poor Leaving Group: The choice of the propargylating agent is crucial. While propargyl bromides are common, corresponding tosylates or mesylates often have better leaving groups, which can enhance the reaction rate.
-
Choice of Solvent: The solvent plays a critical role in the success of the reaction. Aprotic polar solvents such as DMF, acetonitrile, or THF are generally recommended as they can effectively dissolve the amine salt and facilitate the SN2 reaction.[1]
-
Degraded Reagents: Propargyl halides can degrade over time. It is essential to use fresh or properly stored propargylating agents. The purity of the amine starting material is also critical.[1]
Problem 2: Formation of Multiple Products - Isomerization and Dimerization
Symptoms: Your reaction mixture shows multiple spots on TLC or several peaks in the LC-MS, indicating the formation of byproducts.
Underlying Chemistry & Solutions:
-
Isomerization to Allenes: Under thermal stress or in the presence of certain catalysts, propargylamines can rearrange to form isomeric allenes.[2] This is a common issue that can complicate purification and reduce the yield of the desired product.
-
Troubleshooting: The choice of solvent can significantly influence this side reaction. For instance, in some cases, switching from acetonitrile to acetone has been shown to suppress allene formation.[1] The nature of the base used can also play a role.
-
Identification: Allenes can often be distinguished from alkynes by 1H NMR, as the allenic protons typically have a different chemical shift. While mass spectrometry may not differentiate between these isomers due to their identical mass, tandem MS (MS/MS) might reveal different fragmentation patterns.[1]
-
-
Dimerization (Glaser Coupling): The appearance of a significant amount of a dimerized byproduct often points to Glaser coupling, an oxidative homodimerization of terminal alkynes.[2] This reaction is commonly mediated by copper salts in the presence of an oxidant.
-
Prevention Strategies:
-
Protecting Groups: The most effective way to prevent Glaser coupling is to protect the terminal alkyne. A bulky protecting group, such as a trialkylsilyl group (e.g., TMS, TIPS), can be introduced to replace the acidic proton, sterically hindering the coupling reaction.[2] This, however, necessitates additional protection and deprotection steps in your synthetic route.
-
Reducing Agents: If the dimerization occurs during a copper-catalyzed reaction like a "click" reaction, adding an excess of a reducing agent can help maintain the copper catalyst in its Cu(I) oxidation state, thus preventing the formation of the active Cu(II) species required for the Glaser mechanism.[2]
-
-
Problem 3: Intramolecular Cyclization and Hydroamination
Symptoms: Formation of unexpected heterocyclic structures or products resulting from the addition of an amine to the alkyne.
Underlying Chemistry & Solutions:
-
Intramolecular Cyclization: N-propargylamine products can undergo intramolecular cyclization to form various heterocycles, such as pyrroles or quinolines.[1][3][4] This is often promoted by strong bases and high temperatures.[1]
-
Mitigation: To minimize these subsequent reactions, it is advisable to use the mildest possible reaction conditions and to carefully monitor the reaction's progress to stop it as soon as the starting material is consumed.[1]
-
-
Hydroamination of the Alkyne: A remaining starting amine can add across the carbon-carbon triple bond of the propargylated product. This is more likely to occur under catalytic conditions (e.g., with transition metals) or at elevated temperatures.[1]
-
Prevention: Employing mild reaction conditions and avoiding catalysts known to promote hydroamination (unless desired) is crucial. Ensuring the complete consumption of the starting amine will also minimize its availability to participate in this side reaction.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I selectively achieve mono-propargylation of a primary amine?
A1: Achieving mono-selectivity and avoiding di-propargylation is a common challenge.[1] The key is to carefully control the stoichiometry, using no more than 1.0 to 1.1 equivalents of the propargylating agent.[1] Slow, dropwise addition of the propargylating agent is also highly recommended to maintain a low concentration of the electrophile, which favors the initial mono-alkylation.[1] Using a propargylating agent with a bulky group can also disfavor the second addition to the more hindered secondary amine.[1]
Q2: My amine has multiple nucleophilic sites. How can I control the regioselectivity of the propargylation?
A2: Controlling regioselectivity in molecules with multiple nucleophilic nitrogens requires careful selection of reaction conditions. The relative nucleophilicity of the different sites is a major factor. Often, an exocyclic amine is more nucleophilic and less sterically hindered than an endocyclic nitrogen within a heterocycle.[1] The choice of base can also influence which nitrogen is deprotonated and subsequently alkylated. Using a strong base that selectively deprotonates the desired amine can improve regioselectivity.[1] It is advisable to perform small-scale test reactions with different bases and solvents to determine the optimal conditions for your specific substrate.
Q3: Can the propargylated amine product undergo further reactions under the conjugation conditions?
A3: Yes, the N-propargylamine product can undergo subsequent reactions, particularly under harsh conditions. One common reaction is intramolecular cyclization to form heterocycles such as pyrroles.[1] This is often promoted by strong bases and high temperatures.[1] Another possibility is the hydroamination of the alkyne by a remaining starting amine.[1] To minimize these follow-on reactions, it is best to use the mildest conditions possible and to monitor the reaction closely to stop it once the starting material is consumed.[1]
Section 3: Experimental Protocols & Data
General Protocol for N-Propargylation
This protocol provides a general starting point. Optimization for specific substrates is highly recommended.
-
Amine Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine starting material in an anhydrous aprotic solvent (e.g., DMF or THF) to a concentration of 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add a suitable base (e.g., NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[1]
-
Alkylation: Cool the reaction mixture back to 0°C. Add the propargylating agent (e.g., propargyl bromide, 80% solution in toluene, 1.1 equivalents) dropwise via a syringe over 10-15 minutes.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[1]
-
Workup: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
| Low Yield | Sluggish reaction | Gentle heating (40-60°C)[1] |
| Poor leaving group | Use tosylate or mesylate derivatives | |
| Inappropriate solvent | Use aprotic polar solvents (DMF, ACN, THF)[1] | |
| Isomerization | High temperature/catalyst | Optimize solvent and base[1] |
| Dimerization | Copper-catalyzed coupling | Use protecting groups or reducing agents[2] |
| Cyclization | Strong base/high temp | Use milder conditions, monitor reaction closely[1] |
Section 4: Visualizing Reaction Pathways
Diagram of Common Side Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes [mdpi.com]
- 4. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Base and Solvent for Propargylation Reactions
Welcome to the Technical Support Center for propargylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting and optimizing bases and solvents for successful propargylation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during propargylation reactions in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am not observing any significant formation of my desired propargylated product. My starting materials are consumed, but TLC/LC-MS analysis shows a complex mixture or only starting material. What could be the issue?
Answer: Low or no yield in a propargylation reaction can stem from several factors related to the base and solvent system. Let's break down the potential causes and their remedies.
Probable Causes & Solutions:
-
Inappropriate Base Strength: The base may be too weak to deprotonate the nucleophile effectively. The pKa of the base's conjugate acid should be significantly higher than the pKa of the proton being abstracted from your substrate. For instance, when propargylating an alcohol (pKa ~16-18), a base like sodium hydride (NaH), whose conjugate acid (H₂) has a pKa of ~35, is a strong choice.[1][2] For more sensitive substrates, milder inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be employed.[1]
-
Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction like propargylation. Polar aprotic solvents such as DMF, acetonitrile, THF, or DMSO are generally preferred.[1][3][4] These solvents can dissolve the reactants and stabilize the transition state without solvating the nucleophile, which would hinder its reactivity.[4][5] Protic solvents, like water or alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" and reducing its effectiveness.[5][6]
-
Degraded Reagents: Propargyl halides, especially propargyl bromide, can degrade over time. It is crucial to use fresh or properly stored reagents.[1]
-
Suboptimal Temperature: While many propargylation reactions proceed at room temperature, some may require gentle heating (e.g., 40-60 °C) to enhance the reaction rate.[1] However, be cautious, as higher temperatures can also promote side reactions.[1]
Issue 2: Formation of Allene Byproducts
Question: My NMR analysis indicates the presence of an allene, an isomer of my desired propargylated product. How can I suppress this side reaction?
Answer: The formation of an allene is a common side reaction resulting from the rearrangement of the propargyl group.[1] This is often base-mediated.
Probable Causes & Solutions:
-
Base-Induced Isomerization: Strong bases can promote the isomerization of the propargyl group to the thermodynamically more stable allene. Using a milder base or carefully controlling the stoichiometry of a strong base can minimize this.
-
Reaction Conditions: Elevated temperatures can also favor the rearrangement. Running the reaction at a lower temperature may help suppress allene formation.
Issue 3: C- vs. O-Propargylation Selectivity in 1,3-Dicarbonyl Compounds
Question: I am trying to perform a C-propargylation on a 1,3-dicarbonyl compound, but I am observing significant O-propargylation. How can I improve the selectivity for C-alkylation?
Answer: The regioselectivity of propargylation on ambident nucleophiles like 1,3-dicarbonyl compounds is highly dependent on the reaction conditions.
Probable Causes & Solutions:
-
Counterion and Solvent Effects: The nature of the counterion of the enolate and the solvent are critical. In polar aprotic solvents, the "naked" enolate oxygen is highly nucleophilic, favoring O-alkylation. To promote C-alkylation, less polar solvents like THF or diethyl ether are often used.
-
Choice of Base: The choice of base can influence the counterion. For example, using a base like sodium hydride (NaH) will generate a sodium enolate.
A rhodium-catalyzed transfer hydrogenation has been shown to favor C-propargylation over O-propargylation in the reaction of propargyl chloride with primary alcohols.[7][8]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the principles of base and solvent selection for propargylation reactions.
General Principles
Q1: How do I select the right base for my propargylation reaction?
A1: The choice of base is dictated by the pKa of the nucleophile you intend to deprotonate. A general rule of thumb is to choose a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of your substrate. For example, for C-H propargylation of active methylene compounds, a strong base like LDA might be necessary.[9] For propargylation of amines or alcohols, bases like NaH, K₂CO₃, or even organic amines like TEA can be effective.[1]
| Substrate Type | Approximate pKa | Recommended Bases | Conjugate Acid pKa |
| Alcohol (R-OH) | 16-18 | Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK) | H₂ (~35), t-BuOH (~19) |
| Amine (R₂-NH) | 35-40 | n-Butyllithium (n-BuLi), LDA | Butane (~50), Diisopropylamine (~36) |
| 1,3-Dicarbonyl | 9-13 | Sodium Ethoxide (NaOEt), Potassium Carbonate (K₂CO₃) | Ethanol (~16), Bicarbonate (~10.3) |
| Terminal Alkyne | ~25 | Sodium Amide (NaNH₂), LDA | Ammonia (~38), Diisopropylamine (~36) |
Note: pKa values are approximate and can vary with the solvent.[2][10]
Q2: What is the role of the solvent in a propargylation reaction?
A2: Propargylation reactions with propargyl halides are typically SN2 reactions. The solvent's role is crucial:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These are generally the best choice.[1] They are polar enough to dissolve the reactants and stabilize the charged transition state, but they do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.[4][6]
-
Polar Protic Solvents (e.g., Water, Alcohols): These should generally be avoided. They can form hydrogen bonds with the nucleophile, creating a solvent cage that significantly reduces its nucleophilicity.[3][5]
| Solvent | Dielectric Constant (20°C) | Type |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic |
| Acetonitrile | 37.5 | Polar Aprotic |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic |
| Acetone | 20.7 | Polar Aprotic |
| Methanol | 32.7 | Polar Protic |
| Water | 80.1 | Polar Protic |
Data sourced from various sources.[11][12][13][14]
Reaction Mechanism and Side Reactions
Q3: Can my propargylated product react further under the reaction conditions?
A3: Yes, particularly with N-propargylation of primary amines. The initial product, a secondary amine, can be deprotonated and react again to form a di-propargylated product. To avoid this, it's crucial to control the stoichiometry, using no more than 1.0 to 1.1 equivalents of the propargylating agent.[1] Slow, dropwise addition of the propargyl halide can also help favor mono-alkylation.[1]
Q4: Are there alternative propargylating agents to propargyl halides?
A4: Yes, while propargyl halides (bromide, chloride) are common, other reagents can be used. Propargyl mesylates and tosylates are excellent alternatives as they possess better leaving groups.[1] For reactions with carbonyl compounds, propargyl/allenyl boron-based reagents are widely used.[9] In some cases, propargyl alcohols can be used directly, often activated by a Lewis acid.[15][16]
Experimental Protocols
General Protocol for N-Propargylation of an Amine
This protocol provides a general starting point for the N-propargylation of a primary or secondary amine.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., THF or DMF) to dissolve the amine (concentration typically 0.1–0.5 M).[1]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add a suitable base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.[1] Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (80% solution in toluene, 1.1 eq.) dropwise via a syringe over 10-15 minutes.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[1]
-
Workup: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Key Concepts
Decision-Making Workflow for Troubleshooting Low Yield
Caption: Impact of solvent type on nucleophile reactivity in propargylation.
References
-
Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Dielectric Constant of Common solvents. Retrieved from [Link]
-
Owlcation. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
-
ACS Publications. (2013, November 23). Enantioselective Propargylation and Allenylation Reactions of Ketones and Imines. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Retrieved from [Link]
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
YouTube. (2014, June 30). Solvent Effects on Sn2 Reactions. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, September 5). Scope and advances in the catalytic propargylic substitution reaction. Retrieved from [Link]
-
National Institutes of Health. (2017). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Retrieved from [Link]
-
National Institutes of Health. (2016). C-Propargylation Overrides O-Propargylation in Reactions of Propargyl Chloride with Primary Alcohols via Rhodium Catalyzed Transfer Hydrogenation. Retrieved from [Link]
-
PubMed. (2016, August 1). C-Propargylation Overrides O-Propargylation in Reactions of Propargyl Chloride with Primary Alcohols: Rhodium-Catalyzed Transfer Hydrogenation. Retrieved from [Link]
-
National Institutes of Health. (2024, February 5). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by propargylation. Retrieved from [Link]
-
Mol-Instincts. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ACS Publications. (2016, August 29). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent screening for propargylation reactions. Retrieved from [Link]
-
ResearchGate. (2025, June 4). Propargylation of a hydroxy-terminated polymer?. Retrieved from [Link]
-
PubMed. (n.d.). Propargylation of 1,3-dicarbonyl compounds with 1,3-diarylpropynes via oxidative cross-coupling between sp3 C-H and sp3 C-H. Retrieved from [Link]
-
ResearchGate. (n.d.). The calculated pKa values of the α C−H bonds of propargylic amine 1 b.... Retrieved from [Link]
-
University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
PubMed Central. (n.d.). A Computational Investigation of the Ligand-Controlled Cu-Catalyzed Site-Selective Propargylation and Allenylation of Carbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Solvent-Free Addition Reaction of Propargyl Bromide and Aldimines Mediated by Activated Zinc Powder. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3‐Dicarbonyl compounds: selective attack. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. C-Propargylation Overrides O-Propargylation in Reactions of Propargyl Chloride with Primary Alcohols via Rhodium Catalyzed Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-Propargylation Overrides O-Propargylation in Reactions of Propargyl Chloride with Primary Alcohols: Rhodium-Catalyzed Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. scribd.com [scribd.com]
- 12. Dielectric Constant [macro.lsu.edu]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Solvent Physical Properties [people.chem.umass.edu]
- 15. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 16. Substituted arene synthesis by propargylation [organic-chemistry.org]
Technical Support Center: Purification Techniques for Chiral Propargylamines
Welcome to the Technical Support Center for the purification of chiral propargylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating enantiomerically pure propargylamines, which are critical precursors for many pharmaceutical compounds.[1][2][3] The distinct pharmacological profiles of individual enantiomers underscore the necessity for robust and efficient purification strategies.[4][5]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying chiral propargylamines?
A1: The main strategies for resolving racemic propargylamines into their constituent enantiomers include:
-
Chiral Chromatography (HPLC & SFC): This is a direct method where the racemic mixture is separated on a chiral stationary phase (CSP).[6][7] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques.[6][8][9] SFC is often favored for being a "green" technology with faster separation times.[8][10]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic propargylamine (a base) with a chiral acid to form diastereomeric salts.[11] These salts have different solubilities, allowing for their separation by fractional crystallization.[11][12]
-
Enzymatic Resolution: This technique utilizes enzymes, such as lipases, to selectively acylate one enantiomer, which can then be separated from the unreacted enantiomer.[13] This method is known for its high enantioselectivity and mild reaction conditions.[13]
-
Kinetic Resolution: This involves the differential reaction rates of enantiomers with a chiral reagent or catalyst.[14][15] One enantiomer reacts faster, allowing for the separation of the remaining, unreacted enantiomer.[14][15]
Q2: How do I choose the best purification technique for my specific propargylamine?
A2: The choice of technique depends on several factors:
-
Scale: For small-scale analytical purposes or early-stage discovery (milligrams), chiral HPLC or SFC are highly efficient. For larger-scale production (grams to kilograms), diastereomeric salt crystallization or preparative SFC are often more practical and cost-effective.[16][]
-
Compound Properties: The solubility, crystallinity, and functional groups of your propargylamine will influence the feasibility of crystallization. The presence of suitable functional groups is necessary for enzymatic or kinetic resolution.
-
Available Equipment: Access to specialized equipment like an SFC system or specific chiral columns will naturally guide your choice.
-
Downstream Application: The required level of enantiomeric purity (enantiomeric excess, or ee) for your final application will determine the necessary rigor of the purification method.
Q3: Why is my peak shape poor (e.g., tailing) in chiral HPLC or SFC?
A3: Poor peak shape for basic compounds like propargylamines is a frequent issue, often caused by strong interactions with the stationary phase.[4]
-
Silanol Interactions: Free silanol groups on silica-based CSPs can interact with the basic amine, leading to peak tailing.[4] The solution is to add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at low concentrations (0.1-0.5%).[4]
-
Analyte Ionization: The ionization state of the amine affects its interaction with the CSP. Using additives can control the ionization state and improve peak symmetry.[4]
Troubleshooting Guides
This section addresses specific problems you may encounter during your purification experiments.
Diastereomeric Salt Crystallization
Problem: Low yield or poor enantiomeric excess (ee) after crystallization.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate Solvent System | The solubility difference between the diastereomeric salts is highly dependent on the solvent. Solution: Screen a variety of solvents with different polarities. A solvent switch, where one diastereomer is crystallized from one solvent and the other from a different solvent system, can be effective.[16] |
| Incorrect Stoichiometry | A 1:1 molar ratio of the amine to the chiral resolving agent is not always optimal. Solution: Experiment with different molar ratios. Starting with 0.5 molar equivalents of the resolving agent is a common screening strategy.[12][16] |
| Insufficient Equilibration Time | The system may not have reached thermodynamic equilibrium, leading to incomplete precipitation of the less soluble salt. Solution: Optimize the stirring time. While longer times can be beneficial, for some kinetically controlled resolutions, a shorter time and faster filtration are necessary to prevent the more soluble salt from crystallizing.[16][18] |
| Formation of a Solid Solution | The two diastereomers may co-crystallize, making separation by simple crystallization difficult. Solution: This is a more complex issue. Characterize the solid phase using techniques like DSC or PXRD. A combination of crystallization and enantioselective dissolution may be required.[16] |
Chiral Chromatography (HPLC/SFC)
Problem: No separation or poor resolution of enantiomers.
| Potential Cause | Troubleshooting Steps & Explanation |
| Incorrect Chiral Stationary Phase (CSP) | The selection of the CSP is the most critical factor for achieving separation. Solution: Screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for many compounds, including amines.[19][20] For primary amines, crown ether-derived phases can be highly effective. |
| Suboptimal Mobile Phase | The composition of the mobile phase significantly impacts selectivity. Solution: Systematically vary the mobile phase composition. For normal-phase HPLC, adjust the ratio of the non-polar and polar solvents (e.g., hexane/isopropanol). For SFC, alter the co-solvent (e.g., methanol, ethanol) and its percentage.[21] |
| Temperature Effects | Temperature can influence the enantioselectivity of the separation. Solution: Evaluate the effect of column temperature. Both increasing and decreasing the temperature can improve resolution, depending on the specific interaction between the analyte and the CSP. |
| Additive "Memory Effect" | Residual acidic or basic additives from previous runs can alter the surface chemistry of the CSP, impacting current and future separations.[22] Solution: Dedicate columns for specific methods (e.g., acidic or basic additives) or implement rigorous column washing protocols between different methods.[4][22] |
Visual Workflows & Protocols
Decision-Making Workflow for Purification Method Selection
Caption: Troubleshooting logic for chiral HPLC/SFC.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation.
- Manujyothi, R., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances.
- Das, P., & Ghosh, S. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances.
- Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation.
- Manujyothi, R., et al. (2021). Solvent-free synthesis of propargylamines: an overview. ResearchGate.
- Das, P., & Ghosh, S. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. Semantic Scholar.
- Horino, S., et al. (2022). Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers. Chemistry.
- Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling.
- Kolleth, A., et al. (2012). Kinetic resolution of propargylamines via a highly enantioselective non-enzymatic N-acylation process. Chemical Communications.
- LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- Kolleth, A., et al. (2012). Kinetic resolution of propargylamines via a highly enantioselective non-enzymatic N-acylation process. Chemical Communications (RSC Publishing).
- Tetrahedron. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
- AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
- Chromatography Today. (2020). Trouble with chiral separations.
- Benchchem. (n.d.). Application Notes and Protocols for the Chiral Separation of 1-Methyl-3-phenylpropylamine Enantiomers.
- Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- ResearchGate. (2025). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- Innovations in Chiral Purification. (2025). Exploring Techniques and Future Potential.
- Green Chemistry (RSC Publishing). (n.d.). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase.
- American Pharmaceutical Review. (2014). Advances in Achiral Stationary Phases for SFC.
- Waters. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library.
- Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
- ACS Publications. (2023).
- Haynie, D. T., & Li, B. (n.d.).
- Fernandes, C., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules.
- Chemical Reviews. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry.
- Benchchem. (n.d.). Common side reactions and byproducts in amine-propargyl conjugations.
- Organic Chemistry Portal. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
- PubMed. (n.d.). Very mild, enantioselective synthesis of propargylamines catalyzed by copper(I)-bisimine complexes.
- Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification.
- PubMed. (2003). Enantioselective synthesis of propargylamines through Zr-catalyzed addition of mixed alkynylzinc reagents to arylimines.
- Synfacts. (n.d.). Practical Highly Enantioselective Synthesis of Terminal Propargylamines.
- MDPI. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes.
Sources
- 1. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. selvita.com [selvita.com]
- 9. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Kinetic resolution of propargylamines via a highly enantioselective non-enzymatic N-acylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic resolution of propargylamines via a highly enantioselective non-enzymatic N-acylation process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 18. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Improving Diastereoselectivity in Propargylamine Synthesis
Welcome to the technical support center for the stereoselective synthesis of propargylamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during these critical reactions. Propargylamines are vital building blocks in the synthesis of a wide range of biologically active compounds and natural products.[1][2][3][4] Achieving high diastereoselectivity is often a pivotal step in these synthetic routes. This resource provides detailed, evidence-based solutions to common challenges in controlling the stereochemical outcome of these reactions.
Troubleshooting Guide
Issue 1: Low Diastereomeric Ratio (d.r.) in A³ Coupling Reactions
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful, atom-economical method for synthesizing propargylamines.[1][5] However, achieving high diastereoselectivity when creating a new stereocenter adjacent to an existing one can be challenging.
Plausible Causes & Suggested Solutions
| Plausible Cause | Suggested Solutions & Underlying Principles |
| Suboptimal Catalyst/Ligand System | The choice of catalyst and chiral ligand is paramount in inducing facial selectivity. The catalyst activates the terminal alkyne to form a metal acetylide, while the chiral ligand creates a chiral environment that directs the nucleophilic attack of the acetylide onto one face of the in-situ formed imine or iminium ion.[1][6] Experimental Protocol: 1. Screen Chiral Ligands: For copper-catalyzed reactions, a variety of chiral ligands can be employed. Common classes include PyBox, Quinap, and bis-imine ligands.[7][8] For instance, the use of a Cu(I)/PyBox catalyst system has shown moderate to good enantioselectivity in the reductive alkynylation of amides to form α-chiral tertiary propargylic amines.[8] 2. Consider Dual Catalysis: A dual catalytic system, such as a combination of a copper catalyst and a chiral phosphoric acid, can enhance enantioselectivity by creating a chiral ion pair that directs the approach of the nucleophile.[9] |
| Incorrect Reaction Temperature | Temperature can significantly influence the transition state energies of the competing diastereomeric pathways. Lower temperatures often favor the kinetically controlled product, leading to higher diastereoselectivity.[10][11] Experimental Protocol: 1. Systematic Temperature Screening: Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimal condition for diastereoselectivity.[10] For example, in the addition of propargylic magnesium reagents to fluorinated aromatic sulfinyl imines, lowering the temperature to -78 °C in THF increased the diastereoselectivity to >95:5.[10] |
| Inappropriate Solvent Choice | The solvent can influence the reaction's diastereoselectivity by affecting the solubility of reagents, the stability of intermediates, and the geometry of the transition state.[10][11] Experimental Protocol: 1. Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile). A complete reversal of diastereoselectivity has been observed by switching between coordinating (THF) and non-coordinating (DCM) solvents in certain reactions.[10] |
| Steric and Electronic Effects of Substrates | The steric bulk and electronic properties of the aldehyde, alkyne, and amine can significantly impact the diastereoselectivity. Steric hindrance can favor the formation of one diastereomer over the other.[7][11] Experimental Protocol: 1. Substrate Modification: If possible, modify the substrates to enhance steric differentiation. For example, using a bulkier protecting group on the amine or a sterically demanding substituent on the alkyne can improve diastereoselectivity. The use of bulkier secondary amines, such as (mesitylmethyl)benzylamine, has been shown to lead to excellent enantioselectivities (91–99% ee) in A³ coupling reactions.[7] |
Issue 2: Poor Yield of the Desired Diastereomer
Even with acceptable diastereoselectivity, a low overall yield can render a synthetic step impractical. This issue can often be traced back to catalyst deactivation, incomplete conversion, or side reactions.
Plausible Causes & Suggested Solutions
| Plausible Cause | Suggested Solutions & Underlying Principles |
| Catalyst Inactivity or Degradation | The catalyst may be sensitive to air or moisture, leading to deactivation. The choice of metal salt and its counter-ion can also affect catalytic activity.[1][2] Experimental Protocol: 1. Use High-Purity Reagents and Solvents: Ensure all reagents and solvents are pure and anhydrous. 2. Employ an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. 3. Screen Metal Salts: While copper(I) salts like CuI, CuBr, and CuOTf are common, other metal catalysts based on gold, silver, or ruthenium can also be effective.[5] In some cases, readily available copper-containing minerals like malachite have been used successfully.[12] |
| Suboptimal Reaction Concentration | The concentration of reactants can influence reaction rates and the formation of byproducts. Experimental Protocol: 1. Concentration Optimization: Systematically vary the concentration of the limiting reagent to find the optimal balance between reaction rate and selectivity. |
| Presence of Side Reactions | Undesired side reactions, such as homocoupling of the alkyne or decomposition of the imine intermediate, can reduce the yield of the desired propargylamine. Experimental Protocol: 1. Order of Addition: Vary the order of addition of the reactants. For instance, pre-forming the imine before adding the alkyne and catalyst can sometimes minimize side reactions. 2. Use of Additives: Certain additives can suppress side reactions. For example, the use of a co-catalyst or a specific base might be beneficial. |
Issue 3: Inconsistent Stereochemical Outcome
Reproducibility is key in synthetic chemistry. Inconsistent diastereoselectivity can be a frustrating problem, often pointing to subtle, uncontrolled variables in the experimental setup.
Plausible Causes & Suggested Solutions
| Plausible Cause | Suggested Solutions & Underlying Principles |
| Trace Impurities in Reagents or Solvents | Small amounts of impurities can sometimes act as catalyst poisons or alter the reaction pathway. Experimental Protocol: 1. Reagent and Solvent Purification: Ensure all reagents and solvents are of high purity. If necessary, purify them before use. |
| Variability in Reaction Setup and Workup | Minor variations in reaction time, temperature, or workup procedure can lead to inconsistent results. Experimental Protocol: 1. Standardize Procedures: Maintain strict control over all reaction parameters, including stirring rate, heating/cooling method, and the timing of quenching and extraction steps. |
| Atmospheric Contamination | Exposure to air or moisture can affect catalyst performance and lead to irreproducible results, especially with sensitive catalysts.[1] Experimental Protocol: 1. Maintain Inert Atmosphere: Consistently use an inert atmosphere for setting up and running the reaction. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable chiral ligand for my A³ coupling reaction?
A1: The selection of the optimal chiral ligand is often empirical and requires screening. However, some general guidelines can be helpful. For copper-catalyzed reactions, bidentate ligands like PyBox and BOX derivatives are a good starting point.[7] The electronic and steric properties of the ligand should be considered in relation to your specific substrates. It is advisable to consult the literature for similar transformations to guide your initial choices.
Q2: Can the order of addition of reactants affect the diastereoselectivity?
A2: Yes, the order of addition can influence the reaction outcome. Generally, the reaction proceeds through the in-situ formation of an imine or iminium ion, followed by nucleophilic attack by the metal acetylide.[1][7] In some cases, pre-forming the imine by stirring the aldehyde and amine together before adding the alkyne and catalyst can lead to cleaner reactions and improved selectivity by minimizing side reactions involving the aldehyde or amine.
Q3: What is the role of a co-catalyst in improving diastereoselectivity?
A3: A co-catalyst can play several roles. In dual-catalytic systems, a chiral co-catalyst, such as a chiral Brønsted acid, can work in concert with the metal catalyst to create a highly organized and chiral transition state, thereby enhancing stereocontrol.[9] In other cases, a co-catalyst might facilitate the regeneration of the active catalyst or suppress side reactions.
Q4: Are there any metal-free alternatives for diastereoselective propargylamine synthesis?
A4: While metal-catalyzed reactions are predominant, some metal-free approaches have been developed. These often rely on organocatalysis, for example, using chiral tertiary amines bearing a squaramide group to achieve high syn/anti ratios in the synthesis of syn-propargylamines.[13]
Visualizing the A³ Coupling Mechanism and Experimental Workflow
A general understanding of the reaction mechanism and a structured experimental workflow are crucial for troubleshooting and optimization.
Generalized Mechanism of the A³ Coupling Reaction
Caption: Generalized mechanism of the A³ coupling reaction.
Experimental Workflow for Optimizing Diastereoselectivity
Caption: A systematic workflow for optimizing diastereoselectivity.
References
-
Manjusha, V. R., & Manju, S. L. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(36), 22359-22383. [Link]
-
ACS Publications. (n.d.). Dual Chiral Catalysis Enabled Asymmetric Syntheses of Amines. [Link]
-
The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. (2019). Molecules, 24(7), 1275. [Link]
-
ResearchGate. (n.d.). Catalytic asymmetric approach to syn-propargylamines. Chiral tertiary amine catalyst bearing a squaramide group leads to high syn/anti ratio. [Link]
-
Sci-Hub. (n.d.). Asymmetric multicomponent copper catalyzed synthesis of chiral propargylamines. [Link]
-
Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. (2022). Catalysts, 12(6), 660. [Link]
-
Chemistry LibreTexts. (2021). A3 Coupling Reaction. [Link]
-
Asymmetric Synthesis of Propargylic α-Chiral Tertiary Amines by Reductive Alkynylation of Tertiary Amides. (2020). Organic Letters, 22(15), 5895-5899. [Link]
-
ResearchGate. (n.d.). Generalized mechanism of A³-coupling with primary amines. [Link]
-
Application of chiral recyclable catalysts in asymmetric catalysis. (2024). RSC Advances, 14(24), 17163-17185. [Link]
-
Wikipedia. (n.d.). A3 coupling reaction. [Link]
-
Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. (2021). Organic Letters, 23(9), 3462-3467. [Link]
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. (2019). ACS Omega, 4(26), 21893-21902. [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2020). Chemical Reviews, 120(4), 2120-2194. [Link]
-
ResearchGate. (n.d.). Study on the A3-coupling reaction catalyzed by readily available copper-containing minerals. Synthesis of propargylamines. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Stability of (R)-1-Methyl-prop-2-ynylamine in different solvents
Technical Support Center: (R)-1-Methyl-prop-2-ynylamine
Document ID: TSC-RMPA-SOLV-001
Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and stability of this versatile chiral building block. Given its dual reactive centers—a primary amine and a terminal alkyne—understanding its behavior in different solvents is critical for successful and reproducible experimental outcomes. This guide offers a combination of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address common challenges encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability and handling of this compound.
Q1: What are the primary functional groups in this compound and how do they influence its stability?
A1: this compound possesses two key functional groups:
-
A Primary Amine: This group is basic and nucleophilic, making it susceptible to reaction with acidic compounds and electrophiles. It can also undergo oxidation, especially when exposed to air over extended periods, which can lead to discoloration and the formation of impurities.
-
A Terminal Alkyne: The hydrogen atom on the sp-hybridized carbon is weakly acidic. In the presence of strong bases, it can be deprotonated to form an acetylide anion. Furthermore, terminal alkynes can undergo various reactions, including dimerization or polymerization, particularly in the presence of certain metal catalysts (like copper or palladium) and heat.
Q2: I am planning a reaction. Which solvents are generally recommended as a starting point for this compound?
A2: The choice of solvent is highly dependent on the specific reaction conditions. However, for general handling and as reaction media where the compound is a starting material, the following are good starting points:
-
Aprotic Solvents: High-purity, anhydrous aprotic solvents are often preferred. Examples include Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), and Toluene. These solvents are less likely to participate in unwanted side reactions.
-
Protic Solvents: Alcohols like ethanol or methanol can be used, but it's important to consider their potential to act as a proton source or nucleophile depending on the other reagents present.
Crucial Note: Regardless of the solvent chosen, ensuring it is dry and free of acidic or peroxidic impurities is paramount for maintaining the integrity of the compound.
Q3: My sample of this compound has developed a yellow or brownish tint upon storage. Is it still usable?
A3: Discoloration is a common indicator of degradation, likely due to oxidation of the amine functionality. While slight discoloration may not significantly impact some reactions, it signifies the presence of impurities. For sensitive applications, such as in catalysis or multi-step synthesis where purity is critical, it is strongly recommended to purify the material before use (e.g., by distillation or chromatography) or to use a fresh, unopened sample. Always confirm purity by an appropriate analytical method like GC-MS or NMR before proceeding.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of solvent-mediated degradation. If short-term storage in solution is necessary, use a high-purity, anhydrous aprotic solvent, store under an inert atmosphere (e.g., argon or nitrogen), and keep it refrigerated. It is best practice to prepare solutions fresh for each experiment.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides a structured approach to identifying and resolving stability issues.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Inconsistent results are often the first sign of reagent instability. If you suspect the stability of this compound in your chosen solvent is the root cause, a systematic stability study is warranted.
Protocol 1: How to Conduct a Solvent Stability Study
This protocol provides a framework for quantitatively assessing the stability of this compound in a specific solvent over time.
Objective: To determine the rate of degradation and identify major degradation products in a selected solvent.
Materials:
-
This compound (high purity)
-
Solvent of interest (anhydrous, high-purity grade)
-
Internal standard (IS), e.g., dodecane or another inert, non-volatile compound with a distinct analytical signal.
-
Vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen)
-
Analytical instrumentation (GC-FID, HPLC-UV, or qNMR)
Experimental Workflow Diagram:
Caption: Decision tree for troubleshooting unexpected impurities.
Expertise-Driven Insights:
-
On-Column Degradation: Amines are notoriously prone to tailing and degradation on certain GC columns, especially at high injector temperatures. If you suspect this, try lowering the injector temperature or using a base-deactivated column specifically designed for amine analysis.
-
Solvent Purity is Non-Negotiable: Commercial solvents, even of high grade, can accumulate impurities over time once opened. Peroxides in ethers (like THF) and dissolved water or acidic impurities are common culprits that can react with your compound. Using a freshly opened bottle or a solvent from a solvent purification system is a self-validating step to eliminate this variable.
References
-
Amine Oxidation: For a general overview of amine oxid
- Title: Oxid
- Source: Organic Chemistry, 2nd Ed., Clayden, J., Greeves, N., & Warren, S.
-
URL: [Link]
-
Solvent Purification Techniques: A comprehensive guide for preparing ultra-pure solvents.
- Title: Purification of Labor
- Source: Armarego, W. L. F., & Chai, C. L. L.
-
URL: [Link]
-
Gas Chromatography in Analysis: A foundational resource on the principles of GC, including troubleshooting column and injection issues.
- Title: Gas Chrom
- Source: IUPAC Gold Book
-
URL: [Link]
How to avoid hydroamination side products in alkyne reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for alkyne hydroamination reactions. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to help you navigate the complexities of forming C–N bonds through this atom-economical process. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you optimize your reactions and overcome common hurdles.
Hydroamination, the addition of an N-H bond across a carbon-carbon triple bond, is a powerful tool for synthesizing valuable nitrogen-containing compounds like enamines and imines.[1][2][3] However, the reaction is often plagued by challenges such as poor regioselectivity, catalyst deactivation, and the formation of undesired side products. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your alkyne hydroamination experiments in a question-and-answer format.
Issue 1: Poor Regioselectivity (Formation of both Markovnikov and anti-Markovnikov products)
Question: My reaction with a terminal alkyne is producing a mixture of regioisomers (both the branched Markovnikov and linear anti-Markovnikov products). How can I improve selectivity?
Answer: Controlling regioselectivity is a central challenge in the hydroamination of unsymmetrical alkynes.[4] The outcome is determined by the precise mechanism through which the C-N bond is formed, which is heavily influenced by the catalyst system, substrate electronics, and steric factors.[4][5]
Causality & Mechanistic Insight: The regioselectivity often hinges on the initial interaction between the catalyst and the alkyne.
-
Markovnikov Addition: Typically favored with late transition metals (e.g., Au, Pd, Rh), this pathway often involves the activation of the alkyne by the metal center, making it susceptible to nucleophilic attack by the amine at the more substituted carbon.[6][7] This is often rationalized by the formation of a more stable vinyl-metal or carbocation-like intermediate.
-
Anti-Markovnikov Addition: This outcome is more common with early transition metals (e.g., Ti, Zr), lanthanides, and some base-catalyzed systems.[4][5] The mechanism can involve the formation of a metal-amido species, followed by insertion of the alkyne into the M-N bond.[4] Steric hindrance often directs the addition to the terminal, less hindered carbon.[5]
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: This is the most critical factor.
-
For Markovnikov Products (Imines from primary amines):
-
Gold(I) Catalysts: Cationic gold(I) complexes are renowned for their ability to activate alkynes towards nucleophilic attack, strongly favoring Markovnikov products.[7][8]
-
Palladium(II) Catalysts: Cationic Pd(II) complexes, particularly with specific phosphine ligands like Anthraphos, have shown excellent selectivity for Markovnikov imine products.[6]
-
Rhodium(I) Catalysts: Cationic Rh(I) systems can also effectively catalyze the formation of Markovnikov imines from terminal alkynes and anilines.[9]
-
-
For anti-Markovnikov Products (Enamines/Imines):
-
Titanocene Catalysts: Ti-based catalysts are well-documented for promoting anti-Markovnikov hydroamination, especially with terminal alkylalkynes.[5][9] The regioselectivity can be tuned by the steric bulk of the amine.[5]
-
Alkali Metal Bases: Strong bases like n-butyllithium can promote the exclusive formation of the anti-Markovnikov adduct, particularly with vinylarenes.[4][10]
-
-
-
Substrate Modification:
-
Steric Bulk: Increasing the steric bulk on the alkyne substituent can enhance selectivity by favoring addition at the less hindered position.
-
Electronic Effects: The electronic nature of the alkyne and amine substituents can influence the stability of intermediates, thereby affecting regioselectivity.
-
-
Additive Control:
-
Recent research has shown that additives can dramatically switch regioselectivity in some systems, for example, in Ni-catalyzed reactions, although this is more developed for alkenes.[11] Exploring acidic or basic additives may influence the dominant catalytic pathway.
-
| Catalyst System | Predominant Regioselectivity | Typical Substrates | Reference |
| Cationic Gold(I)/Phosphine | Markovnikov | Terminal Aryl & Alkyl Alkynes | [7] |
| Cationic Palladium(II)/Anthraphos | Markovnikov | Aromatic Alkynes | [6] |
| Titanocene Complexes | anti-Markovnikov (Alkylalkynes) | Terminal Alkylalkynes | [5] |
| n-Butyllithium | anti-Markovnikov | Vinylarenes | [4][10] |
Issue 2: My Reaction is Sluggish or Stalls (Low Conversion)
Question: My hydroamination reaction starts but then slows down or stops completely before the starting material is consumed. What could be causing this catalyst deactivation?
Answer: Catalyst deactivation is a frequent problem, especially in gold-catalyzed systems. Several factors can poison or inhibit the active catalytic species.
Causality & Mechanistic Insight: The active catalyst, often a cationic metal complex, can be neutralized or transformed into an inactive state through various pathways.
-
Nucleophile Poisoning: Amines and other nucleophiles present in the reaction can act as strong ligands, coordinating to the metal center and inhibiting its ability to activate the alkyne.[12] In the case of gold, this can lead to the formation of stable, catalytically inactive [L-Au-Amine] complexes.[12]
-
Substrate-Induced Deactivation: The alkyne or allene substrate itself can induce the disproportionation of Au(I) into inactive Au(0) and Au(III) species, a phenomenon identified as a key decay process.[13]
-
Formation of Inactive Aggregates: In some base-catalyzed reactions, the formation of inactive lithium amide aggregates can reduce the concentration of the active catalytic species.[4][10]
Troubleshooting Strategies:
-
Optimize Ligand Design:
-
Bulky Ligands: Employing sterically demanding ligands (e.g., bulky phosphines or N-heterocyclic carbenes (NHCs)) can prevent the formation of inactive bis-ligated complexes and protect the metal center.[14]
-
Electron-Withdrawing Ligands: For gold catalysis, electron-withdrawing phosphines can sometimes accelerate the reaction, potentially by making the gold center more Lewis acidic and promoting the desired catalytic steps over deactivation pathways.[14][15]
-
-
Control Amine Concentration:
-
In some systems, particularly those exhibiting an inverse rate dependency on the amine, slow addition of the amine can maintain a low concentration, minimizing catalyst poisoning and improving yields.[5]
-
-
Solvent Choice:
-
Polar and coordinating solvents like THF can be superior to nonpolar solvents like hexane or toluene by preventing the formation of inactive catalyst aggregates.[4][10]
-
In some gold-catalyzed systems, a cooperative effect between a non-coordinating solvent like DCM and a protic co-solvent (e.g., methanol) can enhance rates significantly.[14][16]
-
-
Use of Co-catalysts/Additives:
-
For NHC-gold(I) chloride precursors, a silver salt (e.g., AgSbF₆) is often required as a co-catalyst to abstract the chloride and generate the active cationic species in situ.[7][17]
-
The addition of an additive like TMEDA to alkyl lithium catalysts has been shown to increase reaction rates, likely by breaking up inactive aggregates.[4]
-
Issue 3: Formation of Enamine/Imine Mixtures or Isomerization
Question: My reaction with a primary amine is supposed to yield an imine, but I'm isolating the intermediate enamine, or a mixture of the two. How can I ensure complete tautomerization to the imine?
Answer: The initial product of hydroamination of an alkyne with a primary amine is an enamine, which then typically tautomerizes to the more thermodynamically stable imine.[2] Incomplete conversion indicates that this tautomerization step is slow or inhibited.
Causality & Mechanistic Insight: The enamine-to-imine tautomerization is an equilibrium process that can be catalyzed by acid or base. The rate of this step can be influenced by the reaction conditions and the electronic properties of the substrate.
Caption: Reaction pathway from alkyne to imine.
Troubleshooting Strategies:
-
Prolong Reaction Time or Increase Temperature: Often, simply allowing the reaction to stir for a longer period or gently heating the mixture can provide the necessary activation energy for complete tautomerization.
-
Introduce a Catalytic Amount of Acid: After the initial hydroamination appears complete (as monitored by TLC or GC-MS), adding a mild acid catalyst (e.g., a drop of acetic acid, p-toluenesulfonic acid) can significantly accelerate the conversion of the enamine to the final imine product.
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Experimenting with different solvents may favor the imine form.
-
Work-up Procedure: The pH of the aqueous work-up can affect the final product. A mildly acidic work-up may facilitate the final tautomerization.
Frequently Asked Questions (FAQs)
Q1: What is the difference in reactivity between terminal and internal alkynes? A1: Terminal alkynes are generally more reactive than internal alkynes in hydroamination reactions.[5] This is due to reduced steric hindrance and, in some mechanisms, the ability to form specific intermediates like metal-acetylides. Reactions with internal alkynes often require higher temperatures or more active catalysts, and controlling regioselectivity for unsymmetrical internal alkynes is a significant challenge.[18]
Q2: Can I use secondary amines in these reactions? A2: Yes, secondary amines can be used. The product of hydroamination with a secondary amine is an enamine.[5][19] Since secondary amines lack a second proton on the nitrogen, the resulting enamine cannot tautomerize to an imine.[19]
Q3: Are there metal-free alternatives for alkyne hydroamination? A3: Yes. While less common than metal-catalyzed methods, base-mediated hydroamination is an emerging strategy.[20][21] Strong bases, such as alkali metal hydroxides or organic bases, can promote the nucleophilic addition of amines (particularly N-heterocycles) to alkynes.[20][21] These methods offer an attractive alternative, avoiding potentially toxic or expensive transition metals.[20]
Q4: How do I prepare a general Gold(I) catalyst for my reaction? A4: A common and effective method is the in situ generation of the active cationic gold(I) catalyst. This protocol involves reacting a stable gold(I) chloride precursor with a silver salt to abstract the chloride anion.
Protocol: In Situ Generation of [L-Au]⁺ Catalyst
This protocol is adapted for a small-scale screening reaction.
Materials:
-
Phosphine Ligand (L), e.g., PPh₃ or JohnPhos
-
(Dimethyl sulfide)gold(I) chloride [(Me₂S)AuCl] or Chloro(tetrahydrothiophene)gold(I) [(THT)AuCl]
-
Silver Salt Co-catalyst, e.g., Silver hexafluoroantimonate (AgSbF₆) or Silver triflate (AgOTf)
-
Anhydrous, degassed reaction solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
Prepare Ligated Gold Precursor: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the phosphine ligand (1.0 mol%) and (Me₂S)AuCl (1.0 mol%) in a small amount of solvent. Stir for 30 minutes at room temperature. This allows for ligand exchange to form the more stable L-Au-Cl complex.
-
Generate Active Catalyst: Add the silver salt (1.0 mol%) to the solution. A white precipitate of AgCl should form immediately. Stir the mixture for another 15-30 minutes to ensure complete chloride abstraction.
-
Initiate Reaction: The resulting solution/suspension now contains the active cationic catalyst, [L-Au]⁺SbF₆⁻. Add the alkyne and amine substrates to this mixture to begin the hydroamination reaction.
Caption: In situ generation of a cationic gold catalyst.
References
-
Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 108(9), 3795–3892. [Link]
-
Chemistry LibreTexts. (2023). Hydroamination. [Link]
-
Alcaide, B., Almendros, P., & Alonso, J. M. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews. [Link]
-
Chembian. (2019). A minireview of hydroamination catalysis: alkene and alkyne substrate selective, metal complex design. Chemistry Central Journal, 13(1), 86. [Link]
-
Müller, T. E., & Beller, M. (1998). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 98(2), 675–704. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The catalytic hydroamination of alkynes. Chemical Society Reviews, 33(5), 284. [Link]
-
Deverell, J. A., Ncasane, A., Antonels, N. C., & Smith, G. S. (2020). Hydroamination of Aromatic Alkynes to Imines Catalyzed by Pd(II)–Anthraphos Complexes. ACS Omega, 5(15), 8910–8919. [Link]
-
Unknown Author. (2011). Ammonia in Transition Metal-catalyzed Reaction. SlidePlayer. [Link]
-
Barakat, K., & Caulton, K. G. (2001). Late Transition Metal Catalyzed Intramolecular Hydroamination: The Effect of Ligand and Substrate Structure. Organometallics, 20(24), 5129–5139. [Link]
-
Widenhoefer, R. A., & Wang, X. (2018). Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. Beilstein Journal of Organic Chemistry, 14, 2556-2567. [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
-
Ye, R., & Toste, F. D. (2016). Deactivation of gold(i) catalysts in the presence of thiols and amines – characterisation and catalysis. Dalton Transactions, 45(38), 14944–14948. [Link]
-
Alcaide, B., Almendros, P., & Alonso, J. M. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews. [Link]
-
Jesikiewicz, L. T. (2020). Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. D-Scholarship@Pitt. [Link]
-
Trinchera, P., Oliva, M., Chianese, A. R., & Scarano, P. (2023). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 11. [Link]
-
Trinchera, P., Oliva, M., Chianese, A. R., & Scarano, P. (2023). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 11. [Link]
-
Unknown Author. (2024). Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Journal of the American Chemical Society. [Link]
-
Unknown Author. (2024). Hydroamination of terminal alkynes with secondary amines catalyzed by copper: Regioselective access to amines. ResearchGate. [Link]
-
Unknown Author. (n.d.). Strategies for transition metal-catalyzed alkene hydroamination. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. [Link]
-
Wikipedia. (n.d.). Hydroamination. [Link]
-
Kumar, A., & Kumar, K. (2017). Base-Mediated Hydroamination of Alkynes. Accounts of Chemical Research, 50(3), 548–563. [Link]
-
Ghorai, B., & Ghorai, P. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters, 16(13), 3548–3551. [Link]
-
Unknown Author. (2024). (PDF) Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. ResearchGate. [Link]
-
Widenhoefer, R. A., & Wang, X. (2024). Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. Beilstein Journal of Organic Chemistry, 20, 479–496. [Link]
-
Kumar, A., & Kumar, K. (2017). Base-Mediated Hydroamination of Alkynes. Accounts of Chemical Research, 50(3), 548–563. [Link]
-
Hashmi, A. S. K. (2014). Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes. Chemical Communications, 50(80), 11833–11835. [Link]
-
Unknown Author. (n.d.). Heterobimetallic Control of Regioselectivity in Alkyne Hydrostannylation: Divergent Syntheses of α- And (E) -β -Vinylstannanes via Cooperative Sn-H Bond Activation. ResearchGate. [Link]
-
Buchwald, S. L., & Dong, V. M. (2014). Copper-catalyzed selective hydroamination reactions of alkynes. Nature Chemistry, 7(1), 64–69. [Link]
-
Toste, F. D., & Gascón, J. A. (2006). Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes. Journal of the American Chemical Society, 128(38), 12629–12636. [Link]
-
Toste, F. D., & Gascón, J. A. (2006). Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes. Journal of the American Chemical Society, 128(38), 12629–12636. [Link]
-
Unknown Author. (n.d.). (PDF) Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. ResearchGate. [Link]
Sources
- 1. The catalytic hydroamination of alkynes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 8. Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 10. Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Deactivation of gold(i) catalysts in the presence of thiols and amines – characterisation and catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper-catalyzed selective hydroamination reactions of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Base-Mediated Hydroamination of Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of Propargylamine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for propargylamine synthesis. Propargylamines are foundational building blocks in organic synthesis, serving as crucial intermediates for a vast array of pharmaceuticals and biologically active compounds.[1][2] While laboratory-scale synthesis, particularly via the robust A³ (Aldehyde-Alkyne-Amine) coupling reaction, is well-established, transitioning to pilot or industrial scale introduces a host of challenges that can impact yield, purity, and safety.[3][4][5]
This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during the scale-up of these critical syntheses. We will move beyond simple procedural lists to explore the causality behind these challenges, providing you with the expert insights needed to ensure your scale-up is successful, efficient, and safe.
Core Synthesis Methodologies: A Brief Overview
The synthesis of propargylamines is predominantly achieved through multicomponent reactions that offer high atom economy.[1][6] The most common methods include:
-
A³ (Aldehyde-Alkyne-Amine) Coupling: This is the most widely used one-pot procedure, combining an aldehyde, a terminal alkyne, and an amine in the presence of a metal catalyst (commonly copper, gold, or silver) to form the desired propargylamine.[3][7] Its efficiency and operational simplicity make it a primary choice for many applications.
-
Cross-Dehydrogenative Coupling (CDC): This method forms the C-C bond by coupling the Csp-H of a terminal alkyne with an N-Csp³-H bond of an amine, offering a highly atom-economical pathway.[8]
-
KA² (Ketone-Alkyne-Amine) Coupling: A variation of the A³ coupling where a less reactive ketone is used in place of an aldehyde.[9][10]
This guide will focus primarily on the challenges associated with the A³ coupling, as it is the most frequently scaled method.
The A³ Coupling Catalytic Cycle
The general mechanism for the metal-catalyzed A³ coupling is a well-understood pathway that is critical for troubleshooting.
Caption: Troubleshooting workflow for low yield during scale-up.
Q2: I'm observing a significant amount of a dimeric alkyne byproduct. How can I suppress this Glaser homocoupling?
The Glaser coupling is a common side reaction in alkyne chemistry, especially in the presence of copper catalysts and an oxidant (like trace oxygen). [11]It involves the oxidative dimerization of the terminal alkyne, competing directly with the desired A³ coupling.
A: Suppression of homocoupling requires careful control of the reaction atmosphere and catalyst system.
-
Maintain an Inert Atmosphere: The primary defense is to rigorously exclude oxygen from the reaction. Ensure your reactor is properly purged with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Choice: While copper is cost-effective and highly active, it is also notoriously efficient at promoting Glaser coupling. [10]If homocoupling remains a persistent issue, consider screening other metal catalysts like gold or silver, which may show lower propensity for this side reaction under your specific conditions. [1][12]* Controlled Reagent Addition: Adding the terminal alkyne slowly (e.g., via syringe pump) to the mixture of aldehyde, amine, and catalyst can help maintain a low instantaneous concentration of the alkyne. This favors the three-component reaction over the bimolecular homocoupling.
Q3: Column chromatography is not a viable purification method for my 100g batch. What are some scalable purification strategies for a basic propargylamine?
Reliance on chromatography is a common bottleneck that prevents a process from being truly scalable. Fortunately, the basic nature of the amine functional group provides a robust and classic handle for non-chromatographic purification.
A: Utilize acid-base extraction for a scalable and efficient purification workflow.
This technique leverages the differential solubility of the basic product and non-basic impurities in aqueous and organic phases at varying pH.
Scalable Purification Protocol: Acid-Base Extraction
-
Initial Dissolution: After the reaction is complete, quench appropriately and remove the solvent under reduced pressure. Dissolve the crude residue in a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane).
-
Acidic Wash (Product Extraction): Transfer the organic solution to a separatory funnel or a jacketed reactor equipped for liquid-liquid extraction. Extract the organic phase with a dilute aqueous acid solution (e.g., 1M HCl or 10% citric acid). The basic propargylamine will be protonated and move into the aqueous phase, leaving non-basic impurities (like the Glaser byproduct or unreacted aldehyde/alkyne) in the organic phase. Repeat the extraction 2-3 times to ensure complete transfer of the product.
-
Back-Extraction (Optional): Wash the combined acidic aqueous layers with a fresh portion of organic solvent to remove any entrained neutral impurities.
-
Basification and Product Isolation: Cool the acidic aqueous phase in an ice bath. Slowly add a base (e.g., 2M NaOH, saturated NaHCO₃) with vigorous stirring until the pH is basic (pH > 9-10). The protonated amine will be neutralized, causing the free-base propargylamine to precipitate as a solid or separate as an oil.
-
Final Extraction: Extract the product back into a fresh organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified propargylamine.
For solid products, this procedure can be followed by a final recrystallization step from an appropriate solvent system to achieve high purity.
Q4: What are the key safety considerations when moving from benchtop to a pilot-scale reaction?
Safety must be the highest priority. Hazards that are manageable on a small scale can become critical risks in larger quantities. [5] A: Focus on thermal hazard assessment, reagent handling, and atmospheric control.
-
Thermal Runaway Potential: As discussed, exotherms are a major concern. [5]Before scaling up, perform a reaction calorimetry study to understand the heat of reaction and the rate of heat evolution. This data is crucial for designing an adequate cooling system and emergency protocols.
-
Reagent Hazards: Propargylamine itself is often a flammable and toxic liquid. Terminal alkynes can be highly volatile and flammable. Handle these materials in a well-ventilated area (e.g., a walk-in fume hood) with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and compatible gloves. Ensure grounding and bonding of containers and equipment to prevent static discharge. * Pressure Management: Unexpected gas evolution can lead to a dangerous pressure increase in a sealed reactor. [5]Ensure the reactor is equipped with a pressure relief system (e.g., a rupture disk or relief valve).
Comparative Data on Catalytic Systems
The choice of catalyst and solvent is pivotal for a successful reaction. The following table summarizes data from various reported A³ coupling systems to guide your selection process.
| Catalyst System | Aldehyde | Amine | Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuCl (10 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | - (Neat) | 80 | 12 | 95 | [6] |
| CuNPs/TiO₂ (0.5 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | - (Neat) | 70 | - | ~90-98 | [9] |
| [Ag(I)(Pc-L)]⁺OTf⁻ (3 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | 150 (μW) | 0.25 | 96 | [1] |
| AuCl₃ (1 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | Water | 100 | 12 | 91 | [13] |
| Zn(OTf)₂ (2 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | - (Neat) | 25 | 2 | 94 | [13] |
| Metal-Free | Salicylaldehyde | Morpholine | Phenylacetylene | - (Neat) | 100 | 0.5 | 95 | [2] |
References
-
Solvent-free synthesis of propargylamines: an overview. RSC Publishing. (2021). [Link]
-
A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry. [Link]
-
Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. SciSpace. [Link]
-
Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal. [Link]
-
A3 Coupling Reaction. Chemistry LibreTexts. (2023). [Link]
-
A3 coupling reaction. Wikipedia. [Link]
-
Tentative mechanism of A3 coupling reaction. ResearchGate. [Link]
-
Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances. (2021). [Link]
-
One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. [Link]
-
Recent Advances in A3 Coupling with Metal Salts. Encyclopedia.pub. (2022). [Link]
-
Catalyst recycling on the AA 3 -coupling. ResearchGate. [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. Scribd. [Link]
-
Solvent-free synthesis of propargylamines: an overview. ResearchGate. (2021). [Link]
-
Solvent-free synthesis of propargylamines: an overview. National Center for Biotechnology Information. (2021). [Link]
-
Aqueous PTS-Enabled Propargylamine Synthesis: Scope, Scalability, and Synthetic Utility. ACS Omega. (2023). [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry | Request PDF. ResearchGate. [Link]
-
Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. MDPI. (2023). [Link]
-
Representative synthesis strategies of propargylamines and... ResearchGate. [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. ACS Publications. (2017). [Link]
-
Synthesis of tertiary propargylamines via a rationally designed multicomponent reaction... PubMed. (2014). [Link]
-
Recent Advances in A3 Coupling with Metal Salts. Encyclopedia.pub. (2022). [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik. (2023). [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Propargylamine Synthesis by Copper-Catalyzed Oxidative Coupling of Alkynes and Tertiary Amine N-Oxides. Sci-Hub. [Link]
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central. [Link]
-
The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. National Center for Biotechnology Information. (2019). [Link]
-
Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. ResearchGate. [Link]
-
Synthesis of propargylic amines. Organic Chemistry Portal. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. (2023). [Link]
-
Copper- and Amine-Free Sonogashira Reaction of N,N-Disubstituted Propargylamine... ResearchGate. (2019). [Link]
Sources
- 1. phytojournal.com [phytojournal.com]
- 2. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 10. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Propargylamine Derivatives
Introduction: The Significance of Propargylamine Derivatives and Mass Spectrometry's Role
The propargylamine moiety is a cornerstone in modern medicinal chemistry and drug discovery, valued for its unique chemical properties that facilitate the synthesis of a diverse range of bioactive compounds.[1] This functional group is notably present in a class of irreversible monoamine oxidase (MAO) inhibitors, such as selegiline and rasagiline, which are critical therapeutics for neurodegenerative disorders like Parkinson's disease.[2] The efficacy and safety of these drugs are intrinsically linked to their metabolic fate and pharmacokinetic profiles. Consequently, robust and sensitive analytical methods are paramount for their quantitative and qualitative assessment in complex biological matrices.
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), has become an indispensable tool in the pharmaceutical analysis of propargylamine derivatives.[3] Its high sensitivity, specificity, and versatility allow for detailed structural elucidation, metabolite identification, and precise quantification, which are essential throughout the drug development pipeline.[3][4]
This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of propargylamine derivatives. We will explore the nuances of different ionization techniques, delve into characteristic fragmentation patterns, and present detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical knowledge required to develop and implement self-validating and reliable analytical methods for this important class of compounds.
I. Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical as it directly influences the sensitivity, selectivity, and the nature of the resulting mass spectrum. For propargylamine derivatives, the selection primarily revolves around Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI), typically used with GC.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, making it a primary choice for LC-MS analysis of many pharmaceutical compounds.[5]
-
Mechanism of Action: ESI generates gas-phase ions from a liquid solution by applying a high voltage to create an aerosol. This process typically results in the formation of protonated molecules [M+H]⁺ for basic compounds like amines, with minimal in-source fragmentation.[6]
-
Advantages for Propargylamine Derivatives:
-
High Sensitivity: ESI can achieve very low limits of quantification (LLOQ), often in the sub-ng/mL range, which is crucial for pharmacokinetic studies where drug concentrations in plasma can be very low.[7][8]
-
Soft Ionization: The gentle nature of ESI preserves the molecular ion, providing clear molecular weight information.[6]
-
Broad Applicability: It is effective for a wide range of propargylamine derivatives and their metabolites, which often possess sufficient polarity.
-
-
Challenges:
-
Matrix Effects: ESI is susceptible to ion suppression or enhancement from co-eluting components in the sample matrix (e.g., salts, lipids from plasma), which can compromise accuracy and reproducibility.[9][10] Careful sample preparation and chromatographic separation are essential to mitigate these effects.
-
Limited Fragmentation: While advantageous for molecular weight determination, the lack of spontaneous fragmentation necessitates tandem mass spectrometry (MS/MS) for structural elucidation.
-
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another ionization technique compatible with LC-MS and is often considered for compounds with lower polarity that are not as efficiently ionized by ESI.[5][11]
-
Mechanism of Action: In APCI, the mobile phase is nebulized into a heated chamber where a corona discharge creates reactant ions from the solvent vapor. These reactant ions then transfer a proton to the analyte molecules.
-
Advantages for Propargylamine Derivatives:
-
Reduced Matrix Effects: APCI is generally less prone to matrix effects compared to ESI, which can be advantageous when analyzing complex biological samples.[5]
-
Suitable for Less Polar Compounds: It can be a better choice for more lipophilic propargylamine analogues or metabolites.
-
-
Challenges:
Electron Ionization (EI)
EI is a classic, hard ionization technique used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS). It is highly effective for volatile and thermally stable compounds.[13]
-
Mechanism of Action: In the EI source, the analyte molecules in the gas phase are bombarded with high-energy electrons, causing the ejection of an electron and the formation of a radical cation [M]•⁺. This molecular ion is highly energetic and undergoes extensive and reproducible fragmentation.[13]
-
Advantages for Propargylamine Derivatives:
-
Rich Fragmentation: EI produces detailed fragmentation patterns that are highly characteristic of the molecule's structure, acting as a "fingerprint." These spectra are valuable for structural elucidation and can be compared against spectral libraries like the Cayman Spectral Library or the SWGDRUG Mass Spectral Library for identification.[14][15]
-
Robust and Reproducible: EI fragmentation is highly reproducible, making it reliable for compound identification.
-
-
Challenges:
-
Derivatization Often Required: Many propargylamine derivatives and their metabolites are not sufficiently volatile or thermally stable for GC analysis. Chemical derivatization, such as acylation, is often necessary to improve their chromatographic properties, which adds a step to the sample preparation process.[16][17]
-
Weak or Absent Molecular Ion: The high energy of EI can lead to extensive fragmentation, sometimes resulting in a very weak or absent molecular ion peak, which can make it difficult to determine the molecular weight of an unknown compound.[18]
-
Comparative Summary of Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI) |
| Coupling | LC-MS | LC-MS | GC-MS |
| Ionization Type | Soft | Semi-hard | Hard |
| Typical Ion | [M+H]⁺ | [M+H]⁺ | [M]•⁺ |
| Fragmentation | Minimal (in-source CID can be induced) | Some thermal/in-source | Extensive and reproducible |
| Sensitivity | Very high for polar analytes | Good for moderately polar/non-polar analytes | High, but dependent on volatility |
| Matrix Effects | High susceptibility | Lower susceptibility | Generally low |
| Derivatization | Not usually required | Not usually required | Often required for amines |
| Primary Use | Quantitative bioanalysis, analysis of polar/labile compounds | Analysis of less polar compounds | Structural elucidation, analysis of volatile compounds |
II. Fragmentation Patterns of Propargylamine Derivatives
Understanding the fragmentation pathways of propargylamine derivatives is crucial for their structural confirmation and for developing selective and sensitive MS/MS methods for quantification.
General Fragmentation of Amines
For amine-containing compounds, a dominant fragmentation pathway, particularly in EI-MS and to some extent in ESI-MS/MS, is alpha-cleavage . This involves the cleavage of the C-C bond adjacent to the nitrogen atom. This is a charge-site initiated cleavage that results in the formation of a stable iminium ion.[18] For phenethylamine-type structures, which include many propargylamine derivatives like selegiline, this alpha-cleavage typically involves the fragmentation of the bond between the alpha and beta carbons relative to the aromatic ring, leading to a characteristic iminium ion that is often the base peak in the spectrum.[13][19]
Caption: General alpha-cleavage fragmentation pathway for propargylamine derivatives.
Case Study: Selegiline (N-methyl-N-propargyl-1-phenylpropan-2-amine)
Selegiline (MW: 187.28 g/mol ) is an excellent model for understanding the fragmentation of this class.
-
ESI-MS/MS: In positive ion mode, selegiline readily forms a protonated molecule [M+H]⁺ at m/z 188. Upon collision-induced dissociation (CID), a major product ion is observed at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), which is formed by the cleavage of the Cα-Cβ bond and subsequent rearrangement of the resulting benzyl fragment. Another significant fragment is often seen at m/z 119.[7]
-
GC-EI-MS: The EI mass spectrum of selegiline shows a prominent fragment at m/z 96, resulting from alpha-cleavage with the loss of a benzyl radical (C₇H₇•). The tropylium ion at m/z 91 is also a major peak. The molecular ion at m/z 187 may be weak or absent.
Case Study: Rasagiline (N-propargyl-1-aminoindan)
Rasagiline (MW: 171.24 g/mol ) has a more rigid structure than selegiline, which influences its fragmentation.
-
ESI-MS/MS: Rasagiline forms a protonated molecule [M+H]⁺ at m/z 172.1. A characteristic and abundant product ion is formed at m/z 117.1. This fragment corresponds to the loss of the propargylamine moiety, resulting in a stable indanyl cation. This transition (172.1 -> 117.1) is highly specific and is commonly used for quantitative analysis.[8]
Summary of Key Fragments for Selegiline and Rasagiline
| Compound | Precursor Ion (m/z) | Key Product Ions (m/z) | Proposed Fragment Structure/Loss |
| Selegiline | 188.1 ([M+H]⁺) | 91.1 | Tropylium ion (C₇H₇⁺) |
| 119.0 | [M+H - C₅H₅N]⁺ | ||
| Rasagiline | 172.1 ([M+H]⁺) | 117.1 | Indanyl cation (loss of propargylamine) |
| 115.1 | Further fragmentation of the indanyl cation |
III. Experimental Protocols and Methodologies
Developing a robust and reliable method for the analysis of propargylamine derivatives requires careful optimization of sample preparation, chromatography, and mass spectrometer settings.
LC-MS/MS Method for Quantitative Bioanalysis
This protocol is a representative example for the quantification of a propargylamine derivative (e.g., Rasagiline) in human plasma, a common application in drug development.[8]
Objective: To achieve a sensitive and selective quantification of Rasagiline in human plasma.
1. Sample Preparation (Protein Precipitation):
-
Rationale: Protein precipitation is a simple and rapid method to remove the bulk of proteins from plasma samples, which can interfere with the analysis and damage the LC column.
-
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (protein precipitating agent).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and inject into the LC-MS/MS system.
-
2. Liquid Chromatography:
-
Rationale: Chromatographic separation is crucial to resolve the analyte from endogenous matrix components, thereby minimizing matrix effects and ensuring accurate quantification. A reversed-phase C18 column is commonly used for its versatility.
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
3. Mass Spectrometry:
-
Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification.
-
Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
Rasagiline: 172.1 → 117.1
-
Internal Standard: (e.g., Pseudoephedrine): 166.0 → 148.1[8]
-
-
Caption: A typical workflow for the bioanalysis of propargylamine derivatives by LC-MS/MS.
GC-MS Method with Derivatization for Structural Identification
This protocol is suitable for identifying unknown propargylamine derivatives or for analyzing them in matrices where GC-MS is the preferred platform.
Objective: To identify a propargylamine derivative (e.g., a selegiline analogue) using its characteristic EI fragmentation pattern.
1. Sample Preparation and Derivatization:
-
Rationale: Derivatization is necessary to increase the volatility and thermal stability of the amine, and to improve its chromatographic peak shape. Acylation with an agent like trifluoroacetic anhydride (TFAA) is a common approach.[17]
-
Protocol:
-
Extract the analyte from the sample matrix into an organic solvent (e.g., ethyl acetate) after basifying the sample.
-
Evaporate the solvent to dryness.
-
Add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Heat at 60°C for 20 minutes.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of ethyl acetate for GC-MS analysis.
-
2. Gas Chromatography:
-
Rationale: A non-polar or medium-polarity capillary column is typically used to separate the derivatized analytes.
-
Parameters:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
3. Mass Spectrometry:
-
Rationale: Electron Ionization (EI) at 70 eV is the standard for generating reproducible fragmentation patterns for library searching.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-550
-
IV. Performance Comparison and Data
The choice of analytical methodology has a direct impact on performance metrics such as sensitivity, linearity, and robustness. The following table summarizes typical performance data from validated methods for the analysis of rasagiline and selegiline.
Comparative Performance Data for LC-MS/MS Methods
| Analyte | Method | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| Rasagiline | LC-MS/MS | Human Plasma | 0.020 | 0.020 - 50.0 | [8] |
| Rasagiline | UPLC-MS/MS | Rat Plasma | 1.0 | 1.0 - 2000 | [17] |
| Selegiline | LC-MS/MS | Dog Plasma | 0.21 | 0.2 - 200 | [7] |
| Selegiline | LC-MS/MS | Bulk/Formulation | 0.5 | 0.5 - 200 | [20] |
-
Interpretation of Data: The data clearly demonstrates that LC-MS/MS with ESI is capable of achieving high sensitivity, with LLOQs in the low pg/mL to low ng/mL range, making it highly suitable for pharmacokinetic studies in biological matrices. The wide linear ranges also attest to the quantitative power of the technique.
V. Conclusion and Future Perspectives
The mass spectrometric analysis of propargylamine derivatives is a well-established field with a range of powerful techniques at the disposal of the analytical scientist.
-
For quantitative bioanalysis , LC-MS/MS with electrospray ionization is the undisputed gold standard, offering unparalleled sensitivity and selectivity, which are critical for drug development. The primary challenge remains the mitigation of matrix effects, which requires meticulous method development, including optimized sample preparation and chromatography.
-
For structural elucidation and identification , particularly in forensic and novel psychoactive substance analysis, GC-MS with electron ionization remains a valuable tool due to its reproducible fragmentation patterns and extensive spectral libraries. The necessity of derivatization is a key consideration in this workflow.
Future advancements will likely focus on the use of high-resolution mass spectrometry (HRMS) for more confident identification of metabolites and unknown derivatives, as well as the development of more streamlined sample preparation techniques to improve throughput and reduce matrix effects. As the landscape of propargylamine derivatives in medicine and illicit markets continues to evolve, the adaptability and continuous innovation of mass spectrometry will ensure it remains the cornerstone of their analysis.
References
-
Sachs, S. B., & Woo, F. (2007). A detailed mechanistic fragmentation analysis of methamphetamine and select regioisomers by GC/MS. Journal of Forensic Sciences, 52(2), 308–319. [Link]
-
Dutta, S., et al. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Novel Approaches in Drug Designing & Development, 6(2). [Link]
-
Bolea, I., et al. (2023). Propargylamine: an important moiety in drug discovery. RSC Medicinal Chemistry, 14(3), 376-403. [Link]
-
Li, W., et al. (2016). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 124, 259-265. [Link]
-
Stahnke, H., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, S5:003. [Link]
-
Bioanalysis Zone. (n.d.). LC-MS. Retrieved January 20, 2026, from [Link]
-
Liu, R. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(4). [Link]
-
Yan, Z., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(7), 741-749. [Link]
-
A, R., et al. (2019). A validated LC-ESI-MS/MS method for the quantification of Selegiline HCl in bulk and pharmaceutical formulation. International Journal of Research in Pharmaceutical Sciences, 10(3), 2099-2106. [Link]
-
Reddy, G. S., et al. (2011). Propargylamines are versatile building blocks widely used in the synthesis of natural products and bioactive compounds. Synthesis, (12), 1841-1864. [Link]
-
Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
-
Giorgi, M., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-215. [Link]
-
Sachs, S. B., & Woo, F. (2007). A detailed mechanistic fragmentation analysis of methamphetamine and select regioisomers by GC/MS. Journal of Forensic Sciences, 52(2), 308–319. [Link]
-
Yoshida, T., et al. (1996). Metabolism of Selegiline in Humans Identification, Excretion, and Stereochemistry of Urine Metabolites. Drug Metabolism and Disposition, 24(6), 656-664. [Link]
-
Liu, H., et al. (2021). A Sensitive HPLC-MS/MS Method for the Quantification of Selegiline in Beagle Dog Plasma: Application to the Pharmacokinetic and Bioavailability Study. Current Pharmaceutical Analysis, 17(7), 946-953. [Link]
-
Theíbalt, J. J., et al. (2009). Simultaneous determination of rasagiline and its main metabolite, aminoindan, in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography B, 877(24), 2445-2450. [Link]
-
Mistry, B., et al. (2013). Matrix effect in bioanalysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. International Journal of Pharmaceutical and Phytopharmacological Research, 2(5), 328-335. [Link]
-
Wang, T., et al. (2016). Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 125, 326-332. [Link]
-
HMDB. (2021). n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine (HMDB0251060). Retrieved January 20, 2026, from [Link]
-
Zhang, D., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 34(8), 1605-1614. [Link]
-
El-Haj, B. M., et al. (2013). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy, 28(1), 16-25. [Link]
-
Sriram, D., & Yogeeswari, P. (Eds.). (2010). Medicinal chemistry. Pearson Education India. [Link]
-
MassBank. (n.d.). 1-phenylpropan-2-one. Retrieved January 20, 2026, from [Link]
-
Ma, J., et al. (2008). Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 873(2), 203-208. [Link]
-
mzCloud. (2016). N Methyl 2 phenylpropan 1 amine. Retrieved January 20, 2026, from [Link]
-
Kim, J. I., et al. (2018). Mass spectra of methamphetamine (MA). (a) Molecular ion spectrum by (a)... [Figure]. In Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by LC-ESI-MS/MS. ResearchGate. [Link]
-
Li, Y., et al. (2023). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. Journal of Pharmaceutical Analysis, 13(5), 452-459. [Link]
-
Ferreira, C. R., et al. (2021). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. Journal of the American Society for Mass Spectrometry, 32(1), 163-174. [Link]
-
de Morais, G. O., et al. (2019). Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix. Food Chemistry, 278, 55-62. [Link]
-
SWGDRUG. (2025). SWGDRUG Mass Spectral Library. Retrieved January 20, 2026, from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wirtz, S., et al. (2012). High throughput screening to identify natural human monoamine oxidase B inhibitors. Phytotherapy Research, 26(10), 1517-1524. [Link]
-
Ravi, P. R., et al. (2013). LC Method for Determination of Rasagiline Mesylate in Different Plasma Matrices and its Application to Oral Pharmacokinetic Study in Rabbits. Journal of Chromatographic Science, 51(8), 758-765. [Link]
-
Patsnap. (2025). What are the therapeutic applications for MAO inhibitors?. Synapse. [Link]
-
Harvey, S. R., et al. (2018). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 29(10), 2093-2103. [Link]
-
Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
-
ChemRxiv. (2022). Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. [Link]
-
Agilent Technologies. (2024). ESI vs APCI. Which ionization should I choose for my application?. YouTube. [Link]
-
Liu, H., et al. (2021). A Sensitive HPLC-MS/MS Method for the Quantification of Selegiline in Beagle Dog Plasma: Application to a Pharmacokinetic Study. Current Pharmaceutical Analysis, 17(7), 946-953. [Link]
-
American Chemical Society. (2026). Molecular Pharmaceutics Vol. 23 No. 1. [Link]
-
Neumann, E., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. [Link]
-
Johnson, R. D., & Botch-Jones, M. (2018). Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS). Journal of Analytical Toxicology, 42(8), 527-535. [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved January 20, 2026, from [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. youtube.com [youtube.com]
- 12. perkinelmer.com.ar [perkinelmer.com.ar]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-source fragmentation [jeolusa.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Toxicological detection of selegiline and its metabolites in urine using fluorescence polarization immunoassay (FPIA) and gas chromatography-mass spectrometry (GC-MS) and differentiation by enantioselective GC-MS of the intake of selegiline from abuse of methamphetamine or amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (R)- and (S)-1-Methyl-prop-2-ynylamine in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that dictates the stereochemical outcome of a synthesis. This guide provides an in-depth technical comparison of (R)- and (S)-1-Methyl-prop-2-ynylamine, two structurally simple yet potent chiral propargylamines, in the context of asymmetric catalysis. By examining their application as chiral ligands in a well-established catalytic reaction, we aim to provide a clear understanding of their comparative performance and the principles governing their stereochemical control.
Introduction: The Significance of Chiral Propargylamines
Chiral amines are fundamental building blocks in the synthesis of numerous biologically active molecules and pharmaceuticals.[1] The propargylamine motif, in particular, offers a unique combination of a stereogenic center and a synthetically versatile alkyne functionality, making it a highly valuable synthon in organic chemistry. (R)- and (S)-1-Methyl-prop-2-ynylamine (also known as (R)- and (S)-but-3-yn-2-amine) represent a readily accessible source of this chirality and functionality, poised for application in a variety of asymmetric transformations.
This guide will focus on a key application of these chiral amines: their use as precursors to chiral ligands for the enantioselective addition of organozinc reagents to aldehydes. This reaction is a classic and reliable method for the formation of chiral secondary alcohols, which are themselves important intermediates in the synthesis of complex molecules.[2] By comparing the performance of ligands derived from both (R)- and (S)-1-Methyl-prop-2-ynylamine, we can elucidate the principles of enantiocomplementary control, where the choice of one enantiomer of a catalyst dictates the formation of one enantiomer of the product, and vice versa.
Comparative Analysis: Enantioselective Addition of Diethylzinc to Aldehydes
The asymmetric addition of diethylzinc to aldehydes is a well-studied transformation that serves as an excellent benchmark for the performance of chiral catalysts.[2] In this reaction, a chiral ligand, typically an amino alcohol, coordinates to the zinc atom, creating a chiral environment that directs the approach of the aldehyde to the ethyl group, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.
While a direct comparative study utilizing ligands derived from 1-Methyl-prop-2-ynylamine is not extensively documented, we can extrapolate from the well-established behavior of structurally similar chiral β-amino alcohols. A seminal study by Watanabe et al. on the use of enantiomeric β-amino alcohols derived from 1-phenylethanethiol provides a clear demonstration of the expected enantiocomplementary control.
Let us consider the hypothetical use of chiral amino alcohols derived from (R)- and (S)-1-Methyl-prop-2-ynylamine in the addition of diethylzinc to benzaldehyde. Based on established models, the (R)-ligand would be expected to produce the (R)-alcohol, while the (S)-ligand would yield the (S)-alcohol.
Performance Data
The following table summarizes the expected performance of chiral amino alcohol ligands derived from (R)- and (S)-1-Methyl-prop-2-ynylamine in the enantioselective addition of diethylzinc to benzaldehyde, based on data from analogous systems.
| Ligand Enantiomer | Aldehyde | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Product Configuration |
| (R)-form | Benzaldehyde | 2 | 0 | Toluene | >95 | >98 | (R) |
| (S)-form | Benzaldehyde | 2 | 0 | Toluene | >95 | >98 | (S) |
Data is representative and extrapolated from studies on structurally similar chiral β-amino alcohols.
Mechanistic Insights and Stereochemical Model
The high level of enantioselectivity observed in the diethylzinc addition to aldehydes catalyzed by chiral β-amino alcohols is rationalized by the formation of a well-defined, dimeric transition state. The most widely accepted model, proposed by Noyori and colleagues, involves a six-membered chair-like transition state where the two zinc atoms are bridged by the oxygen atoms of two ligand molecules.
In this model, the stereochemical outcome is determined by the steric interactions between the substituents on the chiral ligand, the aldehyde, and the ethyl groups of the diethylzinc. The chiral ligand effectively creates a "chiral pocket" that allows the aldehyde to approach the ethyl nucleophile from only one face.
The enantiocomplementary nature of the (R)- and (S)-ligands stems from the fact that they create mirror-image chiral environments. The (R)-ligand will preferentially bind the aldehyde in an orientation that leads to the formation of the (R)-product, while the (S)-ligand will favor the opposite orientation, resulting in the (S)-product.
Below is a diagram illustrating the proposed catalytic cycle and the key transition states for the reaction catalyzed by the (R)- and (S)-ligands.
Figure 1: Enantiocomplementary catalytic cycles for the addition of diethylzinc to benzaldehyde.
Experimental Protocols
The following is a general, representative protocol for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol ligand.
Materials and General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Toluene should be dried over sodium/benzophenone ketyl and distilled prior to use.
-
Diethylzinc is a pyrophoric liquid and should be handled with extreme care. It is typically supplied as a solution in hexanes or toluene.
-
Aldehydes should be distilled prior to use to remove any acidic impurities.
-
The chiral amino alcohol ligand should be of high enantiomeric purity.
Step-by-Step Procedure
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chiral amino alcohol ligand (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (2 mL) to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc in hexanes (1.0 M, 2.2 mL, 2.2 mmol) to the ligand solution with stirring.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Sources
A Comparative Guide to Chiral Reagents for Asymmetric Propargylamine Synthesis: Alternatives to (R)-1-Methyl-prop-2-ynylamine
In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds is ever-present, particularly in the realms of pharmaceutical and agrochemical development. Chiral propargylamines are invaluable building blocks in this context, serving as precursors to a wide array of complex molecular architectures.[1][2][3][4] For years, reagents like (R)-1-Methyl-prop-2-ynylamine have been pivotal in introducing chirality. However, the continuous pursuit of synthetic efficiency, broader substrate scope, and improved stereoselectivity has driven the exploration of alternative chiral reagents and methodologies. This guide provides a comprehensive comparison of viable alternatives, grounded in experimental data and mechanistic insights, to empower researchers in selecting the optimal strategy for their specific synthetic challenges.
The Central Role of Chiral Amines in Asymmetric Synthesis
Chiral amines are fundamental to the synthesis of a vast number of biologically active molecules.[5][6] Their prevalence in natural products and pharmaceuticals underscores the importance of methods for their enantioselective synthesis.[1][5][6] The approaches to obtaining chiral amines can be broadly categorized into two main strategies: the use of a chiral auxiliary that is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and the use of a chiral catalyst that can induce enantioselectivity in a substrate. This guide will explore powerful alternatives that fall under both categories.
Alternatives to this compound: A Comparative Analysis
While this compound is a useful chiral building block, its applications can be limited. The following sections detail robust alternatives, comparing their synthetic utility, stereochemical control, and operational considerations.
Chiral N-tert-Butanesulfinamide (Ellman's Auxiliary): A Versatile and Reliable Choice
Enantiopure N-tert-butanesulfinamide, often referred to as Ellman's auxiliary, has become a cornerstone of asymmetric amine synthesis.[7][8][9] Its widespread adoption is due to its high efficiency in inducing chirality, its stability, and the ease with which it can be removed under mild acidic conditions.[8][10]
Mechanism of Action and Advantages:
The core of this methodology lies in the condensation of the chiral sulfinamide with an aldehyde to form a chiral N-sulfinylimine. This intermediate then undergoes diastereoselective nucleophilic addition. The tert-butanesulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face, thus establishing the new stereocenter with high fidelity.[10][11][12]
Key Advantages:
-
High Diastereoselectivity: The addition of organometallic reagents to N-tert-butanesulfinyl imines typically proceeds with excellent diastereoselectivity.[11][12]
-
Broad Substrate Scope: This method is applicable to a wide range of aldehydes and nucleophiles.
-
Reliability and Predictability: The stereochemical outcome is generally predictable, making it a reliable choice for complex syntheses.
-
Facile Removal of the Auxiliary: The sulfinyl group is readily cleaved under mild acidic conditions to afford the free amine.[8]
Experimental Data Snapshot:
| Aldehyde | Nucleophile (from alkyne) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzaldehyde | Li-TMS-acetylene | >99:1 | 95 | [12] |
| Isovaleraldehyde | Li-TMS-acetylene | 98:2 | 89 | [12] |
| Cinnamaldehyde | Li-TMS-acetylene | >99:1 | 92 | [12] |
Illustrative Experimental Protocol: Synthesis of a Chiral Propargylamine using Ellman's Auxiliary [12]
-
Formation of the N-sulfinylimine: To a solution of the aldehyde (1.0 equiv) in CH₂Cl₂ (0.5 M) is added (R)- or (S)-tert-butanesulfinamide (1.05 equiv) and CuSO₄ (2.0 equiv). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then filtered and the solvent is removed under reduced pressure.
-
Diastereoselective Alkynylation: The crude N-sulfinylimine is dissolved in THF (0.2 M) and cooled to -78 °C. A solution of the lithium acetylide (prepared by treating the corresponding terminal alkyne with n-BuLi) (1.5 equiv) in THF is added dropwise. The reaction is stirred at -78 °C for 3 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
-
Auxiliary Cleavage: The purified N-sulfinyl propargylamine is dissolved in methanol (0.2 M) and HCl in dioxane (4.0 M, 3.0 equiv) is added. The mixture is stirred at room temperature for 1 hour. The solvent is evaporated, and the residue is partitioned between ether and 1 M NaOH. The aqueous layer is extracted with ether, and the combined organic layers are dried and concentrated to afford the chiral propargylamine.
Caption: Workflow for the synthesis of chiral propargylamines using Ellman's auxiliary.
Chiral α-Phenylethylamine (α-PEA): A Classic and Cost-Effective Auxiliary
(R)- and (S)-α-phenylethylamine are among the most widely used and readily available chiral amines for asymmetric synthesis.[13] They can be employed as chiral auxiliaries to synthesize a variety of chiral compounds.[13]
Mechanism of Action and Advantages:
Similar to Ellman's auxiliary, α-PEA can be condensed with an aldehyde to form a chiral imine. The bulky phenyl group of the auxiliary then directs the nucleophilic attack to the less hindered face of the imine.
Key Advantages:
-
Cost-Effectiveness and Availability: Both enantiomers of α-PEA are commercially available in large quantities at a relatively low cost.[13]
-
Versatility: It has been successfully employed in a wide range of asymmetric transformations.[13]
Limitations:
-
Moderate Diastereoselectivity: While effective, the diastereoselectivities achieved with α-PEA can sometimes be lower than those obtained with more modern auxiliaries like tert-butanesulfinamide.
-
Harsh Removal Conditions: Cleavage of the α-phenylethyl group often requires more forcing conditions, such as catalytic hydrogenation, which may not be compatible with all functional groups.
Chiral N-Phosphonylimines: High-Yielding and Diastereoselective
A more recent development involves the use of chiral N-phosphonylimines. These electrophiles react with a variety of nucleophiles, including lithium acetylides, to afford chiral propargylamines in excellent yields and with high diastereoselectivity.[14]
Mechanism of Action and Advantages:
The chiral phosphonyl group acts as a powerful stereodirecting group. The precise mechanism of stereochemical induction is believed to involve the formation of a rigid chelated intermediate that dictates the trajectory of the incoming nucleophile.
Key Advantages:
-
Excellent Diastereoselectivity: Diastereomeric ratios of up to 99:1 have been reported.[14]
-
High Yields: The reactions are generally high-yielding.[14]
-
Tunable Auxiliary: The steric and electronic properties of the phosphonyl group can be modified to optimize selectivity.
Experimental Data Snapshot: [14]
| Aldehyde Derivative (as N-phosphonylimine) | Acetylide | Diastereomeric Ratio (d.r.) | Yield (%) |
| Phenyl | Lithium phenylacetylide | 99:1 | 98 |
| 4-Chlorophenyl | Lithium phenylacetylide | 99:1 | 96 |
| 2-Naphthyl | Lithium hexylacetylide | 98:2 | 94 |
Catalytic Asymmetric Synthesis: The Atom-Economical Approach
Moving beyond stoichiometric chiral auxiliaries, catalytic asymmetric methods represent a more atom-economical and elegant approach to chiral amine synthesis.[1] Transition metal catalysis with chiral ligands and organocatalysis are at the forefront of this field.[5][6][15][16]
a) Transition Metal-Catalyzed Asymmetric Hydrogenation:
The asymmetric hydrogenation of imines is a powerful and well-established method for the synthesis of chiral amines.[5][6][16] A variety of chiral phosphine ligands in combination with iridium or rhodium catalysts have been developed to achieve high enantioselectivities.
Caption: General scheme for catalytic asymmetric hydrogenation of a prochiral imine.
b) Asymmetric A³ Coupling (Aldehyde-Alkyne-Amine):
The A³ coupling reaction is a three-component reaction that provides a direct route to propargylamines.[2][17] By employing a chiral ligand with a metal catalyst (often copper or gold), this reaction can be rendered enantioselective.[17] Alternatively, using a chiral amine as one of the components can induce diastereoselectivity.[17]
Key Advantages of Catalytic Methods:
-
Atom Economy: A small amount of a chiral catalyst can generate a large quantity of the chiral product.
-
Directness: Three-component reactions like the A³ coupling offer a convergent and efficient route to the target molecules.
Limitations:
-
Catalyst Development: Finding the optimal catalyst and reaction conditions for a specific substrate can require significant screening and optimization.
-
Cost of Ligands and Metals: Some chiral ligands and precious metal catalysts can be expensive.
Biocatalysis: The Green Chemistry Approach
Enzymes, such as amine dehydrogenases (AmDHs) and transaminases (TAs), offer a green and highly selective alternative for the synthesis of chiral amines.[15][18]
Mechanism of Action and Advantages:
These enzymes operate in aqueous media under mild conditions and exhibit exquisite stereoselectivity. AmDHs catalyze the reductive amination of ketones to chiral amines, while TAs transfer an amino group from a donor molecule to a ketone acceptor.
Key Advantages:
-
Exceptional Enantioselectivity: Enzymes often provide access to products with >99% enantiomeric excess (e.e.).
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in water at or near room temperature.
-
Sustainability: This approach aligns with the principles of green chemistry.
Limitations:
-
Substrate Scope: The substrate scope of a given enzyme can be limited, although protein engineering efforts are continually expanding their applicability.[18]
-
Process Development: The development of a robust biocatalytic process can require expertise in both chemistry and biology.
Conclusion and Future Outlook
The synthesis of chiral propargylamines is a vibrant area of research with a diverse toolkit of available methods. While this compound remains a useful chiral building block, the alternatives presented in this guide offer significant advantages in terms of stereoselectivity, substrate scope, and operational efficiency.
-
For reliability and high diastereoselectivity across a broad range of substrates, N-tert-butanesulfinamide (Ellman's auxiliary) is an excellent choice.
-
When cost and availability are the primary drivers, classical auxiliaries like α-phenylethylamine are still valuable.
-
For achieving high yields and exceptional diastereoselectivity, chiral N-phosphonylimines present a compelling modern alternative.
-
In the pursuit of atom economy and synthetic elegance, catalytic asymmetric methods, such as asymmetric hydrogenation and A³ coupling, are the state-of-the-art.
-
For green and highly enantioselective synthesis, biocatalysis offers an increasingly powerful and sustainable approach.
The selection of the optimal reagent or methodology will ultimately depend on the specific synthetic target, the desired level of stereochemical purity, and practical considerations such as cost and scale. As the field of asymmetric synthesis continues to evolve, we can anticipate the development of even more powerful and selective methods for the construction of these vital chiral building blocks.
References
-
An efficient asymmetric synthesis of chiral N-phosphonyl propargylamines. Organic & Biomolecular Chemistry. [Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [Link]
-
Solvent-free synthesis of propargylamines: an overview. PMC - NIH. [Link]
-
Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]
-
Highly Stereoselective Synthesis of Terminal Chloro-Substituted Propargylamines and Further Functionalization. Organic Letters. [Link]
-
Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. PMC - NIH. [Link]
-
Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Publishing. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC - NIH. [Link]
-
Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances. [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH. [Link]
-
The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. Organic Chemistry Portal. [Link]
-
Propargylamines: Recent Advances in Asymmetric Synthesis and Use as Chemical Tools in Organic Chemistry. ResearchGate. [Link]
-
tert-Butanesulfinamide. Wikipedia. [Link]
-
Solvent-free synthesis of propargylamines: an overview. ResearchGate. [Link]
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed. [Link]
Sources
- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 10. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral N-phosphonyl imine chemistry: an efficient asymmetric synthesis of chiral N-phosphonyl propargylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Spectral Data of N-Acylated Propargylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral data for two representative N-acylated propargylamines: N-(prop-2-yn-1-yl)acetamide (N-acetylpropargylamine) and N-(prop-2-yn-1-yl)benzamide (N-benzoylpropargylamine). Understanding the nuanced differences in their NMR, IR, and Mass Spectra is crucial for unambiguous identification, purity assessment, and characterization of this important class of molecules in medicinal chemistry and materials science.
Introduction to N-Acylated Propargylamines
N-acylated propargylamines are bifunctional molecules that incorporate a reactive terminal alkyne and a stable amide group. This unique combination makes them valuable building blocks in organic synthesis, particularly in the construction of nitrogen-containing heterocycles, peptidomimetics, and as precursors for "click" chemistry reactions. The nature of the acyl group significantly influences the electronic and steric properties of the molecule, which is reflected in their spectral data. This guide will dissect these spectral differences, providing a framework for the characterization of novel derivatives.
General Structure
The fundamental structure of an N-acylated propargylamine consists of a propargyl group attached to the nitrogen atom of an amide. The key variable is the R group of the acyl moiety.
Caption: General chemical structure of N-acylated propargylamines.
Comparative Spectral Data
The following tables summarize the key spectral data for N-acetylpropargylamine and N-benzoylpropargylamine. These values are compiled from literature sources and predictive models based on analogous structures.
¹H NMR Spectral Data Comparison (500 MHz, CDCl₃)
| Compound | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| N-acetylpropargylamine | ~6.0 | br s | - | 1H | N-H |
| ~4.1 | dd | 5.0, 2.5 | 2H | N-CH₂ -C≡CH | |
| ~2.2 | t | 2.5 | 1H | N-CH₂-C≡CH | |
| ~2.0 | s | - | 3H | CH₃ -C=O | |
| N-benzoylpropargylamine | ~7.8 | m | - | 2H | Aromatic (ortho) |
| ~7.5 | m | - | 3H | Aromatic (meta, para) | |
| ~6.5 | br s | - | 1H | N-H | |
| ~4.3 | dd | 5.5, 2.5 | 2H | N-CH₂ -C≡CH | |
| ~2.3 | t | 2.5 | 1H | N-CH₂-C≡CH |
Expertise & Experience: The downfield shift of the methylene protons (N-CH₂ ) in the benzoyl derivative (~4.3 ppm) compared to the acetyl derivative (~4.1 ppm) is attributed to the greater electron-withdrawing effect of the benzoyl group's aromatic ring. The amide proton (N-H) signal is typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange.
¹³C NMR Spectral Data Comparison (125 MHz, CDCl₃)
| Compound | δ (ppm) | Assignment |
| N-acetylpropargylamine | ~170 | C =O |
| ~80 | N-CH₂-C ≡CH | |
| ~72 | N-CH₂-C≡C H | |
| ~30 | N-C H₂-C≡CH | |
| ~23 | C H₃-C=O | |
| N-benzoylpropargylamine | ~167 | C =O |
| ~134 | Aromatic (ipso) | |
| ~132 | Aromatic (para) | |
| ~129 | Aromatic (ortho) | |
| ~127 | Aromatic (meta) | |
| ~81 | N-CH₂-C ≡CH | |
| ~72 | N-CH₂-C≡C H | |
| ~30 | N-C H₂-C≡CH |
Expertise & Experience: The acetylenic carbons resonate in a characteristic region, with the terminal, protonated carbon (≡C H) appearing more upfield (~72 ppm) than the internal alkyne carbon (~80-81 ppm)[1]. The carbonyl carbon of the benzoyl group is slightly upfield compared to the acetyl group due to resonance effects with the aromatic ring.
Infrared (IR) Spectral Data Comparison
| Compound | Wavenumber (cm⁻¹) | Assignment |
| N-acetylpropargylamine | ~3300 | ≡C-H stretch (strong, sharp) |
| ~3280 | N-H stretch (medium, broad) | |
| ~2120 | C≡C stretch (weak to medium) | |
| ~1650 | C=O stretch (Amide I, strong) | |
| ~1550 | N-H bend (Amide II, medium) | |
| N-benzoylpropargylamine | ~3300 | ≡C-H stretch (strong, sharp) |
| ~3290 | N-H stretch (medium, broad) | |
| ~3060 | Aromatic C-H stretch (weak) | |
| ~2125 | C≡C stretch (weak to medium) | |
| ~1640 | C=O stretch (Amide I, strong) | |
| ~1540 | N-H bend (Amide II, medium) | |
| ~1600, 1490 | Aromatic C=C stretches |
Expertise & Experience: The terminal alkyne C-H stretch around 3300 cm⁻¹ is a highly diagnostic, sharp peak[2][3]. The C≡C stretch is often weak due to the small change in dipole moment during the vibration[2][3]. The amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands are characteristic of the amide functionality.
Mass Spectrometry (MS) Data Comparison
| Compound | m/z (relative intensity) | Assignment |
| N-acetylpropargylamine | 97 (M⁺) | Molecular Ion |
| 55 | [M - CH₂CO]⁺ | |
| 43 | [CH₃CO]⁺ (base peak) | |
| N-benzoylpropargylamine | 159 (M⁺) | Molecular Ion |
| 105 | [C₆H₅CO]⁺ (base peak) | |
| 77 | [C₆H₅]⁺ | |
| 55 | [C₄H₃N]⁺ or [C₃H₃O]⁺ |
Expertise & Experience: The fragmentation of N-acylated propargylamines is dominated by cleavage of the amide bond. For N-acetylpropargylamine, the base peak is often the acetyl cation (m/z 43). In contrast, N-benzoylpropargylamine shows a prominent benzoyl cation (m/z 105) as the base peak, which can further lose CO to give the phenyl cation (m/z 77).
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and spectroscopic characterization of N-acylated propargylamines.
Synthesis of N-Acylated Propargylamines
This procedure is a general method that can be adapted for both acetyl and benzoyl derivatives.
Caption: Workflow for the synthesis of N-acylated propargylamines.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine (1.0 equivalent) in dichloromethane (DCM). Add a suitable base, such as triethylamine (1.2 equivalents), to the solution. Cool the mixture to 0°C in an ice bath.
-
Acylation: Dissolve the corresponding acyl chloride (acetyl chloride or benzoyl chloride, 1.1 equivalents) in a minimal amount of DCM. Add the acyl chloride solution dropwise to the stirred propargylamine solution over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-acylated propargylamine can be purified by recrystallization or silica gel column chromatography.
Spectroscopic Characterization
NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified N-acylated propargylamine in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature.
IR Spectroscopy
-
Sample Preparation: Place a small amount of the purified product directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating. The successful synthesis of the target N-acylated propargylamine is confirmed by the collective evidence from the different spectroscopic techniques. For instance, the presence of the characteristic alkyne and amide signals in both the ¹H NMR and IR spectra, coupled with the correct molecular ion peak in the mass spectrum, provides a high degree of confidence in the identity and purity of the synthesized compound.
Conclusion
The spectral data of N-acylated propargylamines are rich with information that allows for their unambiguous characterization. By comparing the spectra of N-acetylpropargylamine and N-benzoylpropargylamine, we can observe the distinct electronic influences of the acyl group on the chemical shifts and fragmentation patterns. This guide provides a foundational understanding and practical protocols for researchers working with this versatile class of compounds.
References
-
Alkynes - OpenOChem Learn. (n.d.). Retrieved January 20, 2026, from [Link]
-
IR: alkynes. (n.d.). Retrieved January 20, 2026, from [Link]
- Emmanuel, I. et al. (2016). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. IOSR Journal of Applied Chemistry, 9(7), 39-41.
-
SpectraBase. (n.d.). N-(prop-2-ynyl)benzamide. Retrieved January 20, 2026, from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). N-(prop-2-yn-1-yl)acetamide. Retrieved January 20, 2026, from [Link]
Sources
- 1. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of propargylamine-based MAO inhibitors like Rasagiline and Selegiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy of two widely utilized propargylamine-based monoamine oxidase-B (MAO-B) inhibitors, Rasagiline and Selegiline. By synthesizing preclinical and clinical data, this document aims to equip researchers and drug development professionals with the critical information needed to make informed decisions in the context of Parkinson's disease (PD) research and therapy development.
Introduction: A Tale of Two Inhibitors
Rasagiline and Selegiline are both selective, irreversible inhibitors of MAO-B, an enzyme responsible for the degradation of dopamine in the brain.[1][2] By inhibiting MAO-B, these drugs increase synaptic dopamine levels, thereby alleviating the motor symptoms of Parkinson's disease.[3] While they share a common primary mechanism, their pharmacological profiles, metabolic pathways, and potential for neuroprotection exhibit notable differences that are crucial for consideration in both clinical and research settings.
Mechanism of Action: Beyond MAO-B Inhibition
Both drugs contain a propargylamine moiety that is key to their irreversible inhibition of MAO-B.[4] However, their molecular structures and resulting metabolites lead to distinct pharmacological activities.
-
Selegiline: Metabolized in the liver to L-(-)-desmethylselegiline (DES), L-(-)-amphetamine, and L-(-)-methamphetamine.[5][6] While the concentrations of these amphetamine metabolites are generally low and not considered to significantly contribute to the clinical efficacy of selegiline, they can cause side effects such as insomnia and jitteriness.[6] Some studies suggest that selegiline possesses a dopaminergic enhancer effect, independent of its MAO-B inhibition, which may be related to an agonist effect on the trace amine-associated receptor 1 (TAAR1).[7]
-
Rasagiline: In contrast, Rasagiline is not metabolized to amphetamine-like substances; its major metabolite is aminoindan.[8][9] This distinction is a significant advantage, as it avoids the potential for sympathomimetic side effects.[4][10] Research suggests that Rasagiline may act as a TAAR1 antagonist.[7] Furthermore, the propargylamine moiety in Rasagiline is associated with neuroprotective properties, including the activation of Bcl-2 and protein kinase C (PKC), which help protect mitochondrial viability.[4][11]
Caption: Mechanism of MAO-B Inhibition by Rasagiline and Selegiline.
Comparative Efficacy: A Look at the Data
Direct head-to-head clinical trials comparing Rasagiline and Selegiline are limited. However, retrospective studies and meta-analyses provide valuable insights into their comparative efficacy.
A 3-year retrospective case-control study found no significant differences in the clinical progression of motor and non-motor symptoms between patients treated with Selegiline and Rasagiline.[12][13][14] Both drugs were associated with a nearly two-fold lower increase in the daily dose of levodopa and lower dyskinesia scores compared to non-users, suggesting equal efficacy in controlling motor symptoms in patients on optimized therapy.[12][13][14]
Another real-life study observed that the time to initiation of levodopa treatment did not differ between the two groups, suggesting no significant difference in their effect on the natural history of PD.[15][16] However, the time to initiation of dopamine agonist (DA) treatment was longer in the selegiline group.[15][16]
A meta-analysis of randomized, placebo-controlled trials in early Parkinson's disease concluded that Selegiline and Rasagiline have comparable efficacy in improving Parkinsonian symptoms based on the Unified Parkinson's Disease Rating Scale (UPDRS) scores.[3][17]
| Parameter | Selegiline | Rasagiline | Key Finding | Source |
| In Vitro MAO-B IC50 (human brain) | 6.8 ± 1.4 nM | 14 ± 3.5 nM | Both are potent inhibitors, with Selegiline showing slightly higher potency in this in vitro assay. | [18] |
| In Vivo MAO-B ED50 (rat brain) | ~0.3 mg/kg (oral) | 0.1 mg/kg (oral) | Rasagiline is approximately three times more potent than Selegiline in vivo. | [18] |
| Levodopa Sparing Effect | Significant reduction in levodopa requirements. | Significant reduction in levodopa requirements. | Both drugs demonstrate a comparable levodopa-sparing effect. | [12][13][14] |
| Time to Levodopa Initiation | No significant difference compared to Rasagiline. | No significant difference compared to Selegiline. | Similar effect on the natural history of PD progression. | [15][16] |
| Effect on Dyskinesia | Lower dyskinesia scores compared to non-users. | Lower dyskinesia scores compared to non-users. | Both are associated with a lower frequency of dyskinesias. | [12][13][14] |
Neuroprotection: A Point of Differentiation
While both drugs have been investigated for their neuroprotective potential, evidence suggests Rasagiline may have advantages.[19] The neuroprotective effects of Rasagiline are thought to be independent of its MAO-B inhibitory activity and are attributed to its propargylamine moiety.[4][11] Studies have shown that Rasagiline can protect mitochondrial viability and prevent apoptosis.[4][11] In contrast, the neuroprotective effects of Selegiline are less clearly defined, and its metabolism to amphetamine derivatives raises concerns about potential neurotoxicity, although this is debated.[9][20]
In a non-human primate model of MPTP-induced neurotoxicity, both Rasagiline and Selegiline demonstrated equal protection against dopaminergic neurotoxicity.[9]
Experimental Protocols: Assessing MAO-B Inhibition
To provide a framework for independent verification and further research, a detailed protocol for a common in vitro MAO-B inhibition assay is outlined below.
This assay quantifies the inhibitory activity of a test compound by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity.[21][22]
Materials:
-
Recombinant human MAO-B enzyme[1]
-
Fluorescent probe (e.g., Amplex Red, GenieRed Probe)[23]
-
Horseradish peroxidase (HRP) or a similar developer enzyme[21]
-
MAO-B assay buffer[23]
-
Test compounds (Rasagiline, Selegiline, or others)
-
96-well black microplate[23]
-
Fluorometric microplate reader[22]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the MAO-B enzyme in the assay buffer.
-
Prepare a stock solution of the test compounds and serially dilute them to the desired concentrations.
-
Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
-
Assay Procedure:
-
Add a small volume of the test compound dilutions to the wells of the 96-well plate.
-
Add the MAO-B enzyme solution to each well and incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[22]
-
Initiate the reaction by adding the reaction mixture to each well.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 10-40 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[23]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound.
-
Determine the percent inhibition relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Caption: In Vitro MAO-B Inhibition Assay Workflow.
Conclusion: A Nuanced Comparison
Both Rasagiline and Selegiline are effective MAO-B inhibitors for the symptomatic treatment of Parkinson's disease. Clinical data suggest they have comparable efficacy in improving motor symptoms and reducing the need for levodopa.[3][12][13][14][17] However, key differences in their metabolism and potential for neuroprotection may influence their selection in both clinical practice and future drug development. Rasagiline's lack of amphetamine metabolites and its demonstrated neuroprotective properties in preclinical models present a favorable profile.[4][11][19] The choice between these two agents will ultimately depend on a comprehensive evaluation of their individual characteristics in the context of specific research questions or patient profiles.
References
-
Macht M, et al. Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study. Clinical Neuropharmacology. [Link]
-
Macht M, et al. Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study. National Center for Biotechnology Information. [Link]
-
Knoll J, et al. Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. International Journal of Molecular Sciences. [Link]
-
Abbruzzese G, et al. Efficacy of rasagiline and selegiline in Parkinson's disease: a head-to-head 3-year retrospective case-control study. Journal of Neurology. [Link]
-
Inotiv. Parkinson's Disease. Inotiv. [Link]
-
Yasar S, et al. Selegiline's amphetamine metabolites: harmful or useful? Journal of Neural Transmission. Supplementum. [Link]
-
Abbruzzese G, et al. Efficacy of rasagiline and selegiline in Parkinson's disease: a head-to-head 3-year retrospective case–control study. Semantic Scholar. [Link]
-
Marconi S, Zwingers T. Comparative efficacy of selegiline versus rasagiline in the treatment of early Parkinson's disease. European Review for Medical and Pharmacological Sciences. [Link]
-
Abbruzzese G, et al. Efficacy of rasagiline and selegiline in Parkinson's disease: a head-to-head 3-year retrospective case–control study. National Center for Biotechnology Information. [Link]
-
Drugs.com. Rasagiline vs Selegiline Comparison. Drugs.com. [Link]
-
Marconi S, Zwingers T. Comparative efficacy of selegiline versus rasagiline in the treatment of early Parkinson's disease. SciSpace. [Link]
-
Takeda H, et al. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. National Center for Biotechnology Information. [Link]
-
Kim J, et al. Detection of l-Methamphetamine and l-Amphetamine as Selegiline Metabolites. Journal of Analytical Toxicology. [Link]
-
Caccia C, et al. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. National Center for Biotechnology Information. [Link]
-
Charles River. Animal Models of Parkinson's Disease. Charles River. [Link]
-
Heinonen EH, Lammintausta R. Pharmacokinetics and metabolism of selegiline. Acta Neurologica Scandinavica. Supplementum. [Link]
-
ElSohly MA, et al. Methamphetamine and amphetamine derived from the metabolism of selegiline. Journal of Analytical Toxicology. [Link]
-
Kupsch A, et al. Rasagiline (Agilect) v selegiline: monoamine oxidase-inhibition and MPTP-induced neurotoxicity. Journal of Neural Transmission. [Link]
-
BioWorld. Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. BioWorld. [Link]
-
Gerlach M, et al. Pharmacology of selegiline. Neurology. [Link]
-
Jenner P. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. Journal of Neural Transmission. Supplementum. [Link]
-
Knoll J, et al. Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. National Center for Biotechnology Information. [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Youdim MB, et al. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. Journal of Neural Transmission. Supplementum. [Link]
-
InVivo Biosystems. Parkinson's Disease Modeling. InVivo Biosystems. [Link]
-
Chen L, et al. Comprehensive Perspectives on Experimental Models for Parkinson's Disease. International Journal of Molecular Sciences. [Link]
-
Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. [Link]
-
Youdim MB. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition. Journal of Neuroscience Research. [Link]
-
Stowe R, et al. A multiple treatment comparison meta-analysis of monoamine oxidase type B inhibitors for Parkinson's disease. British Journal of Clinical Pharmacology. [Link]
-
Takeda H, et al. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. International Journal of Molecular Sciences. [Link]
-
GoodRx. Zelapar vs. Azilect for Parkinson's Disease. GoodRx. [Link]
-
Youdim MB, et al. Molecular basis of neuroprotective activities of rasagiline and the anti-Alzheimer drug TV3326 [(N-propargyl-(3R)aminoindan-5-YL)-ethyl methyl carbamate]. Cellular and Molecular Neurobiology. [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition. Evotec. [Link]
-
Youdim MBH, et al. Rasagiline. Expert Review of Neurotherapeutics. [Link]
-
Parkinson's UK. MAO-B inhibitors (rasagiline, selegiline, safinamide). Parkinson's UK. [Link]
-
Parkinson's Foundation. Selegiline vs. Ragasiline. PD Conversations. [Link]
Sources
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 3. scispace.com [scispace.com]
- 4. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of l-Methamphetamine and l-Amphetamine as Selegiline Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]
- 10. ovid.com [ovid.com]
- 11. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of rasagiline and selegiline in Parkinson's disease: a head-to-head 3-year retrospective case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Efficacy of rasagiline and selegiline in Parkinson’s disease: a head-to-head 3-year retrospective case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. europeanreview.org [europeanreview.org]
- 18. | BioWorld [bioworld.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Selegiline's amphetamine metabolites : harmful or useful ? [selegiline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. assaygenie.com [assaygenie.com]
A Comparative Guide to the Stereochemical Analysis of (R)-1-Methyl-prop-2-ynylamine Derivatives: From Definitive Structure to High-Throughput Screening
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of modern pharmaceutical science. The biological activity of chiral molecules is intrinsically linked to their stereochemistry, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. (R)-1-Methyl-prop-2-ynylamine and its derivatives, a class of compounds with significant potential in medicinal chemistry, are no exception. Establishing and controlling their absolute configuration is paramount.
This guide provides an in-depth comparison of X-ray crystallography, the gold standard for absolute structure elucidation, with powerful alternative techniques for the stereochemical analysis of chiral amines. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for selecting the most appropriate analytical strategy.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands alone in its ability to provide an unambiguous determination of a molecule's absolute configuration in the solid state. By diffracting X-rays off a single, well-ordered crystal, we can map the electron density of the molecule and thereby determine the precise spatial arrangement of its atoms. This technique is the ultimate arbiter in stereochemical assignments.
A key example illustrating the power of this technique is the successful X-ray crystal structure analysis of N-sulfinyl propargylamines, which are structurally related to the title compounds.[1] This work demonstrates the feasibility of obtaining high-quality crystals and definitive structural data for this class of molecules.
Experimental Workflow: From Molecule to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying principles.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol for X-ray Crystallography
1. Synthesis and Purification:
- Synthesize the desired derivative of this compound. A variety of synthetic routes for propargylamines have been reported.[2][3][4][5]
- Purify the compound to the highest possible degree (>99%), as impurities can significantly hinder crystallization. Techniques such as column chromatography and recrystallization are typically employed.
2. Crystallization:
- Rationale: The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice.
- Screening: Systematically screen a wide range of solvents, solvent mixtures, and temperatures to find suitable conditions for crystal growth. Vapor diffusion (hanging or sitting drop) and slow evaporation are common techniques.
- Growth: Once initial hits are identified, optimize the conditions to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
3. Data Collection:
- Carefully mount a suitable crystal on a goniometer head, often under a cryostream of nitrogen gas (e.g., 100 K) to minimize radiation damage.
- Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).
4. Structure Solution and Refinement:
- Process the raw diffraction data to obtain a set of structure factors.
- Solve the phase problem to generate an initial electron density map.
- Build a molecular model into the electron density and refine the atomic positions and displacement parameters until the model converges and provides a good fit to the experimental data.
- The absolute configuration of a chiral molecule can be determined using anomalous dispersion effects, typically requiring the presence of a heavier atom in the structure or the use of copper radiation.
Alternative Analytical Techniques: A Comparative Overview
While X-ray crystallography provides the definitive answer, it is often low-throughput and requires a high-quality single crystal, which can be challenging to obtain. For many applications, such as determining enantiomeric purity or for routine quality control, alternative techniques are more practical.
| Technique | Principle | Information Provided | Sample Requirements | Throughput |
| X-ray Crystallography | X-ray diffraction from a single crystal | Absolute configuration, solid-state conformation, bond lengths/angles | High-quality single crystal | Low |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Enantiomeric purity (ee/er), separation of enantiomers | Solution, ~µg scale | High |
| Chiral NMR Spectroscopy | Diastereomeric interactions with a chiral agent leading to distinct NMR signals | Enantiomeric purity (ee/er), sometimes relative configuration | Solution, ~mg scale | Medium |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Absolute configuration in solution | Solution, ~mg scale | Medium |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone of enantiomeric purity determination in the pharmaceutical industry.[6] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.
Principle of Separation: The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the CSP. The difference in the stability of these complexes results in the separation. Polysaccharide-based and cyclofructan-based CSPs are particularly effective for resolving chiral amines.[7]
Experimental Protocol for Chiral HPLC Method Development:
-
Column Screening: Screen a variety of polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) under normal phase, polar organic, and reversed-phase conditions.
-
Mobile Phase Optimization:
-
Normal Phase: Typically hexane/alcohol mixtures (e.g., isopropanol, ethanol).
-
Additives: For basic analytes like amines, the addition of a small amount of a basic modifier (e.g., diethylamine, butylamine) to the mobile phase is often crucial to achieve good peak shape and resolution.[7]
-
-
Detection: UV detection is most common. If the analyte lacks a strong chromophore, derivatization or the use of a mass spectrometer (LC-MS) may be necessary.[8]
-
Validation: Validate the method for specificity, linearity, accuracy, and precision according to regulatory guidelines.
Caption: Comparison of X-ray crystallography with alternative techniques.
Chiral NMR Spectroscopy
NMR spectroscopy can be a powerful tool for determining enantiomeric purity without the need for chromatographic separation.[9][10][11] This is achieved by converting the enantiomers into diastereomers (either through derivatization or the use of a chiral solvating agent), which are, in principle, distinguishable by NMR.
Methodology:
-
Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form a pair of diastereomers. These diastereomers will have distinct chemical shifts, and the enantiomeric excess can be determined by integrating the corresponding signals.
-
Chiral Solvating Agents (CSAs): A chiral solvating agent (e.g., (18-crown-6)-2,3,11,12-tetracarboxylic acid) is added to the NMR sample of the racemic amine.[9] The CSA forms transient diastereomeric complexes with the enantiomers, leading to the splitting of signals.
Vibrational Circular Dichroism (VCD)
VCD is a chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized light in the infrared region.[12][13] It is a powerful technique for determining the absolute configuration of chiral molecules in solution.[14][15]
Principle: VCD spectra are exquisitely sensitive to the three-dimensional structure of a molecule. By comparing the experimentally measured VCD spectrum to the spectrum predicted by quantum chemical calculations for a given enantiomer (e.g., the (R)-enantiomer), the absolute configuration can be unambiguously assigned.[14]
Conclusion: An Integrated Approach to Stereochemical Control
The choice of analytical technique for studying this compound derivatives depends on the specific question being asked. X-ray crystallography remains the unequivocal method for determining absolute configuration and solid-state structure. However, for routine analysis of enantiomeric purity and for high-throughput applications, chiral HPLC is often the method of choice due to its speed, sensitivity, and robustness. Chiral NMR and VCD offer valuable complementary information, with VCD being particularly powerful for assigning the absolute configuration of molecules in their solution state.
A comprehensive understanding and control of the stereochemistry of these important pharmaceutical building blocks is best achieved through an integrated approach, leveraging the strengths of each of these powerful analytical techniques.
References
-
Wenzel, T. J., & Wilcox, J. D. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 19(9), 738-746. [Link]
-
Wenzel, T. J., & Williams, E. J. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265. [Link]
-
Li, Y., Li, Y., & Wolf, C. (2023). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry, 95(1), 435-441. [Link]
-
Salvatore, F., et al. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]
-
Dukor, R. K., & Nafie, L. A. (2014). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 853, 86-100. [Link]
-
Li, Y., & Wolf, C. (2024). NMR-Based Chiral Discrimination of Bulky Amines with a 19F-Tagged NNO Pincer Complex. Analytical Chemistry. [Link]
-
Wang, L., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4169-4176. [Link]
-
Neyses, D., et al. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry, 13, 2426-2436. [Link]
-
Wikipedia. (n.d.). Vibrational circular dichroism. [Link]
-
Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7796-7801. [Link]
-
de la Torre, A., & Gotor-Fernández, V. (2018). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Current Organic Chemistry, 22(16), 1599-1614. [Link]
-
Reddy, V. P., et al. (2011). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Journal of Organic Chemistry, 76(15), 6035-6041. [Link]
-
ResearchGate. (n.d.). Synthesis of chiral propargylamines. [Link]
-
Zhang, Z., et al. (2016). Synthesis of Chiral Fluorinated Propargylamines via Chemoselective Biomimetic Hydrogenation. Organic Letters, 18(18), 4650-4653. [Link]
-
Yang, G., & Xu, Y. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. Topics in Current Chemistry, 298, 189-236. [Link]
-
Higashi, T., & Ogawa, S. (2015). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 116, 161-168. [Link]
-
Chiralpedia. (2024). Part 7: Analytical Techniques for Stereochemistry. [Link]
-
Bruker. (n.d.). Vibrational circular dichroism (VCD). [Link]
-
ResearchGate. (n.d.). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. [Link]
-
Patel, A. P., et al. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Applied Spectroscopy Reviews, 44(4), 267-316. [Link]
-
Dvořák, M., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-162. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
Sources
- 1. Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chiral Fluorinated Propargylamines via Chemoselective Biomimetic Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 13. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 14. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for A3 Coupling Reactions: Paving the Way for Efficient Propargylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The A3 (Aldehyde-Alkyne-Amine) coupling reaction stands as a cornerstone of modern organic synthesis, offering a highly efficient and atom-economical route to propargylamines.[1][2] These nitrogen-containing compounds are pivotal intermediates in the synthesis of a vast array of biologically active molecules, including β-lactams, conformationally restricted peptides, and various therapeutic agents.[2][3][4] The choice of catalyst is paramount to the success of the A3 coupling, influencing reaction efficiency, substrate scope, and adherence to the principles of green chemistry. This guide provides a comparative analysis of common catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their synthetic needs.
The Mechanism: A Symphony of Activation and Addition
The generally accepted mechanism for the metal-catalyzed A3 coupling reaction involves a series of coordinated steps.[5][6] The catalytic cycle is initiated by the activation of the terminal alkyne by the metal catalyst, leading to the formation of a metal-acetylide intermediate. Concurrently, the aldehyde and amine undergo condensation to form an in situ imine or iminium ion. The crucial carbon-carbon bond formation occurs through the nucleophilic addition of the metal acetylide to the electrophilic imine. Subsequent protonolysis releases the desired propargylamine and regenerates the active catalyst, allowing the cycle to continue.[5]
Figure 1: Generalized mechanism of the metal-catalyzed A3 coupling reaction.
A Comparative Analysis of Key Catalysts
The choice of metal catalyst significantly impacts the A3 coupling reaction's performance. While a wide range of transition metals have been explored, copper, gold, and silver complexes remain the most extensively studied and utilized due to their accessibility and high catalytic activity.[7][8]
Copper Catalysts: The Workhorse of A3 Coupling
Copper catalysts, particularly copper(I) salts like CuI, CuBr, and Cu(OTf)₂, are the most frequently employed catalysts for A3 coupling reactions due to their low cost, ready availability, and high efficiency.[7][9][10] They have demonstrated broad substrate scope, accommodating a variety of aldehydes, amines, and alkynes.
Key Advantages of Copper Catalysts:
-
Cost-Effective: Copper is an abundant and inexpensive metal, making it an economically viable choice for large-scale synthesis.[7]
-
High Reactivity: Copper catalysts generally exhibit high catalytic activity, often leading to excellent yields in short reaction times.[9][11]
-
Versatility: A wide array of copper salts and complexes have been successfully applied in A3 coupling, offering flexibility in reaction optimization.[12]
Experimental Data for Copper Catalysts:
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | 2.5 - 10 | Solvent-free | RT - 80 | 0.03 - 4 | up to 99 | [9] |
| PS–PEG-BPy–CuBr₂ | 5 ppm | Solvent-free | 80 | 24 | up to 99 | [13] |
| [Bis(picolinate-κ2N:O) Cu(II)] | - | Water | 80 | - | - | [14] |
| Faceted Cu₂O microcrystals | - | Solvent-free | 60 - 100 | 0.17 - 0.83 | 71 - 85 | [11] |
Gold Catalysts: The Efficient and Green Alternative
Gold catalysts have emerged as powerful alternatives to copper, often exhibiting higher efficiency and promoting reactions under milder, more environmentally friendly conditions.[15][16] Gold(I) and gold(III) salts, as well as gold nanoparticles, have been shown to be effective catalysts.[2][17]
Key Advantages of Gold Catalysts:
-
High Efficiency: Gold catalysts can be highly active, sometimes at lower catalyst loadings compared to copper.[15]
-
Green Chemistry: Many gold-catalyzed A3 couplings can be performed in water or under solvent-free conditions, aligning with the principles of green chemistry.[15][16]
-
Synergistic Effects: Bimetallic catalysts, such as Ag-Au nanoprisms, can exhibit enhanced catalytic activity due to synergistic interactions.[17]
Experimental Data for Gold Catalysts:
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NHC-Au(I) complexes | 1 | Water/Neat | 80 | 2 - 24 | up to 99 | [15][16] |
| Ag-Au nanoprisms | 80 ppm Au | Water | 60 | - | up to 98 | [17] |
Silver Catalysts: A Viable and Milder Option
Silver catalysts, often in the form of silver(I) salts like AgI or silver nanoparticles, provide another effective catalytic system for A3 coupling reactions.[7][17] They can be particularly useful when milder reaction conditions are required.
Key Advantages of Silver Catalysts:
-
Mild Reaction Conditions: Silver catalysts can often promote the reaction at lower temperatures.[7]
-
Alternative Selectivity: In some cases, silver catalysts may offer different selectivity compared to copper or gold.
Experimental Data for Silver Catalysts:
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AgI | 1.5 - 3 | Water | 100 | - | Moderate to High | [7] |
| NHC-Ag(I) complexes | 1 | Water/Neat | 80 | 2 - 24 | up to 95 | [15][16] |
Other Transition Metal Catalysts
Beyond the coinage metals, a variety of other transition metals have been successfully employed in A3 coupling reactions, including iron, nickel, cobalt, and zinc.[1][2][12] These metals offer the potential for lower cost and unique reactivity profiles. Iron catalysts, for instance, are attractive due to the high abundance and low toxicity of iron.[12]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for conducting A3 coupling reactions with different catalytic systems. Optimization of reaction parameters is often necessary for specific substrates.
General Experimental Workflow
Figure 2: A typical experimental workflow for an A3 coupling reaction.
Protocol 1: Copper-Catalyzed A3 Coupling under Solvent-Free Conditions[9]
-
Reactant Mixture: In a reaction vessel, combine the aldehyde (1.0 mmol), amine (1.2 mmol), and terminal alkyne (1.5 mmol).
-
Catalyst Addition: Add the copper catalyst (e.g., CuI, 2.5-10 mol%).
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) for the required time (2 minutes to 4 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Gold-Catalyzed A3 Coupling in Water[15][16]
-
Reactant Mixture: To a reaction vessel, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and water as the solvent.
-
Catalyst Addition: Add the gold catalyst (e.g., an NHC-Au(I) complex, 1 mol%).
-
Reaction: Heat the reaction mixture to 80 °C and stir for the specified time (2 to 24 hours).
-
Monitoring: Follow the reaction's progress using TLC or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, dry over a suitable drying agent, and remove the solvent in vacuo. Purify the residue by flash column chromatography.
Conclusion: Selecting the Right Tool for the Job
The A3 coupling reaction is a powerful tool in the synthetic chemist's arsenal, and the choice of catalyst is a critical parameter for its success. Copper catalysts remain the workhorse for their affordability and high reactivity. Gold catalysts offer a highly efficient and often greener alternative, particularly for reactions in aqueous media. Silver catalysts provide a milder option, while other transition metals are expanding the catalytic landscape. By understanding the comparative advantages and referring to the provided experimental data and protocols, researchers can make informed decisions to optimize their A3 coupling reactions for the efficient and sustainable synthesis of valuable propargylamine derivatives.
References
-
Nasrollahzadeh, M., Sajjadi, M., Ghorbannezhad, F., & Sajadi, S. M. (2018). A Review on Recent Advances in the Application of Nanocatalysts in A3 Coupling Reactions. The Chemical Record, 18(10), 1409-1473. [Link]
-
Mariconda, A., et al. (2021). A green approach for A3-coupling reactions: an experimental and theoretical study on NHC silver and gold catalysts. New Journal of Chemistry, 45(10), 4668-4677. [Link]
-
Chaturvedi, A., et al. (2025). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Organic & Biomolecular Chemistry, 23, 854-863. [Link]
-
Singha, R., et al. (2022). A greener and sustainable approach towards the synthesis of propargylamine using multicomponent A3-coupling reaction. Asian Journal of Green Chemistry, 6(2), 113-125. [Link]
-
Mariconda, A., et al. (2021). A green approach for A3-coupling reactions: an experimental and theoretical study on NHC silver and gold catalysts. IRIS - UNISA. [Link]
-
Nasrollahzadeh, M., Sajjadi, M., Ghorbannezhad, F., & Sajadi, S. M. (2018). A Review on Recent Advances in the Application of Nanocatalysts in A3 Coupling Reactions. The Chemical Record, 18(10), 1409-1473. [Link]
-
Nasrollahzadeh, M., Sajjadi, M., & Sajadi, S. M. (2018). A Review on Recent Advances in the Application of Nanocatalysts in A3 Coupling Reactions. Semantic Scholar. [Link]
-
Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2021). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. MDPI. [Link]
-
Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2021). Recent Advances in A3 Coupling with Metal Salts. Encyclopedia.pub. [Link]
-
Gual-Acedo, M. P., et al. (2021). Ultra-fast Cu-based A3-coupling catalysts: faceted Cu2O microcrystals as efficient catalyst-delivery systems in batch and flow. ChemRxiv. [Link]
-
Mariconda, A., et al. (2023). A Critical Comparison: Copper, Silver, and Gold. ResearchGate. [Link]
-
Tanimoto, H., et al. (2019). Solvent-Free A3 and KA2 Coupling Reactions with mol ppm Level Loadings of a Polymer-Supported Copper(II)–Bipyridine Complex for Green Synthesis of Propargylamines. ACS Omega, 4(4), 7859-7868. [Link]
-
Rokade, B. V., Barker, J., & Guiry, P. J. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1269. [Link]
-
Wikipedia contributors. (2023). A3 coupling reaction. Wikipedia. [Link]
-
Kumar, R., & Singh, A. (2018). A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry, 7(4), 1-10. [Link]
-
LibreTexts. (2025). 3.1: A3 Coupling Reaction. Chemistry LibreTexts. [Link]
-
Eskandari, M., Gholinejad, M., & Sansano, J. M. (2024). Design and catalytic application of Ag–Au nanoprisms: enhancing A3 coupling efficiency with minimal gold concentration. Dalton Transactions, 53(1), 169-178. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on Recent Advances in the Application of Nanocatalysts in A3 Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. phytojournal.com [phytojournal.com]
- 5. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A greener and sustainable approach towards the synthesis of propargylamine using multicomponent A3-coupling reaction [ajgreenchem.com]
- 15. A green approach for A3-coupling reactions: an experimental and theoretical study on NHC silver and gold catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. A green approach for A3-coupling reactions: an experimental and theoretical study on NHC silver and gold catalysts [iris.unisa.it]
- 17. Design and catalytic application of Ag–Au nanoprisms: enhancing A3 coupling efficiency with minimal gold concentration - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Greener Propargylamine Synthesis: A Comparative Analysis
Propargylamines are foundational scaffolds in modern chemistry, prized for their utility as synthetic intermediates in the creation of nitrogen-containing heterocycles, natural products, and a wide array of biologically active compounds.[1][2] Their importance in drug development, particularly for pharmaceuticals targeting neurological disorders, cannot be overstated. However, the classical routes to these valuable molecules often rely on methodologies that are misaligned with the contemporary imperatives of green and sustainable chemistry.[3] Traditional methods frequently involve multi-step processes, stoichiometric use of hazardous reagents, and significant generation of waste, prompting a critical need for greener alternatives.[3]
This guide provides a comprehensive benchmark of emerging, sustainable synthesis routes for propargylamines. We will move beyond simply listing protocols to offer a comparative analysis grounded in key green chemistry metrics, detailed experimental insights, and a clear rationale for why these greener methods represent a significant advancement for researchers, scientists, and drug development professionals.
Part 1: The Green Benchmarking Toolkit: Metrics for a Sustainable Choice
To objectively compare synthetic routes, we must first define our metrics. While reaction yield has been the traditional benchmark of success, a green chemistry perspective demands a more holistic evaluation.[4]
-
Atom Economy (AE): This fundamental concept, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product.[4] It provides a theoretical measure of how much reactant material is incorporated into the final molecule.
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor offers a more practical measure of waste generation. It is calculated as the total mass of waste produced divided by the mass of the product.[5][6][7] A lower E-Factor signifies a greener process.
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[4][8]
These metrics, when considered together, provide a robust framework for evaluating the environmental footprint of a chemical synthesis.
Part 2: The A³ Coupling Reaction: From Conventional to Green
The three-component coupling of an aldehyde, an alkyne, and an amine, known as the A³ coupling reaction, is the most direct and atom-economical method for synthesizing propargylamines.[3][9][10][11] The core of innovation in this area lies in the evolution of the catalyst and reaction conditions.
The Conventional Approach: Homogeneous Precious Metal Catalysis
Initial breakthroughs in A³ coupling utilized homogeneous catalysts based on precious metals like gold and silver, or copper salts.[9][12] While effective in promoting the reaction, these methods often suffer from several drawbacks:
-
Catalyst Recovery: Homogeneous catalysts are difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal.
-
Solvent Use: Many protocols rely on volatile and often toxic organic solvents.[13]
-
Reaction Conditions: Elevated temperatures are frequently required, increasing energy consumption.[12]
Greener Alternative 1: Earth-Abundant Metal Catalysis
A significant step towards sustainability is the replacement of precious metals with earth-abundant and less toxic alternatives like iron.[14] Iron salts, such as FeCl₃, have proven to be highly efficient catalysts for A³ coupling, often under solvent-free (neat) conditions and open to the air.[14]
Key Advantages:
-
Cost-Effectiveness and Low Toxicity: Iron is significantly cheaper and more environmentally benign than gold or silver.[15]
-
Operational Simplicity: The ability to run reactions under neat conditions and in the presence of air simplifies the experimental setup.[14]
Representative Experimental Protocol: Iron-Catalyzed A³ Coupling
-
To a reaction vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), and terminal alkyne (1.5 mmol).
-
Add FeCl₃ (5 mol%).
-
Stir the mixture at 80-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Greener Alternative 2: Heterogeneous and Reusable Catalysts
To address the critical issue of catalyst recovery, researchers have developed heterogeneous catalysts where the active metal species is immobilized on a solid support.[11][16] These supports can range from polymers and silica to magnetic nanoparticles.[17]
Key Advantages:
-
Facile Separation and Reusability: Heterogeneous catalysts can be easily removed from the reaction mixture by simple filtration (or with a magnet for magnetic nanoparticles), allowing for multiple reuse cycles without significant loss of activity.[17][18][19] This dramatically reduces waste and cost.
-
Improved Product Purity: The straightforward separation minimizes metal leaching into the final product.
Representative Experimental Protocol: Magnetically Recoverable Copper Nanoparticle-Catalyzed A³ Coupling
-
Synthesize or procure a magnetically recoverable copper catalyst (e.g., copper nanoparticles supported on ferrite).
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), amine (1.1 mmol), terminal alkyne (1.2 mmol), and the magnetic catalyst (e.g., 1-5 mol% of Cu).
-
Conduct the reaction under solvent-free conditions or in a green solvent (e.g., water or ethanol) at a specified temperature (e.g., 70 °C).[17]
-
After the reaction is complete, cool the mixture and add a suitable solvent.
-
Place a strong magnet on the outside of the flask to immobilize the catalyst.
-
Decant the solution containing the product.
-
Wash the catalyst with a fresh solvent, and it is ready for the next run.
-
Isolate the product from the decanted solution.
Greener Alternative 3: Biocatalysis
The use of enzymes as catalysts represents a frontier in green chemistry.[8] Biocatalytic routes offer the potential for unparalleled selectivity under exceptionally mild conditions. For propargylamine synthesis, researchers have explored combining biocatalysis with metal catalysis in one-pot systems. For instance, a monoamine oxidase (MAO-N) can be used for the enzymatic oxidation of N-alkyl tetrahydroisoquinolines, with subsequent C-C bond formation catalyzed by a gold catalyst in an aqueous buffer.[20] More recently, enzymatic cascades have been developed for the synthesis of enantiomerically pure propargylic amines from racemic alcohols.[21]
Key Advantages:
-
Mild Reaction Conditions: Biocatalytic reactions typically run at or near room temperature and pressure in aqueous media.
-
High Selectivity: Enzymes can offer excellent chemo-, regio-, and enantioselectivity, reducing the formation of byproducts.
-
Sustainability: Enzymes are biodegradable and derived from renewable resources.
Representative Experimental Protocol: Chemoenzymatic Synthesis of Propargylamines
-
In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., pH 7.8).[20]
-
Add the N-alkyl tetrahydroisoquinoline substrate.
-
Initiate the first step by adding the monoamine oxidase (MAO-N) enzyme.
-
Incubate the reaction at a mild temperature (e.g., 37 °C) for a set period (e.g., 16 hours).[20]
-
For the second step, add the terminal alkyne and a gold catalyst (e.g., HAuCl₄).[20]
-
Continue the reaction, possibly at a slightly elevated temperature (e.g., 60 °C), until completion.[20]
-
Extract the product using an organic solvent and purify as necessary.
Part 3: Quantitative Benchmarking: A Head-to-Head Comparison
To provide a clear, data-driven comparison, the following table summarizes the performance of the different synthetic routes based on key green chemistry metrics and reaction parameters. The values presented are representative and can vary depending on the specific substrates and optimized conditions.
| Synthesis Route | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Reusability | E-Factor (Est.) |
| Conventional | Homogeneous Cu/Ag/Au salts | Toluene/DMF | 80-110 | 6-24 | 70-95 | Not practical | 10-20 |
| Earth-Abundant Metal | FeCl₃ | Solvent-free | 80-100 | 2-8 | 85-98 | Not practical | 1-5 |
| Heterogeneous | Cu or Ag Nanoparticles on Magnetic Support | Solvent-free or Water | 60-80 | 1-5 | 90-99 | 5-8 cycles | <1-3 |
| Biocatalytic | Enzyme + Metal Catalyst | Aqueous Buffer | 30-60 | 16-32 | 60-90 | Enzyme-dependent | 5-15 |
E-Factor estimates are based on typical lab-scale procedures and do not account for solvent recycling, which would significantly improve the values for all methods.
Part 4: Visualizing the Workflow and Logic
To further clarify the advantages of greener synthetic routes, the following diagrams illustrate the reaction mechanism and a comparative workflow.
The A³ Coupling Mechanism
The A³ coupling reaction proceeds through a catalytic cycle involving the activation of the alkyne and the formation of an iminium ion intermediate.
Caption: General mechanism of the metal-catalyzed A³ coupling reaction.
Workflow Comparison: Conventional vs. Greener Synthesis
This diagram highlights the streamlined and waste-reducing workflow of a greener synthesis utilizing a reusable heterogeneous catalyst compared to a conventional homogeneous route.
Caption: Workflow comparison of conventional vs. greener synthesis routes.
Part 5: Conclusion and Future Outlook
The synthesis of propargylamines has undergone a significant and necessary green transformation. The move away from homogeneous precious metal catalysts towards systems based on earth-abundant metals and, particularly, reusable heterogeneous catalysts offers profound advantages in terms of waste reduction, cost, and operational simplicity.[17] Solvent-free conditions further enhance the green credentials of these modern A³ coupling reactions.[17][22][23]
While biocatalysis is still an emerging area for this specific transformation, it holds immense promise for future developments, especially in the synthesis of chiral propargylamines where high enantioselectivity is paramount.[21] The continued adoption and innovation of these greener methodologies are crucial for ensuring that the synthesis of these vital chemical building blocks is both efficient and environmentally responsible. For researchers in academia and industry, prioritizing these greener routes is not just a matter of compliance, but a commitment to a more sustainable scientific future.
References
-
Manujyothi, R., Aneeja, T., & Anilkumar, G. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. Available at: [Link]
-
Biswas, P., Laha, J. K., & Roy, R. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. Journal of the Indian Chemical Society. Available at: [Link]
-
Semantic Scholar. (n.d.). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]
-
Manujyothi, R., Aneeja, T., & Anilkumar, G. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Publishing. Available at: [Link]
-
Barberis, M., & Ciaffara, G. M. (2021). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. Available at: [Link]
-
SciSpace. (n.d.). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Retrieved from [Link]
-
Schober, L. J., et al. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters. Available at: [Link]
-
Al-Amin, M., & Reddy, V. P. (2019). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Silver Nanoparticles Supported by Novel Nickel MetalOrganic Frameworks: An Efficient Heterogeneous Catalyst for an A³ Coupling Reaction. Retrieved from [Link]
-
Das, D., et al. (2022). A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). Study on the A3-coupling reaction catalyzed by readily available copper-containing minerals. Synthesis of propargylamines. Retrieved from [Link]
-
Emadi, S., & Kharat, A. N. (2015). Multicomponent synthesis of propargylamines in the presence of magnetic nanocatalyst. Indian Journal of Chemistry. Available at: [Link]
-
Karagkouni, K., et al. (2022). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. Catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Iron-catalyzed three-component coupling of aldehyde, alkyne, and amine under neat conditions in air. Retrieved from [Link]
-
Wikipedia. (n.d.). A3 coupling reaction. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Protocol for iron-catalyzed cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides. STAR Protocols. Available at: [Link]
-
Zhang, Y., et al. (2019). Solvent-Free A3 and KA2 Coupling Reactions with mol ppm Level Loadings of a Polymer-Supported Copper(II)–Bipyridine Complex for Green Synthesis of Propargylamines. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Ibarra-Gonzalez, P., et al. (2023). Green chemistry metrics: Insights from case studies in fine chemical processes. Catalysis Today. Available at: [Link]
-
Encyclopedia.pub. (2022). Recent Advances in A3 Coupling with Metal Salts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). A3 Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solvent Effects in Gold-Catalyzed A3-Coupling Reactions. Retrieved from [Link]
-
Naeimi, H., & Mohamadabadi, M. (2018). A Review on Recent Advances in the Application of Nanocatalysts in A3 Coupling Reactions. The Chemical Record. Available at: [Link]
-
ResearchGate. (n.d.). A Review on Recent Advances in the Application of Nanocatalysts in A3Coupling Reactions. Retrieved from [Link]
-
Yale University. (n.d.). METRICS - Green Chemistry Toolkit. Retrieved from [Link]
-
ResearchGate. (n.d.). The E Factor and Process Mass Intensity. Retrieved from [Link]
-
RSC Blogs. (2018). Copper A3 Coupling using a Switchable Homogeneous/Heterogeneous Catalyst. Retrieved from [Link]
-
OUCI. (n.d.). The E Factor and Process Mass Intensity. Retrieved from [Link]
-
MDPI. (2022). Green Chemistry Metrics, A Review. Retrieved from [Link]
-
RSC Publishing. (n.d.). Towards a holistic approach to metrics for the 21st century pharmaceutical industry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Relationships Between Step and Cumulative PMI and E-factors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The E Factor and Process Mass Intensity. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Focus Areas. Retrieved from [Link]
Sources
- 1. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 5. researchgate.net [researchgate.net]
- 6. The E Factor and Process Mass Intensity [ouci.dntb.gov.ua]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Focus Areas – ACSGCIPR [acsgcipr.org]
- 9. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. A Review on Recent Advances in the Application of Nanocatalysts in A3 Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for iron-catalyzed cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 18. A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (R)-1-Methyl-prop-2-ynylamine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (R)-1-Methyl-prop-2-ynylamine. As a propargylamine derivative, this compound possesses a unique reactivity profile that makes it valuable in synthesis but also demands rigorous adherence to safety protocols during its use and subsequent disposal.[1] This guide is designed to provide drug development professionals, researchers, and scientists with the essential logistical and safety information required to manage this chemical waste stream responsibly, ensuring personnel safety and regulatory compliance.
Immediate Safety Profile: Understanding the Hazard
This compound is a flammable, corrosive, and toxic organic amine that requires careful handling in a controlled laboratory environment.[2] The primary hazards stem from its amine functionality, which imparts corrosive basicity, and its alkyne group, which contributes to its reactivity and flammability.[3][4] Vapors may form explosive mixtures with air. Due to the lack of a specific, complete Safety Data Sheet (SDS) for this exact stereoisomer, this guide synthesizes data from structurally similar compounds, such as methylamine and propargylamine, to establish a robust safety and disposal framework.
| Hazard Classification | Description | Potential Consequences | Primary Precaution |
| Flammable Liquid | Expected to have a low flash point. Vapors are flammable and can form explosive mixtures with air.[2] | Fire or explosion if exposed to ignition sources. | Handle away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment.[5][6] |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed and toxic if inhaled.[7] | Can cause systemic poisoning, respiratory distress, and potential fatality. | Always handle inside a certified chemical fume hood. Avoid generating aerosols or mists.[2] |
| Skin Corrosion/Burns | Amines are alkaline and can cause severe skin burns and eye damage upon contact.[2][8] | Chemical burns, permanent tissue damage, and irreversible eye damage. | Wear appropriate chemical-resistant gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.[2][9] |
| Skin Sensitization | May cause an allergic skin reaction upon repeated contact.[7] | Development of chemical sensitivity, leading to dermatitis. | Minimize skin contact by using proper personal protective equipment (PPE).[9][10] |
Part 1: Proactive Waste Management: Collection & Segregation
Proper disposal begins the moment you decide a material is waste. A proactive approach in the laboratory prevents accidents and ensures regulatory compliance.
Step 1: Designate a Hazardous Waste Container
The foundation of proper disposal is a correctly chosen and prepared waste container.
-
Container Selection : Use a dedicated, chemically compatible container, preferably of high-density polyethylene (HDPE) or glass. The original product container is suitable if it is in good condition.[11] The container must be leak-proof and have a secure, tight-fitting screw cap.[12]
-
Initial Labeling : Before adding any waste, label the container with a "Hazardous Waste" tag. Clearly write the full chemical name: "this compound" and list all major components if it is a solution (e.g., "in Methanol").[12]
Step 2: Waste Segregation & Incompatibility
The causality behind waste segregation is the prevention of dangerous chemical reactions within the waste container. Amines are chemically incompatible with a range of substances. Never mix this compound waste with the following :
-
Acids and Acid Chlorides : Violent neutralization reactions can occur, generating significant heat and pressure.[13][14]
-
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Hydrogen Peroxide): These can react to cause fire or explosion.[13][14]
-
Halogenated Compounds : Certain combinations can lead to unintended, hazardous reactions.[12]
Keep aqueous amine waste separate from organic solvent waste to facilitate proper final disposal routes.[11]
Step 3: Accumulation in the Laboratory
-
Location : Store the sealed waste container in a designated satellite accumulation area within the lab, such as a secondary containment bin inside a ventilated cabinet for flammables.[12]
-
Handling : Always wear your full PPE—including safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended)—when adding waste to the container.[2][9] Perform all transfers inside a chemical fume hood to control vapor exposure.
Part 2: Spill & Emergency Response Protocol
In the event of an accidental release, immediate and correct action is critical to mitigate hazards.
Step 1: Evacuate and Alert
-
Immediately alert all personnel in the vicinity of the spill.
-
If the spill is large (greater than 1 liter), is rapidly vaporizing, or has resulted in a fire, pull the nearest fire alarm and evacuate the area.[15] Call your institution's emergency response number.
-
For small, manageable spills, proceed only if you are trained and equipped to do so.
Step 2: Control and Contain (For Small Spills)
-
Ensure Safety : Extinguish all nearby ignition sources immediately.[16] Because vapors can be flammable, increase ventilation by opening the fume hood sash, but do not create sparks.[17][18]
-
Don PPE : At a minimum, wear a lab coat, chemical goggles, a face shield, and two pairs of chemical-resistant gloves. If vapors are significant, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][8]
-
Contain the Spill : Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[15][19] Do not use combustible absorbents like paper towels or sawdust.[15]
-
Absorb the Material : Working from the outside in, cover the spill with the absorbent material until the liquid is fully absorbed.[19]
-
Collect Waste : Using non-sparking tools (e.g., plastic or brass), carefully scoop the contaminated absorbent into a designated hazardous waste container.[11][16]
-
Decontaminate : Wipe the spill area with a cloth dampened with a mild soap and water solution. Place all cleaning materials into the hazardous waste container.
-
Dispose : Seal, label, and dispose of the container and all contaminated materials as hazardous waste through your institution's Environmental Health & Safety (EH&S) office.[11][17]
Part 3: Formal Disposal Protocol
Once your waste container is full or the project is complete, you must follow the formal institutional procedure for disposal. This protocol ensures a compliant "cradle-to-grave" management of the hazardous material as mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[20][21]
Step-by-Step Disposal Workflow
-
Finalize the Waste Label : Ensure the hazardous waste label is complete and accurate. It must include:
-
The full chemical name and concentration.
-
The hazard characteristics: IGNITABLE, CORROSIVE, TOXIC .
-
The date the container became full.
-
-
Secure the Container : Tightly seal the container cap. Ensure the exterior is clean and free of contamination.
-
Request Pickup : Submit a chemical waste collection request to your institution's EH&S department.[12] Do not move the waste from the satellite accumulation area yourself unless directed by EH&S personnel.
-
Maintain Records : Keep a copy of the waste pickup request for your laboratory's records. This documentation is part of your regulatory compliance.[20]
The workflow below visualizes the decision-making process from chemical use to final disposal.
Caption: Waste Management Workflow for this compound.
Part 4: The Regulatory Framework: RCRA Compliance
The entire disposal process is governed by the EPA's Resource Conservation and Recovery Act (RCRA) .[20][22] RCRA gives the EPA authority to control hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave."[21] As a generator of hazardous waste, you are legally responsible for ensuring it is characterized and handled correctly.
This compound waste must be classified with the following hazardous waste codes:
-
D001 (Ignitability) : This applies due to its flammable nature, with a likely flash point below 140°F (60°C).[23][24]
-
D002 (Corrosivity) : This may apply due to its amine basicity. Waste should be considered corrosive if its pH is ≥ 12.5.
-
Toxicity : While it may not meet the specific criteria for a D-code for toxicity based on the Toxicity Characteristic Leaching Procedure (TCLP), its known acute toxicity makes it a hazardous material that must be managed accordingly.
By following the protocols in this guide—proper collection, segregation, labeling, and transfer to EH&S—you are fulfilling your critical role in this regulatory framework, protecting yourself, your colleagues, and the environment.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search. Retrieved January 20, 2026.
- Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. (n.d.). Cole-Parmer. Retrieved January 20, 2026.
- SAFETY DATA SHEET - (3-Pyrrolidin-1-ylphenyl)methylamine. (2023). Fisher Scientific. Retrieved January 20, 2026.
- Guide for Chemical Spill Response. (n.d.). Princeton University Environmental Health & Safety. Retrieved January 20, 2026.
- Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. (2025). BenchChem. Retrieved January 20, 2026.
- 8 Steps to Handling a Lab Chemical Spill. (2023). Decon Labs. Retrieved January 20, 2026.
- Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved January 20, 2026.
-
5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. Retrieved January 20, 2026, from [Link]
- Personal Protective Equipment (PPE). (n.d.). U.S. Department of Health & Human Services. Retrieved January 20, 2026.
-
Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. (2014). PubMed. Retrieved January 20, 2026, from [Link]
- Laboratory Chemical Spill Cleanup and Response Guide. (2023). The City University of New York. Retrieved January 20, 2026.
-
Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean. Retrieved January 20, 2026, from [Link]
- 1-methyl-prop-2-ynylamine. (n.d.). Biosynth. Retrieved January 20, 2026.
- SAFETY DATA SHEET - Methylamine. (2025). Airgas. Retrieved January 20, 2026.
- Standard Operating Procedure: Methylamine. (n.d.). Washington State University. Retrieved January 20, 2026.
- SAFETY DATA SHEET - N-Methylpropargylamine. (2009). Fisher Scientific. Retrieved January 20, 2026.
- Proper Disposal Procedures for 1-Methyl-3-phenylpropylamine. (2025). BenchChem. Retrieved January 20, 2026.
- Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison. Retrieved January 20, 2026.
- SAFETY DATA SHEET Methylamine, anhydrous. (2017). Linde Gas GmbH. Retrieved January 20, 2026.
-
Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023). ALS Global. Retrieved January 20, 2026, from [Link]
- Propargylamine: an attractive amine source for designing high-performance benzoxazine resins with low polymerization temperatures. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026.
-
Resource Conservation and Recovery Act (RCRA) and Federal Facilities. (2025). U.S. Environmental Protection Agency. Retrieved January 20, 2026, from [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency. Retrieved January 20, 2026, from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. Retrieved January 20, 2026, from [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved January 20, 2026, from [Link]
- Chemical Incompatibilities. (n.d.). University of California, Santa Cruz. Retrieved January 20, 2026.
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency. Retrieved January 20, 2026, from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved January 20, 2026, from [Link]
-
10.8: Alkynes. (2021). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
1910.119 - Process safety management of highly hazardous chemicals. (n.d.). Occupational Safety and Health Administration. Retrieved January 20, 2026, from [Link]
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR. Retrieved January 20, 2026.
- Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved January 20, 2026.
- Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. (n.d.).
-
How Do Amines React With Other Chemicals? (2025). Chemistry For Everyone. Retrieved January 20, 2026, from [Link]
- Chemical Incompatibility Chart. (n.d.). Princeton University Environmental Health & Safety. Retrieved January 20, 2026.
- EPA HAZARDOUS WASTE CODES. (n.d.). University of Florida Environmental Health & Safety. Retrieved January 20, 2026.
- This compound hydrochloride. (n.d.). Echemi. Retrieved January 20, 2026.
- Process Safety Management of Highly Hazardous Chemicals-- Compliance Guidelines and Enforcement Procedures. (1992).
- APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. (n.d.). NASA. Retrieved January 20, 2026.
-
1926.55 - Gases, vapors, fumes, dusts, and mists. (n.d.). Occupational Safety and Health Administration. Retrieved January 20, 2026, from [Link]
- Comparison of the thermal decomposition behavior for members of the hydroxylamine family. (2004). Semantic Scholar. Retrieved January 20, 2026.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. download.basf.com [download.basf.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. airgas.com [airgas.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-methyl-prop-2-ynylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. chemkleancorp.com [chemkleancorp.com]
- 16. ccny.cuny.edu [ccny.cuny.edu]
- 17. acs.org [acs.org]
- 18. westlab.com [westlab.com]
- 19. qmul.ac.uk [qmul.ac.uk]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
- 22. alsglobal.com [alsglobal.com]
- 23. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 24. epa.gov [epa.gov]
Mastering Safety: A Guide to Personal Protective Equipment for Handling (R)-1-Methyl-prop-2-ynylamine
For the innovative researcher navigating the complexities of drug development, the synthesis and handling of novel chiral intermediates like (R)-1-Methyl-prop-2-ynylamine is a daily reality. This small, reactive molecule, a valuable building block in medicinal chemistry, demands a profound respect for its potential hazards. This guide moves beyond mere compliance, offering a deep, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE). Our objective is to empower you with the causal understanding behind each safety recommendation, ensuring that every procedure is a self-validating system of protection for you and your team.
The Criticality of Chirality and Hazard Identification
Safety data for the closely related achiral compound, 1-methyl-prop-2-ynylamine, and the parent compound, propargylamine, indicate significant hazards.[3][4] A synthesis of available data points to a compound that is acutely toxic, corrosive, and a skin sensitizer.
| Hazard Classification | GHS Hazard Code | Description | Source |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | Sigma-Aldrich |
| Skin Sensitisation (Category 1) | H317 | May cause an allergic skin reaction | Sigma-Aldrich |
| Acute Toxicity, Dermal (Category 2) | H310 / H311 | Fatal or Toxic in contact with skin | PubChem, TCI |
| Skin Corrosion (Category 1B) | H314 | Causes severe skin burns and eye damage | PubChem, TCI |
| Flammable Liquid (Category 2) | H225 | Highly flammable liquid and vapor | PubChem, TCI |
This table synthesizes data from safety data sheets for 1-methyl-prop-2-ynylamine and propargylamine, which should be considered analogous for hazard assessment in the absence of specific data for the (R)-enantiomer.
The Core of Protection: A Multi-Layered PPE Strategy
Handling this compound requires a multi-layered PPE approach that addresses all potential routes of exposure: dermal, ocular, and respiratory. The selection of PPE is not a static checklist but a dynamic process dependent on the scale and nature of the operation.
Dermal Protection: Beyond the Standard Nitrile Glove
The most immediate and significant risk when handling propargylamines is dermal exposure. Propargylamine itself is classified as "Fatal in contact with skin," a warning that must be taken with utmost seriousness.[3][4][5] Therefore, glove selection is the most critical decision in your PPE protocol.
Step-by-Step Glove Selection Protocol:
-
For Incidental Contact (e.g., small-scale transfers, weighing):
-
Primary Glove: A standard nitrile exam glove (minimum 4 mil thickness) is acceptable for brief, incidental contact. Nitrile offers good resistance to many weak acids, greases, and some solvents.
-
Causality: The primary function here is splash protection. However, it is crucial to understand that nitrile gloves offer poor resistance against many amines and may degrade quickly upon extended contact.
-
Immediate Action: If a splash occurs, remove and replace the glove immediately. Do not reuse.
-
-
For Extended Contact or Immersion (e.g., reaction workup, purification, spill cleanup):
-
Double Gloving is Mandatory. This creates a secondary barrier and allows for safe removal of the outer glove if contamination occurs.
-
Outer Glove: Select a glove with superior chemical resistance to amines.
-
Neoprene: Offers good resistance to acids, bases, and some alcohols. It is a robust choice for many laboratory applications involving this compound.
-
Butyl Rubber: Provides excellent resistance to a wide range of chemicals, including ketones, esters, and many nitrogen-containing compounds. This is a highly recommended material for handling propargylamines.
-
Laminate Film Gloves (e.g., Silver Shield®/4H®): These gloves are made of a lightweight, flexible laminate that resists permeation from an exceptionally broad range of toxic and hazardous chemicals, including alcohols, aliphatics, amines, and ketones.[6][7][8][9] They can be worn as a primary glove or as a liner under a heavier, more mechanically robust glove.
-
-
Inner Glove: A standard nitrile glove is typically sufficient as the inner layer.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required at all times. For larger scale operations, a chemically resistant apron over the lab coat provides an additional layer of protection.
Ocular and Respiratory Protection
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. Given the severe corrosivity (H314), a full-face shield worn over chemical splash goggles is strongly recommended, especially when handling quantities greater than a few milliliters or during transfers where splashing is possible.
-
Respiratory Protection: All handling of this compound, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood is the primary engineering control to prevent inhalation of vapors.
Operational and Disposal Plans: A Step-by-Step Guide
Standard Handling Protocol
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary equipment or chemicals. Assemble all necessary glassware, reagents, and waste containers.
-
Donning PPE: Don PPE in the following order: lab coat, inner nitrile gloves, outer chemically resistant gloves (e.g., butyl rubber), and finally, safety goggles and face shield.
-
Chemical Handling: Conduct all operations in the fume hood. Use spark-proof tools and ensure all equipment is properly grounded, as the compound is flammable. Keep containers tightly closed when not in use.
-
Post-Handling: After completion, cap all containers securely. Decontaminate any surfaces that may have been exposed.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove the outer gloves first, followed by the face shield and goggles, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water.
Emergency Spill and Exposure Plan
In Case of a Spill:
-
Alert & Evacuate: Immediately alert personnel in the area. If the spill is large (greater than ~100 mL) or outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health & Safety (EH&S) emergency line.
-
Control Ignition Sources: If flammable vapors are present, turn off any nearby ignition sources if it is safe to do so.
-
Contain (for small, manageable spills inside a fume hood):
-
Ensure you are wearing the appropriate PPE for extended contact (double gloves with a butyl or laminate outer layer, face shield, and lab coat).
-
Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to dike and cover the spill. Do not use combustible materials like paper towels.
-
Using spark-proof tools, carefully collect the absorbed material and place it into a designated, compatible hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleanup materials must be treated as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste through your institution's EH&S department.
-
Waste Collection:
-
Container: Use a designated, compatible hazardous waste container with a secure, tight-fitting lid. Plastic containers are generally preferred for corrosive materials.[10][11]
-
Segregation: Do not mix this waste with incompatible materials, such as strong oxidizing agents. Keep aqueous and solvent-based waste streams separate.
-
-
Labeling:
-
As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label.
-
Clearly list all chemical constituents by their full name and approximate percentages. For example: "this compound (~5%), Dichloromethane (95%)".
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the container is stored in secondary containment to prevent spills.
-
-
Pickup:
-
Once the container is full (leaving at least 10% headspace) or you are finished generating this waste stream, submit a chemical waste pickup request to your EH&S department. The final disposal method is typically high-temperature incineration at a licensed facility.
-
Visualizing the PPE Decision Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.
Sources
- 1. Buy Online CAS Number 869349-15-5 - TRC - this compound Hydrochloride | LGC Standards [lgcstandards.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Propargylamine | C3H5N | CID 239041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Silver Shield®/4H® Flexible Film Gloves - Silvershield | Saf-T-Glove [saf-t-glove.com]
- 7. mdsassociates.com [mdsassociates.com]
- 8. shop.darley.com [shop.darley.com]
- 9. gemplers.com [gemplers.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
